molecular formula C6H7BrN2O2 B183078 (4-bromo-5-methyl-1H-pyrazol-1-yl)acetic acid CAS No. 512809-63-1

(4-bromo-5-methyl-1H-pyrazol-1-yl)acetic acid

Cat. No.: B183078
CAS No.: 512809-63-1
M. Wt: 219.04 g/mol
InChI Key: FQEKYGLAIHOXBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Bromo-5-methyl-1H-pyrazol-1-yl)acetic acid is a functionalized pyrazole derivative that serves as a versatile synthetic intermediate in medicinal chemistry, particularly in the development of novel therapeutic agents. The pyrazole scaffold is a privileged structure in drug discovery, featured in numerous FDA-approved pharmaceuticals . Recent scientific investigations highlight the application of this compound and its derivatives in the design and synthesis of new chemical entities with neuroprotective properties . Specifically, research demonstrates that pyrazole derivatives synthesized from this core structure exhibit significant anti-inflammatory activity by potently suppressing the mRNA expression of key pro-inflammatory cytokines, such as interleukin-6 (IL-6), in cellular models . Some derivatives have shown superior inhibitory potency against IL-6 expression compared to established anti-inflammatory drugs, positioning them as promising candidates for further investigation in conditions like spinal cord injury where managing secondary inflammation is critical . This compound provides researchers with a valuable building block for exploring structure-activity relationships and developing new potent agents for biomedical research.

Properties

IUPAC Name

2-(4-bromo-5-methylpyrazol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O2/c1-4-5(7)2-8-9(4)3-6(10)11/h2H,3H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQEKYGLAIHOXBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1CC(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30392187
Record name (4-bromo-5-methyl-1H-pyrazol-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30392187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

512809-63-1
Record name (4-bromo-5-methyl-1H-pyrazol-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30392187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-bromo-5-methyl-1H-pyrazol-1-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of (4-bromo-5-methyl-1H-pyrazol-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds and approved pharmaceuticals. This guide provides an in-depth technical overview of a robust and efficient synthetic pathway to (4-bromo-5-methyl-1H-pyrazol-1-yl)acetic acid, a valuable functionalized building block for drug discovery and development. We will dissect a logical two-stage synthetic strategy, beginning with the formation of the core heterocyclic intermediate, 4-bromo-3(5)-methyl-1H-pyrazole, followed by its regioselective N-alkylation and subsequent hydrolysis to yield the target carboxylic acid. This document emphasizes the underlying chemical principles, explains the causality behind procedural choices, and provides detailed, actionable protocols for researchers and drug development professionals.

Introduction

Pyrazole and its derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The metabolic stability and versatile synthetic accessibility of the pyrazole ring make it a highly attractive framework in rational drug design. The target molecule, (4-bromo-5-methyl-1H-pyrazol-1-yl)acetic acid (Empirical Formula: C₆H₇BrN₂O₂), incorporates several key features for further chemical elaboration: a reactive bromine atom at the C4 position, ideal for cross-coupling reactions; a nucleophilic nitrogen at the N1 position, now functionalized; and a carboxylic acid handle, perfect for amide bond formation or other conjugations. This guide presents a practical pathway for its multigram synthesis, leveraging established and reliable chemical transformations.

Retrosynthetic Analysis

A logical retrosynthetic approach to (4-bromo-5-methyl-1H-pyrazol-1-yl)acetic acid identifies two primary bond disconnections. The first is the C-N bond of the acetic acid moiety, leading back to the key intermediate 4-bromo-5-methyl-1H-pyrazole and an appropriate two-carbon electrophile. The second disconnection breaks down the pyrazole ring itself, suggesting a classical Knorr-type cyclocondensation reaction.

G Target (4-bromo-5-methyl-1H-pyrazol-1-yl)acetic acid Intermediate_Ester Ethyl (4-bromo-5-methyl-1H-pyrazol-1-yl)acetate Target->Intermediate_Ester Hydrolysis Intermediate_Pyrazole 4-Bromo-3-methyl-1H-pyrazole Intermediate_Ester->Intermediate_Pyrazole N-Alkylation Alkylating_Agent Ethyl Bromoacetate Intermediate_Ester->Alkylating_Agent Starting_Materials Acetylacetone + Hydrazine + Brominating Agent Intermediate_Pyrazole->Starting_Materials Knorr Cyclocondensation + Bromination

Caption: Retrosynthetic pathway for the target molecule.

Part 1: Synthesis of the 4-Bromo-3-methyl-1H-pyrazole Intermediate

The cornerstone of this synthesis is the efficient construction of the substituted pyrazole ring. While multi-step sequences involving the bromination of pre-formed pyrazoles are possible, a more elegant and efficient approach is a one-pot, three-component reaction. This method combines a 1,3-dicarbonyl compound, a hydrazine, and a brominating agent under solvent-free conditions, offering high yields and operational simplicity.

Causality and Mechanistic Insights

The reaction proceeds via two key stages within a single pot:

  • Knorr Pyrazole Synthesis: The initial step is the acid-catalyzed condensation of the 1,3-dicarbonyl compound (acetylacetone) with a hydrazine (e.g., phenylhydrazine or hydrazine hydrate). The acidic environment, provided here by silica-supported sulfuric acid, activates the carbonyl groups for nucleophilic attack by the hydrazine, leading to a hydrazone intermediate that rapidly cyclizes and dehydrates to form the pyrazole ring.

  • Electrophilic Bromination: Once the electron-rich pyrazole ring is formed, it readily undergoes electrophilic aromatic substitution at the C4 position. N-bromosaccharin (NBSac) serves as a potent and regioselective bromine source for this transformation.

This one-pot approach is advantageous as it minimizes intermediate isolation and purification steps, thereby saving time, reducing solvent waste, and often improving overall yield.

Detailed Experimental Protocol: One-Pot Synthesis

This protocol is adapted from the principles described by Jorfi, S. et al. (2014).

  • Catalyst Preparation: Prepare silica gel-supported sulfuric acid (H₂SO₄/SiO₂) by slowly adding concentrated sulfuric acid to activated silica gel with constant stirring.

  • Reaction Setup: In a round-bottom flask, combine acetylacetone (1.0 eq), the desired hydrazine (e.g., phenylhydrazine, 1.0 eq), N-bromosaccharin (1.0 eq), and the H₂SO₄/SiO₂ catalyst.

  • Reaction Execution: Stir the mixture vigorously at room temperature. The solvent-free nature of the reaction requires efficient mixing to ensure contact between the solid and liquid reagents.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up and Purification: Upon completion, add ethyl acetate to the reaction mixture and filter to remove the silica-supported catalyst. Wash the residue with additional ethyl acetate. The combined organic filtrates are then washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure 4-bromo-3,5-dimethyl-1-phenyl-1H-pyrazole (when using phenylhydrazine) or the corresponding NH-pyrazole.

Quantitative Data Summary
CompoundStarting MaterialsTypical YieldMelting Point (°C)Reference
4-Bromo-3-methyl-1H-pyrazole3-Methylpyrazole, Bromine~80-90%77-79
Substituted 4-Bromopyrazoles1,3-Diketone, Hydrazine, NBSac85-95%Varies

Part 2: N-Alkylation and Hydrolysis to Yield the Final Product

With the 4-bromo-3-methyl-1H-pyrazole intermediate in hand, the next stage involves attaching the acetic acid side chain to the N1 position. This is achieved through a two-step sequence: N-alkylation with an ester of bromoacetic acid, followed by hydrolysis of the ester to the target carboxylic acid.

G cluster_0 Stage 1: N-Alkylation cluster_1 Stage 2: Hydrolysis Pyrazole 4-Bromo-3-methyl-1H-pyrazole Base Base (e.g., NaH, K₂CO₃) Pyrazole->Base Deprotonation AlkylatingAgent Br-CH₂-COOEt Base->AlkylatingAgent SN2 Attack EsterProduct Ethyl (4-bromo-5-methyl-1H-pyrazol-1-yl)acetate AlkylatingAgent->EsterProduct EsterProduct_h Ethyl (4-bromo-5-methyl-1H-pyrazol-1-yl)acetate Base_h Base (e.g., NaOH, KOH) EsterProduct_h->Base_h Saponification Acid_h Acid Workup (e.g., HCl) Base_h->Acid_h Protonation FinalProduct (4-bromo-5-methyl-1H-pyrazol-1-yl)acetic acid Acid_h->FinalProduct

Caption: Workflow for N-alkylation and subsequent hydrolysis.

Causality and Mechanistic Insights
  • N-Alkylation: The N-H proton of the pyrazole is weakly acidic. The addition of a suitable base (e.g., sodium hydride, potassium carbonate) deprotonates the pyrazole, generating a pyrazolate anion. This anion is a potent nucleophile that readily attacks the electrophilic carbon of ethyl bromoacetate in a classic SN2 reaction, displacing the bromide and forming the C-N bond. The choice of base is critical; strong, non-nucleophilic bases like NaH ensure complete deprotonation, while weaker bases like K₂CO₃ in a polar aprotic solvent (e.g., DMF, Acetonitrile) also effectively promote the reaction.

  • Ester Hydrolysis (Saponification): The resulting ethyl ester is converted to the carboxylic acid via base-catalyzed hydrolysis. A strong base like sodium hydroxide attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the ethoxide leaving group. A final acidic workup is required to protonate the resulting carboxylate salt to yield the desired (4-bromo-5-methyl-1H-pyrazol-1-yl)acetic acid.

Detailed Experimental Protocol: N-Alkylation
  • Reaction Setup: To a solution of 4-bromo-3-methyl-1H-pyrazole (1.0 eq) in a dry polar aprotic solvent (e.g., DMF or THF), add a base such as sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).

  • Anion Formation: Allow the mixture to stir at 0 °C for 15-30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the pyrazolate anion.

  • Alkylation: Cool the mixture back to 0 °C and add ethyl bromoacetate (1.2 eq) dropwise.

  • Reaction Execution: Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting pyrazole. Gentle heating (e.g., 50-60 °C) may be required to drive the reaction to completion.

  • Work-up: Carefully quench the reaction by the slow addition of water. Extract the aqueous mixture with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude ester by column chromatography on silica gel.

Detailed Experimental Protocol: Hydrolysis
  • Reaction Setup: Dissolve the purified ethyl (4-bromo-5-methyl-1H-pyrazol-1-yl)acetate (1.0 eq) in a mixture of a suitable solvent like ethanol or THF and an aqueous solution of a strong base (e.g., 2M NaOH, 3.0 eq).

  • Reaction Execution: Stir the mixture at room temperature or with gentle heating (e.g., 60 °C) and monitor by TLC until the starting ester is fully consumed.

  • Work-up: Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure. Dilute the remaining aqueous solution with water and wash with a nonpolar solvent (e.g., diethyl ether) to remove any non-acidic impurities.

  • Acidification: Cool the aqueous layer to 0 °C in an ice bath and carefully acidify to a pH of ~1-2 by the dropwise addition of concentrated HCl.

  • Isolation: The solid product will precipitate upon acidification. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product, (4-bromo-5-methyl-1H-pyrazol-1-yl)acetic acid.

Quantitative Data Summary
CompoundMolecular WeightPhysical FormKey HazardReference
(4-bromo-5-methyl-1H-pyrazol-1-yl)acetic acid219.04 g/mol SolidAcute Toxicity (Oral)

Conclusion

The synthesis of (4-bromo-5-methyl-1H-pyrazol-1-yl)acetic acid is readily achievable through a reliable and scalable two-stage process. The initial formation of the 4-bromo-3-methyl-1H-pyrazole core via an efficient one-pot, multi-component reaction provides a solid foundation. Subsequent N-alkylation with ethyl bromoacetate and final hydrolysis afford the target molecule in good overall yield. The strategic placement of the bromine atom and the carboxylic acid functional group makes this compound a highly versatile intermediate, poised for elaboration into more complex molecules for application in pharmaceutical and agrochemical research.

References

  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity . (Source: MDPI)

  • synthesis of novel pyrazole derivatives for drug discovery . (Source: Benchchem)

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review . (Source: National Institutes of Health)

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review . (Source: MDPI)

  • Pyrazole: an emerging privileged scaffold in drug discovery . (Source: National Institutes of Health)

  • 4-BroMo-1-Methyl-5-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole synthesis . (Source: ChemicalBook)

  • (PDF) 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole . (Source: ResearchGate)

  • 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole . (Source: MDPI)

  • Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades . (Source: PubMed Central)

  • Scheme 2. Reagents and conditions: (a) ethyl-bromoacetate, anhydrous... . (Source: ResearchGate)

  • Scheme 1 Synthesis of 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide (5)... . (Source: ResearchGate)

  • Practical multigram synthesis of 4- and 5-pyrazolylacetic acids . (Source: ChemRxiv)

  • Pyrazole synthesis . (Source: Organic Chemistry Portal)

  • (4-bromo-5-methyl-pyrazol-1-yl)-acetic acid . (Source: Sigma-Aldrich)

  • 4-bromo-3-methyl-1H-pyrazole . (Source: PubChem)

  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction . (Source: Arkivoc)

  • Synthesis of (Camphor-3-yl)acetic Acid-Derived Pyrazoles . (Source: MDPI)

  • Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids . (Source: ResearchGate)

  • 4-Bromo-3-methyl-1H-pyrazole 97% . (Source: Sigma-Aldrich)

  • Methyl 4-bromo-1H-pyrazole-3-carboxylate . (Source: Chem-Impex)

  • 4-Bromo-3-methyl-1H-pyrazole 97% . (Source: Sigma-Aldrich)

  • One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions . (Source: SciELO México)

  • Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling . (Source: MDPI)

  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL . (Source: National Institutes of Health)

  • Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate . (Source: sioc-journal.cn)

  • Reaction of azoles with ethyl bromopyruvate oxime: alkylation by substitution and by elimination–addition . (Source: Royal Society of Chemistry)

  • SYNTHESIS OF ANNULATED PYRAZOLES VIA A TANDEM ALKYLATION/DIRECT ARYLATION SEQUENCE . (Source: York University)

A Comprehensive Guide to the Spectroscopic Characterization of (4-bromo-5-methyl-1H-pyrazol-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative of Structural Elucidation in Modern Drug Discovery

In the landscape of pharmaceutical research and drug development, the unambiguous determination of a molecule's structure is the bedrock upon which all subsequent investigations are built. The identity, purity, and stability of an active pharmaceutical ingredient (API) or a key intermediate are not merely data points; they are critical quality attributes that dictate efficacy and safety. Spectroscopic techniques are the cornerstone of this analytical paradigm, offering profound insights into molecular architecture.[1][2][3]

This guide provides an in-depth, technically-grounded framework for the comprehensive spectroscopic characterization of (4-bromo-5-methyl-1H-pyrazol-1-yl)acetic acid, a heterocyclic compound representative of a class of molecules with significant potential in medicinal chemistry. Pyrazole derivatives are known to possess a wide range of biological activities, making their precise characterization a matter of utmost importance.[4] We will proceed not by a rigid checklist, but by a logical, causality-driven exploration, explaining why specific techniques are chosen and how the resulting data coalesce into a definitive structural assignment.

Molecular Blueprint: Structure and Functional Groups

Before delving into any analytical technique, a foundational understanding of the target molecule's structure is essential. (4-bromo-5-methyl-1H-pyrazol-1-yl)acetic acid (Molecular Formula: C₆H₇BrN₂O₂, Molecular Weight: 219.04 g/mol ) is comprised of a substituted pyrazole ring linked to an acetic acid moiety.[5]

The key structural features to be verified are:

  • A five-membered pyrazole ring.

  • A bromine atom at the C4 position of the ring.

  • A methyl group at the C5 position.

  • An acetic acid group attached to the N1 position.

A logical numbering system is crucial for unambiguous spectral assignments, particularly for NMR spectroscopy.

Molecule_Structure cluster_molecule (4-bromo-5-methyl-1H-pyrazol-1-yl)acetic acid C1 H2 C3 C³(O)OH⁴ N4 C3->N4 N4->C1 C5 C⁵(CH₃) N4->C5 C6 C⁴(Br) C5->C6 C7 C6->C7 N8 C7->N8 N8->N4

Caption: Numbering scheme for (4-bromo-5-methyl-1H-pyrazol-1-yl)acetic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[6][7] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For this molecule, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy

Causality Behind Experimental Choices: ¹H NMR will confirm the presence and connectivity of all hydrogen-containing groups. The chemical shift of each proton is dictated by its local electronic environment, and spin-spin coupling (or lack thereof) reveals adjacent, non-equivalent protons. We expect to see four distinct signals corresponding to the four different types of protons in the molecule.

Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆):

Predicted Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~13.0 Singlet (broad) 1H -COOH Carboxylic acid protons are highly deshielded and often appear as a broad singlet due to hydrogen bonding and exchange with trace water.
~7.8 Singlet 1H C³-H The lone proton on the pyrazole ring is in an aromatic environment. Its chemical shift is influenced by the adjacent nitrogen atoms and the bromine atom. It is expected to be a singlet as there are no adjacent protons.
~5.0 Singlet 2H -CH₂- The methylene protons are adjacent to the electron-withdrawing pyrazole ring and the carboxylic acid group, leading to a downfield shift. They are expected to be a singlet.

| ~2.3 | Singlet | 3H | -CH₃ | The methyl protons are attached to the pyrazole ring. They will appear as a singlet. |

Experimental Protocol: ¹H NMR

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for carboxylic acids to ensure the acidic proton is observable.

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument should be tuned and locked to the deuterium signal of the solvent. The sample shimmed to optimize magnetic field homogeneity.

  • Acquisition: Acquire a standard ¹H spectrum using a 90° pulse. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve an adequate signal-to-noise ratio.

  • Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The spectrum is then calibrated using the residual solvent peak as a reference (e.g., DMSO at 2.50 ppm).

¹³C NMR Spectroscopy

Causality Behind Experimental Choices: ¹³C NMR provides a carbon count and information about the electronic environment of each carbon atom. This is crucial for confirming the carbon skeleton of the molecule. A proton-decoupled ¹³C experiment is standard, where each unique carbon atom appears as a single line.

Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆):

Predicted Shift (δ, ppm) Assignment Rationale
~169 -COOH The carbonyl carbon of the carboxylic acid is highly deshielded and appears significantly downfield.
~145 C⁵-CH₃ The carbon of the pyrazole ring bearing the methyl group.
~140 C³-H The carbon of the pyrazole ring bearing the lone proton.
~95 C⁴-Br The carbon atom bonded to the electronegative bromine atom. The heavy atom effect of bromine can influence the chemical shift.
~50 -CH₂- The methylene carbon, influenced by the adjacent nitrogen and carbonyl group.

| ~12 | -CH₃ | The methyl carbon, appearing in the typical aliphatic region. |

Experimental Protocol: ¹³C NMR The protocol is similar to ¹H NMR, with the following distinctions:

  • Concentration: A slightly higher concentration (20-50 mg) may be required due to the lower natural abundance of the ¹³C isotope.

  • Acquisition: A proton-decoupled pulse sequence is used. A longer acquisition time and a greater number of scans are necessary to obtain a good signal-to-noise ratio.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

Causality Behind Experimental Choices: FT-IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[3][8] It serves as an excellent orthogonal technique to NMR for confirming the presence of the carboxylic acid and the pyrazole ring.

Predicted FT-IR Data (KBr Pellet or ATR):

Wavenumber (cm⁻¹) Vibration Type Functional Group Rationale
3300-2500 (broad) O-H stretch Carboxylic Acid The very broad absorption is characteristic of the hydrogen-bonded hydroxyl group of a carboxylic acid dimer.
~2950 C-H stretch -CH₃, -CH₂- Aliphatic C-H stretching vibrations.
~1710 C=O stretch Carboxylic Acid A strong, sharp absorption band characteristic of the carbonyl group in a carboxylic acid.
~1550-1450 C=N, C=C stretch Pyrazole Ring Aromatic ring stretching vibrations. Pyrazole derivatives show characteristic bands in this region.[9][10]
~1400 C-O-H bend Carboxylic Acid In-plane bending of the hydroxyl group.
~1250 C-O stretch Carboxylic Acid Stretching vibration of the carbon-oxygen single bond.

| ~650 | C-Br stretch | Bromoalkene | The carbon-bromine stretch typically appears in the fingerprint region. |

Experimental Protocol: FT-IR (ATR)

  • Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Perform a background scan to capture the spectrum of the ambient environment, which will be subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.

  • Acquisition: Acquire the sample spectrum. Typically, 32 or 64 scans are co-added to produce the final spectrum with a resolution of 4 cm⁻¹.

  • Data Analysis: The resulting spectrum (transmittance or absorbance vs. wavenumber) is analyzed to identify the characteristic absorption bands.

Experimental_Workflow cluster_NMR NMR Spectroscopy cluster_FTIR FT-IR Spectroscopy cluster_MS Mass Spectrometry NMR_Prep Dissolve 5-10 mg in 0.7 mL DMSO-d₆ NMR_Acq Acquire ¹H & ¹³C Spectra (500 MHz) NMR_Prep->NMR_Acq NMR_Proc Process FID (FT, Phase, Baseline) NMR_Acq->NMR_Proc NMR_Anal Assign Signals Confirm Connectivity NMR_Proc->NMR_Anal End Structure Confirmed NMR_Anal->End FTIR_Prep Place Solid Sample on ATR Crystal FTIR_Acq Acquire Spectrum (4000-400 cm⁻¹) FTIR_Prep->FTIR_Acq FTIR_Anal Identify Functional Group Bands FTIR_Acq->FTIR_Anal FTIR_Anal->End MS_Prep Dissolve in MeOH/H₂O Infuse into ESI source MS_Acq Acquire High-Resolution Mass Spectrum MS_Prep->MS_Acq MS_Anal Analyze Isotopic Pattern & Fragmentation MS_Acq->MS_Anal MS_Anal->End Start Sample of (4-bromo-5-methyl-1H-pyrazol-1-yl)acetic acid Start->NMR_Prep Start->FTIR_Prep Start->MS_Prep

Caption: A typical experimental workflow for spectroscopic characterization.

Mass Spectrometry (MS): Confirming Molecular Weight and Formula

Causality Behind Experimental Choices: High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of the molecule by providing a highly accurate mass measurement.[7] Furthermore, the isotopic pattern observed in the mass spectrum provides definitive evidence for the presence of a bromine atom.

Key Observations and Data Interpretation:

  • Molecular Ion Peak: Using a soft ionization technique like Electrospray Ionization (ESI), the molecule is expected to be observed as the protonated species, [M+H]⁺, or the deprotonated species, [M-H]⁻.

  • Bromine Isotopic Pattern: A critical diagnostic feature is the presence of two peaks of nearly equal intensity separated by 2 Da. This is due to the two naturally occurring isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have near-equal abundance (~50.7% and ~49.3%, respectively).[11] This provides incontrovertible evidence for the presence of one bromine atom in the molecule.

  • High-Resolution Data: HRMS will provide the exact mass of the molecular ion. This experimental mass can be compared to the theoretical mass calculated from the molecular formula (C₆H₇BrN₂O₂), with a match within a few parts per million (ppm) confirming the elemental composition.

Predicted Mass Spectrometry Data (ESI-HRMS):

Ion Calculated m/z (⁷⁹Br) Calculated m/z (⁸¹Br) Expected Ratio
[M+H]⁺ 218.9764 220.9743 ~1:1

| [M-H]⁻ | 216.9618 | 218.9598 | ~1:1 |

Note: Calculated masses are for the most abundant isotopes.

Experimental Protocol: ESI-HRMS

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Infusion: The solution is infused into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Instrument Parameters: The ESI source parameters (e.g., capillary voltage, gas flow, temperature) are optimized to achieve stable ionization and maximum signal intensity.

  • Acquisition: Data is acquired in either positive or negative ion mode using a high-resolution mass analyzer (e.g., TOF or Orbitrap) over a relevant mass range (e.g., m/z 50-500).

  • Data Analysis: The acquired spectrum is examined for the molecular ion cluster. The isotopic pattern is verified, and the measured exact mass is compared to the theoretical value to calculate the mass error in ppm.

UV-Vis Spectroscopy: Probing the Electronic System

Causality Behind Experimental Choices: UV-Vis spectroscopy provides information about the electronic transitions within a molecule.[2] The pyrazole ring is an aromatic heterocycle and acts as a chromophore, absorbing UV light. This technique is particularly useful for quantitative analysis (using a calibration curve) and for confirming the presence of the aromatic system.

Predicted UV-Vis Data (Methanol or Ethanol):

  • λ_max: Pyrazole derivatives typically exhibit strong absorption bands in the UV region. An absorption maximum (λ_max) is expected in the range of 220-280 nm, corresponding to π → π* transitions within the substituted pyrazole ring.[12][13][14]

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation: Prepare a stock solution of the compound in a UV-transparent solvent (e.g., methanol). Create a dilute solution from the stock to ensure the absorbance is within the linear range of the instrument (typically 0.1-1.0 AU).

  • Blank Correction: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (blank correction).

  • Measurement: Replace the blank cuvette with a cuvette containing the sample solution. Scan a range of wavelengths (e.g., 200-400 nm) to record the absorption spectrum and identify the λ_max.

Integrated Characterization Strategy

A robust characterization relies on the convergence of data from multiple, independent techniques. The following workflow ensures the unambiguous identification and structural confirmation of (4-bromo-5-methyl-1H-pyrazol-1-yl)acetic acid.

Characterization_Strategy Start New Batch of Compound Step1 Mass Spectrometry (HRMS) Start->Step1 Decision1 Correct MW and Bromine Pattern? Step1->Decision1 Step2 FT-IR Spectroscopy Decision2 Key Functional Groups Present? Step2->Decision2 Step3 NMR Spectroscopy (¹H, ¹³C, & 2D if needed) Decision3 ¹H and ¹³C Spectra Match Structure? Step3->Decision3 Step4 UV-Vis Spectroscopy End Structure Verified Purity Assessed Step4->End Decision1->Step2 Yes Fail Structure Incorrect or Impure Decision1->Fail No Decision2->Step3 Yes Decision2->Fail No Decision3->Step4 Yes Decision3->Fail No

Caption: Integrated workflow for structural verification.

Conclusion

The spectroscopic characterization of (4-bromo-5-methyl-1H-pyrazol-1-yl)acetic acid is a multi-faceted process where each technique provides a unique and vital piece of the structural puzzle. High-resolution mass spectrometry confirms the molecular formula and the presence of bromine. FT-IR spectroscopy verifies the essential functional groups, namely the carboxylic acid and the pyrazole ring. Finally, ¹H and ¹³C NMR spectroscopy provide the definitive map of the atomic framework and connectivity. When used in concert, these methods provide a self-validating system that ensures the identity and integrity of the molecule, a prerequisite for its use in research and development.

References

  • Walsh Medical Media. (n.d.). Spectroscopic Techniques in Modern Drug Characterization.
  • Pharma Quality Control. (n.d.). The Role of Spectroscopy in Modern Pharmaceutical Quality Control.
  • Technovare. (2023). An Overview of Spectroscopic Techniques in Pharmaceuticals.
  • Görög, S. (2018). Spectroscopic Methods in Drug Quality Control and Development. ResearchGate.
  • American Pharmaceutical Review. (n.d.). Spectroscopy.
  • ResearchGate. (n.d.). FT-IR spectra of N-(2-(cyclohex-1-en-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide (MR-S1-2) in CDCl₃.
  • Mary, Y. S., et al. (2013). Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations. PubMed.
  • ResearchGate. (n.d.). FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2 A-E.
  • ResearchGate. (n.d.). FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes.
  • ResearchGate. (n.d.). Experimental (in black) and theoretical (in red) UV–Vis spectra for compounds Azo1 to Azo4.
  • Naji A. Abood, et al. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research.
  • Al-Masoudi, N. A., et al. (2022). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives. PubMed Central.
  • ResearchGate. (n.d.). UV-Vis absorption and normalised emission spectra of the pyrazole.
  • Physical Chemistry Research. (2020). Synthesis and Spectroscopic Characterization of (3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone.
  • PubChemLite. (n.d.). 2-(4-bromo-5-methyl-1h-pyrazol-1-yl)acetic acid.
  • Sigma-Aldrich. (n.d.). (4-bromo-5-methyl-pyrazol-1-yl)-acetic acid.
  • Canvas. (2023). Bromo pattern in Mass Spectrometry. YouTube.
  • SpectraBase. (n.d.). 1H NMR of 4-bromo-1-ethyl-1H-pyrazole-5-carboxamide.
  • AIR Unimi. (n.d.). NMR SPECTRA OF CHAPTER 1.
  • ACG Publications. (2022). Organic Communications-SI.

Sources

An In-depth Technical Guide to 2-(4-bromo-5-methyl-1H-pyrazol-1-yl)acetic acid (CAS Number: 512809-63-1)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous FDA-approved drugs and biologically active compounds.[1][2] Its versatile structure allows for a wide range of chemical modifications, making it a privileged scaffold in the design of novel therapeutics.[1] This guide provides a comprehensive technical overview of a specific pyrazole derivative, 2-(4-bromo-5-methyl-1H-pyrazol-1-yl)acetic acid (CAS No. 512809-63-1), a molecule with significant potential in drug discovery programs. This document will delve into its chemical structure, physicochemical properties, potential synthetic routes, and prospective applications, offering valuable insights for researchers in the field.

Chemical Identity and Structure

The compound with CAS number 512809-63-1 is identified as 2-(4-bromo-5-methyl-1H-pyrazol-1-yl)acetic acid .[3] Its molecular structure consists of a pyrazole ring substituted with a bromine atom at the 4-position, a methyl group at the 5-position, and an acetic acid moiety attached to the nitrogen at the 1-position.

Molecular Formula: C₆H₇BrN₂O₂[4]

Molecular Weight: 219.04 g/mol [4]

Canonical SMILES: CC1=C(C=NN1CC(=O)O)Br[5]

InChI Key: FQEKYGLAIHOXBZ-UHFFFAOYSA-N[5]

The structural arrangement of this molecule, featuring a halogenated pyrazole core linked to a carboxylic acid group, suggests its potential as a versatile building block for the synthesis of more complex molecules with diverse biological activities.

Physicochemical Properties

While experimental data for some physicochemical properties of 2-(4-bromo-5-methyl-1H-pyrazol-1-yl)acetic acid are not extensively reported in the public domain, we can infer certain characteristics based on its structure and data from commercial suppliers.

PropertyValue/InformationSource
Physical Form Solid[4]
Melting Point Not explicitly available. Typically, substituted pyrazole carboxylic acids are crystalline solids with relatively high melting points.General Knowledge
Solubility Expected to have limited solubility in water and better solubility in organic solvents like DMSO, DMF, and alcohols.General Knowledge
pKa The carboxylic acid moiety imparts acidic properties. The pKa is expected to be in the range of 3-5, typical for carboxylic acids.General Knowledge
Predicted XLogP3 1.0[5]

Synthesis and Reactivity

Proposed Synthetic Pathway

A common and effective method for the synthesis of N-alkylated pyrazoles involves the reaction of a pyrazole precursor with an appropriate alkylating agent.

dot

Caption: Proposed two-step synthesis of 2-(4-bromo-5-methyl-1H-pyrazol-1-yl)acetic acid.

Step-by-Step Methodology (Hypothetical):

  • Synthesis of 4-bromo-5-methyl-1H-pyrazole:

    • To a solution of a suitable β-dicarbonyl compound, such as ethyl 2-bromoacetoacetate, in a solvent like ethanol, add hydrazine hydrate.

    • The reaction mixture is typically heated under reflux for several hours.

    • Upon completion, the solvent is removed, and the crude product is purified, for instance, by recrystallization, to yield 4-bromo-5-methyl-1H-pyrazole.[6]

  • N-Alkylation and Hydrolysis:

    • The synthesized 4-bromo-5-methyl-1H-pyrazole is then reacted with an alkylating agent like ethyl bromoacetate in the presence of a base (e.g., potassium carbonate or sodium hydride) in a polar aprotic solvent such as acetone or DMF.

    • This reaction leads to the formation of the corresponding ester, ethyl 2-(4-bromo-5-methyl-1H-pyrazol-1-yl)acetate.

    • The resulting ester is subsequently hydrolyzed, typically by heating with an aqueous solution of a strong base (e.g., sodium hydroxide) or acid (e.g., hydrochloric acid), to yield the final product, 2-(4-bromo-5-methyl-1H-pyrazol-1-yl)acetic acid.[7]

Spectroscopic and Analytical Data

While experimentally obtained spectra for this specific compound are not widely published, we can predict the key spectroscopic features based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the pyrazole ring proton (C3-H), a singlet for the methylene protons of the acetic acid moiety, and a singlet for the methyl protons at the C5 position. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift. The expected chemical shifts (in ppm, relative to TMS) would be approximately:

    • δ 7.5-8.0 (s, 1H, pyrazole C3-H)

    • δ 4.8-5.2 (s, 2H, -CH₂-COOH)

    • δ 2.2-2.5 (s, 3H, -CH₃)

    • δ 10-13 (br s, 1H, -COOH)

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for the pyrazole ring carbons, the methyl carbon, the methylene carbon, and the carbonyl carbon of the carboxylic acid.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by several key absorption bands:

  • A broad O-H stretching band for the carboxylic acid in the region of 2500-3300 cm⁻¹.

  • A strong C=O stretching vibration for the carbonyl group of the carboxylic acid, typically around 1700-1725 cm⁻¹.

  • C-H stretching vibrations for the methyl and methylene groups around 2850-3000 cm⁻¹.

  • C=C and C=N stretching vibrations of the pyrazole ring in the 1400-1600 cm⁻¹ region.

  • A C-Br stretching vibration, which would appear in the fingerprint region.

Mass Spectrometry (MS)
  • Predicted Collision Cross Section Data:

    • [M+H]⁺: 136.0 Ų

    • [M+Na]⁺: 149.1 Ų

    • [M-H]⁻: 139.2 Ų[5]

  • The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of the bromine atom.

Applications in Drug Discovery and Development

While specific biological activities for 2-(4-bromo-5-methyl-1H-pyrazol-1-yl)acetic acid have not been extensively reported, the pyrazole scaffold is a well-established pharmacophore with a broad range of therapeutic applications.

Potential Therapeutic Areas

Derivatives of pyrazole are known to exhibit a wide array of biological activities, including:

  • Anti-inflammatory and Analgesic: Celecoxib, a well-known nonsteroidal anti-inflammatory drug (NSAID), features a pyrazole core. The carboxylic acid moiety in the title compound is also a common feature in many NSAIDs.

  • Anticancer: Many pyrazole derivatives have been investigated as potent anticancer agents.

  • Antimicrobial: The pyrazole nucleus is present in various compounds with antibacterial and antifungal properties.[1]

  • Antiviral and Antidepressant: Certain pyrazole derivatives have shown promise in these therapeutic areas as well.[1]

The presence of a bromine atom can enhance the lipophilicity and metabolic stability of the molecule, potentially improving its pharmacokinetic profile. The acetic acid side chain provides a handle for further chemical modifications, such as the formation of amides or esters, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies.

dot

Caption: The drug discovery potential of 2-(4-bromo-5-methyl-1H-pyrazol-1-yl)acetic acid.

Safety and Handling

Based on available supplier information, 2-(4-bromo-5-methyl-1H-pyrazol-1-yl)acetic acid should be handled with care.

  • Hazard Pictogram: GHS07 (Exclamation Mark)

  • Signal Word: Warning

  • Hazard Statement: H302 (Harmful if swallowed)

Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. It should be used in a well-ventilated area.

Conclusion

2-(4-bromo-5-methyl-1H-pyrazol-1-yl)acetic acid (CAS 512809-63-1) is a halogenated pyrazole derivative with significant potential as a building block in medicinal chemistry and drug discovery. While comprehensive experimental data on its physicochemical properties and biological activities are currently limited in the public domain, its structural features suggest it is a valuable starting point for the synthesis of novel therapeutic agents. This guide has provided a detailed overview of its known characteristics, plausible synthetic routes, and potential applications, serving as a valuable resource for researchers and scientists working in the field of drug development. Further experimental investigation into this compound and its derivatives is warranted to fully elucidate its therapeutic potential.

References

  • Barakat, A., et al. (2022). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. Molecules, 27(14), 4584. [Link]

  • PubChemLite. (n.d.). 2-(4-bromo-5-methyl-1h-pyrazol-1-yl)acetic acid. Retrieved from [Link]

  • AWS. (n.d.). (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. Retrieved from [Link]

  • SpectraBase. (n.d.). 1H-pyrazole-1-acetic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-bromo-5-methyl-1H-pyrazol-1-yl)acetic acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-(5-bromo-1-methylpyrazol-4-yl)acetate. Retrieved from [Link]

  • IJISET. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-(4-bromo-1-methyl-1h-pyrazol-5-yl)acetic acid. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-(4-bromo-1h-pyrazol-1-yl)acetic acid. Retrieved from [Link]

  • AHH Chemical Co., Ltd. (n.d.). 2-(4-Bromo-5-methyl-1H-pyrazol-1-yl)acetic acid, 95% Purity, C6H7BrN2O2, 1 gram. Retrieved from [Link]

  • PubChem. (n.d.). (4-bromo-5-methyl-1H-pyrazol-3-yl)hydrazine. Retrieved from [Link]

  • sioc-journal.cn. (2022). Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. Retrieved from [Link]

  • Google Patents. (n.d.). CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof.
  • Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • PubMed Central. (2020). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles. Retrieved from [Link]

  • Google Patents. (n.d.). CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.
  • Googleapis. (2009). WO 2009/144554 A1.
  • CSIR-NIScPR. (n.d.). pyrazol-3-yl)phenoxy]acetic acid hydrazide and amide. Retrieved from [Link]

  • PubChem. (n.d.). 4-bromo-1-methyl-1H-pyrazol-5-ol. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 4-bromo-5-chloro-1H-pyrazole. Retrieved from [Link]

Sources

Topic: Initial Biological Screening of (4-bromo-5-methyl-1H-pyrazol-1-yl)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Pyrazole Scaffold as a Privileged Structure in Medicinal Chemistry

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, represents a cornerstone in modern drug discovery.[1][2] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets.[3] The clinical success of pyrazole-containing drugs—such as the anti-inflammatory agent Celecoxib, the anti-obesity drug Rimonabant, and various anticancer agents—has cemented its status as a "privileged scaffold".[4][5]

Derivatives of (4-bromo-5-methyl-1H-pyrazol-1-yl)acetic acid are of particular interest. The acetic acid moiety provides a crucial handle for modifying solubility and creating ester or amide prodrugs, while the bromo- and methyl- substitutions on the pyrazole core allow for fine-tuning of steric and electronic properties to optimize target binding and metabolic stability. This guide provides a strategic framework for the initial biological evaluation of this promising chemical series, focusing on scientifically robust, efficient, and interpretable screening cascades.

Section 1: Conceptual Synthesis and Compound Library Design

While this guide focuses on biological screening, a foundational understanding of the synthesis informs the design of the screening library. The target scaffold is typically accessible through a multi-step synthesis. A common approach involves the cyclocondensation of a β-dicarbonyl compound with a hydrazine derivative to form the pyrazole ring, followed by N-alkylation to introduce the acetic acid side chain.[4]

The power of this scaffold lies in the ability to generate a diverse library of derivatives. Modifications can be introduced at several key positions to explore the structure-activity relationship (SAR):

  • The Acetic Acid Moiety: Conversion to various esters or amides can modulate pharmacokinetics and cell permeability.

  • The Bromine Atom at C4: Substitution via cross-coupling reactions (e.g., Suzuki, Sonogashira) can introduce diverse aryl or alkyl groups to probe specific binding pockets.

  • The Methyl Group at C5: While less trivial to modify post-synthesis, initial analogs could be prepared from different starting materials to assess the steric requirements at this position.

G cluster_synthesis Conceptual Synthesis Workflow A β-Diketone Precursor C Cyclocondensation A->C B Hydrazine Hydrate B->C D 4-bromo-5-methyl-1H-pyrazole C->D F N-Alkylation D->F E Ethyl Bromoacetate E->F G Ester Intermediate F->G H Hydrolysis G->H I Target Acid Core H->I J Amidation / Esterification I->J K Derivative Library J->K

Caption: A generalized workflow for synthesizing the core scaffold and derivative library.

Section 2: Strategic Selection of Primary Screening Assays

Given the broad pharmacological profile of pyrazole derivatives, a well-designed initial screening cascade is essential to efficiently identify the most promising therapeutic avenues.[6][7] The primary screens proposed here—Anticancer, Antimicrobial, and Anti-inflammatory—are selected based on the high frequency of these activities reported for the pyrazole class.[1][3][8] This parallel screening approach maximizes the potential for discovering novel activity for the synthesized library.

Section 3: Primary Screen 1: Anticancer Cytotoxicity Evaluation

Many pyrazole derivatives exert their anticancer effects by inhibiting key signaling molecules like kinases (EGFR, VEGFR) or cell cycle regulators (CDKs).[8][9] The initial and most fundamental screen is to assess the general cytotoxicity of the compounds against relevant cancer cell lines.

Rationale for Method Selection: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[10] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[11] The amount of formazan produced is directly proportional to the number of viable cells, allowing for a quantitative measurement of a compound's cytotoxic effect.[12] Its high throughput, cost-effectiveness, and extensive validation make it an ideal choice for primary screening.[11][12]

Experimental Protocol: MTT Cytotoxicity Assay
  • Cell Seeding:

    • Culture selected human cancer cell lines (e.g., MCF-7 for breast, HCT-116 for colon, A549 for lung) to ~80% confluency.[13][14][15]

    • Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of each derivative (e.g., 10 mM in DMSO).

    • Perform serial dilutions in culture medium to create a range of final test concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include wells for "untreated" (medium only) and "vehicle control" (medium with the highest concentration of DMSO used). A known chemotherapy agent like Doxorubicin should be used as a positive control.[14]

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. Observe for the formation of purple formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium from each well.

    • Add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

    • Read the absorbance at 570 nm using a microplate reader.[12]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.[11]

G cluster_MTT MTT Assay Workflow A Seed Cells in 96-Well Plate B Incubate 24h (Attachment) A->B C Treat with Compound (Serial Dilutions) B->C D Incubate 48-72h (Exposure) C->D E Add MTT Reagent D->E F Incubate 3-4h (Formazan Formation) E->F G Solubilize Formazan (e.g., DMSO) F->G H Read Absorbance (570 nm) G->H I Calculate % Viability & Determine IC50 H->I

Caption: Step-by-step workflow for the in-vitro MTT cytotoxicity assay.

Data Presentation: Cytotoxicity Profile

Summarize the results in a clear, comparative table.

Compound IDDerivative Structure (R-Group)IC₅₀ vs. MCF-7 (µM)IC₅₀ vs. HCT-116 (µM)IC₅₀ vs. A549 (µM)
Lead-001 -H55.278.1>100
Lead-002 -CH₂CH₃23.431.545.8
Lead-003 -Phenyl8.112.315.6
Doxorubicin (Positive Control)0.50.80.6

Section 4: Primary Screen 2: Antimicrobial & Antifungal Susceptibility

The pyrazole nucleus is a common feature in many antimicrobial and antifungal agents.[2][3] An initial screen for bioactivity against a representative panel of pathogenic bacteria and fungi is a critical step.

Rationale for Method Selection: Broth Microdilution Assay

The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of a compound.[16][17] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[18] This method is recommended by standards organizations like the Clinical and Laboratory Standards Institute (CLSI) and is highly amenable to a 96-well plate format, making it suitable for screening a library of compounds.[16][17]

Experimental Protocol: Broth Microdilution for MIC Determination
  • Preparation of Inoculum:

    • Culture bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) or fungal strains (e.g., Candida albicans ATCC 90028) on appropriate agar plates.

    • Prepare a suspension of the microorganism in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

    • Dilute this suspension into the appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[19]

  • Compound Plate Preparation:

    • In a 96-well microtiter plate, add 50 µL of broth to wells 2 through 12.

    • Add 100 µL of the test compound (at 2x the highest desired concentration) to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard 50 µL from well 10.

    • Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no inoculum).

  • Inoculation and Incubation:

    • Add 50 µL of the prepared microbial inoculum to wells 1 through 11. The final volume in each well is now 100 µL.

    • Incubate the plates at 35-37°C for 18-24 hours for bacteria, or 24-48 hours for fungi.[16][19]

  • MIC Determination:

    • Following incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

    • Optionally, a growth indicator like resazurin can be added. Living cells will reduce the blue resazurin to pink resorufin, providing a colorimetric endpoint.[20]

G cluster_MIC Broth Microdilution (MIC) Workflow A Prepare 2x Compound Stock & Serial Dilutions in Plate C Inoculate Plate with Microbial Suspension A->C B Prepare Microbial Inoculum (0.5 McFarland Standard) B->C D Incubate (24h for Bacteria, 48h for Fungi) C->D E Visually Inspect for Growth (Turbidity) D->E F Determine Lowest Concentration with No Growth (MIC) E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Data Presentation: Antimicrobial Profile
Compound IDDerivative Structure (R-Group)MIC vs. S. aureus (µg/mL)MIC vs. E. coli (µg/mL)MIC vs. C. albicans (µg/mL)
Lead-001 -H>128>12864
Lead-002 -CH₂CH₃6412832
Lead-003 -Phenyl16648
Ciprofloxacin (Bacterial Control)0.50.25N/A
Fluconazole (Fungal Control)N/AN/A1

Section 5: Primary Screen 3: In Vitro Anti-inflammatory Activity

The role of pyrazole derivatives as anti-inflammatory agents, most notably through the inhibition of cyclooxygenase (COX) enzymes, is well-established.[7][21] A simple, cell-free in vitro assay can provide an initial indication of anti-inflammatory potential before moving to more complex cell-based or in vivo models.

Rationale for Method Selection: Inhibition of Albumin Denaturation Assay

Inflammation can involve the denaturation of proteins. The ability of a compound to prevent heat-induced denaturation of protein (in this case, bovine or human serum albumin) can be a useful, albeit indirect, measure of its potential anti-inflammatory activity.[22] This assay is simple, rapid, and does not require cell culture, making it an excellent first-pass screen.

Experimental Protocol: Inhibition of Albumin Denaturation
  • Preparation of Reagents:

    • Prepare a 1% aqueous solution of bovine serum albumin (BSA) or human serum albumin.

    • Dissolve test compounds and a standard drug (e.g., Diclofenac sodium) in a minimal amount of DMSO and then dilute with phosphate buffer (pH 6.4) to achieve the desired test concentrations (e.g., 10 to 500 µg/mL).

  • Assay Procedure:

    • The reaction mixture consists of 0.2 mL of the albumin solution and 2.8 mL of the test compound solution of various concentrations.

    • A control group consists of 0.2 mL of albumin solution and 2.8 mL of phosphate buffer.

    • Incubate all samples at 37°C for 20 minutes.

    • Induce denaturation by heating the samples at 70°C in a water bath for 10 minutes.

    • After cooling, measure the turbidity of the samples spectrophotometrically at 660 nm.

  • Data Analysis:

    • Calculate the percentage inhibition of denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

    • Plot the percentage inhibition against concentration to determine the IC₅₀ value.

G cluster_IAD Inhibition of Albumin Denaturation Workflow A Mix Albumin Solution with Test Compound B Incubate at 37°C A->B C Induce Denaturation by Heating (70°C) B->C D Cool to Room Temp C->D E Measure Turbidity (Absorbance at 660 nm) D->E F Calculate % Inhibition & Determine IC50 E->F

Caption: Workflow for the cell-free anti-inflammatory screening assay.

Data Presentation: Anti-inflammatory Profile
Compound IDDerivative Structure (R-Group)IC₅₀ for Inhibition of Albumin Denaturation (µg/mL)
Lead-001 -H285.4
Lead-002 -CH₂CH₃152.1
Lead-003 -Phenyl98.7
Diclofenac (Positive Control)75.2

Section 6: Interpreting the Data and Defining Next Steps

The primary screening phase generates a wealth of data that must be carefully interpreted to guide the next phase of drug development.

  • Potency: The primary metric from these assays is potency (IC₅₀ or MIC). Compounds with lower values are more potent and are generally prioritized.

  • Spectrum of Activity: Does a compound show activity in one assay or across multiple screens? A compound with potent anticancer and anti-inflammatory activity might suggest a mechanism linked to inflammation-driven cancer pathways.

  • SAR Trends: Analyze the data tables. How does changing the R-group affect activity? Does increasing lipophilicity (e.g., adding a phenyl ring) consistently improve potency across all assays? These initial SAR trends are crucial for designing the next generation of derivatives.

Next Steps:

  • Confirmation and Selectivity: Promising "hits" should be re-synthesized and their activity confirmed. For anticancer hits, cytotoxicity should be tested against a non-cancerous cell line (e.g., HEK293) to determine a selectivity index.[10][12]

  • Secondary and Mechanistic Assays: Based on the primary results, select more specific assays.

    • Anticancer: Investigate effects on cell cycle, apoptosis (e.g., caspase assays), or specific kinase inhibition.[14]

    • Antimicrobial: Determine if the effect is bactericidal or bacteriostatic (e.g., time-kill kinetics).

    • Anti-inflammatory: Progress to cell-based assays, such as measuring inhibition of nitric oxide (NO) or prostaglandin E2 (PGE2) in LPS-stimulated macrophages.[23]

  • Lead Optimization: Synthesize a focused library of new derivatives based on the initial SAR to improve potency and selectivity.

This structured approach to initial biological screening ensures that resources are directed toward the most promising compounds, accelerating the journey from a novel chemical scaffold to a potential therapeutic lead.

References

  • Development of mixed microbial screening and cultivation methods for novel antibiotic discovery. American Chemical Society.
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. NIH.
  • Advances in High-Throughput Screening for Novel Antimicrobial Compounds. (2024-05-30).
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC.
  • Antifungal Susceptibility Testing: A Primer for Clinicians. Open Forum Infectious Diseases.
  • Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. PMC - NIH.
  • Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. PMC - PubMed Central. (2023-01-17).
  • Preliminary Cytotoxicity Screening of Pyrazole Compounds: A Technical Guide. Benchchem.
  • A Practical Guide to Antifungal Susceptibility Testing. PMC - PubMed Central - NIH.
  • Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews. (2020-04-29).
  • The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. MDPI.
  • Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. PMC - NIH.
  • Synthesis of New Pyrazole Hybrids as Potential Anticancer Agents with Xanthine Oxidase Inhibitory Activity. PubMed.
  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. PMC - NIH. (2025-03-20).
  • Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. ACS Omega - ACS Publications. (2021-04-29).
  • Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2024-06-12).
  • In vitro antifungal susceptibility testing. ResearchGate. (2025-08-09).
  • PYRAZOLE AND ITS BIOLOGICAL ACTIVITY. PharmaTutor. (2013-12-05).
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI.
  • Pyrazoles as anticancer agents: Recent advances. SRR Publications.
  • Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks.
  • Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. (2025-08-09).
  • Current status of pyrazole and its biological activities. PMC - PubMed Central.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH.
  • Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. PubMed Central.
  • MTT assay protocol. Abcam.
  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. PMC - NIH. (2013-11-10).
  • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline.
  • review of pyrazole compounds' production, use, and pharmacological activity. (2024-02-07).
  • 14 compounds were selected and analysed using MTT-or SRB Assay in.... ResearchGate.
  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025-09-20).
  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications (IJPRA). (2025-04-15).
  • Novel Flurbiprofen Derivatives as Antioxidant and Anti-Inflammatory Agents: Synthesis, In Silico, and In Vitro Biological Evaluation. MDPI. (2024-01-12).
  • Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. PMC.
  • Scheme 1 Synthesis of 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide (5)....
  • Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. NIH.
  • In vivo determination of analgesic and anti-inflammatory activities of isolated compounds from Cleome amblyocarpa and molecular modelling for the top active investigated compounds. RSC Publishing. (2024-08-05).
  • (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. AWS.
  • (4-bromo-5-methyl-pyrazol-1-yl)-acetic acid AldrichCPR. Sigma-Aldrich.
  • 4-Bromo-α-hydroxy-1-methyl-1H-pyrazole-5-acetic acid. AOBChem USA.

Sources

Whitepaper: Strategic Synthesis of Novel Pyrazole Acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of pyrazole acetic acid derivatives, a class of compounds with significant therapeutic potential. We will delve into the core synthetic methodologies, offering mechanistic insights and practical, field-proven protocols to empower researchers in medicinal chemistry and drug development.

The Ascendancy of the Pyrazole Acetic Acid Scaffold in Medicinal Chemistry

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in modern drug discovery.[1][2] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets. When functionalized with an acetic acid moiety, the resulting derivatives gain an acidic handle that can be crucial for mimicking carboxylic acid-containing endogenous ligands, improving pharmacokinetic properties, or establishing critical interactions with enzyme active sites.

Compounds bearing the pyrazole core are known to exhibit a vast spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antidepressant properties.[1][3][4][5] The inclusion of the pyrazole nucleus is a cornerstone of several FDA-approved drugs, such as the selective COX-2 inhibitor Celecoxib (Celebrex) and the erectile dysfunction medication Sildenafil (Viagra).[4] This proven track record underscores the therapeutic relevance of this heterocyclic system and drives the continued exploration of its novel derivatives.

Core Synthetic Strategies: A Mechanistic Perspective

The construction of the pyrazole ring is most classically achieved through the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. This robust and versatile reaction, known as the Knorr pyrazole synthesis, remains the foundational route for creating a wide variety of substituted pyrazoles.[6][7][8]

The Knorr Pyrazole Synthesis: The Foundational Route

First described in 1883, the Knorr synthesis involves the acid-catalyzed reaction between a β-diketone (or a related 1,3-difunctional compound) and a hydrazine.[6][7] The reaction proceeds through a well-understood mechanism involving nucleophilic attack, imine formation, and subsequent intramolecular cyclization followed by dehydration to yield the aromatic pyrazole ring.

Mechanism Deep Dive:

  • Initial Nucleophilic Attack: One nitrogen atom of the hydrazine attacks one of the carbonyl carbons of the 1,3-dicarbonyl compound.

  • Imine/Enamine Formation: A hemiaminal intermediate is formed, which then dehydrates to form an imine or tautomerizes to a more stable enamine.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine derivative then performs an intramolecular nucleophilic attack on the remaining carbonyl carbon.

  • Dehydration and Aromatization: The resulting five-membered ring intermediate eliminates a molecule of water to form the stable, aromatic pyrazole ring system.[7][8]

The choice of an unsymmetrical 1,3-dicarbonyl compound can lead to the formation of two different regioisomers, a common challenge that must be addressed through careful control of reaction conditions or purification.[6]

Knorr_Mechanism Figure 1: Knorr Pyrazole Synthesis Mechanism cluster_start Starting Materials cluster_process Reaction Pathway cluster_end Product Start_Dicarbonyl 1,3-Dicarbonyl Step1 Nucleophilic Attack & Imine/Enamine Formation Start_Dicarbonyl->Step1 Start_Hydrazine Hydrazine Start_Hydrazine->Step1 Step2 Intramolecular Cyclization Step1->Step2 Forms cyclic intermediate Step3 Dehydration & Aromatization Step2->Step3 Eliminates H2O Product Substituted Pyrazole Step3->Product

Caption: Figure 1: Knorr Pyrazole Synthesis Mechanism.

Attaching the Acetic Acid Moiety: Key Strategic Decision

When designing a synthesis for a pyrazole acetic acid derivative, the primary strategic decision is when to introduce the acetic acid group. This choice dictates the selection of starting materials and the overall synthetic sequence.

Synthesis_Strategy Figure 2: Synthetic Strategy Decision Flow Start Goal: Synthesize Pyrazole Acetic Acid Decision When to introduce the acetic acid moiety? Start->Decision StrategyA Strategy A: Pre-functionalization (Use functionalized starting materials) Decision->StrategyA Before Cyclization StrategyB Strategy B: Post-cyclization (Functionalize the pyrazole ring) Decision->StrategyB After Cyclization AdvA Advantages: - Fewer post-cyclization steps - Potentially higher overall yield StrategyA->AdvA AdvB Advantages: - Simpler starting materials - Allows for late-stage diversification StrategyB->AdvB

Caption: Figure 2: Synthetic Strategy Decision Flow.

  • Strategy A: Pre-functionalization of Starting Materials This approach involves using a 1,3-dicarbonyl compound that already contains the acetic acid functional group, or a precursor like an ester or nitrile. For example, reacting a β-keto ester bearing an acetic acid ester group with a hydrazine will directly yield the target scaffold after cyclization and subsequent hydrolysis of the ester. This method is often more convergent and can be more efficient if the required starting material is readily available.

  • Strategy B: Post-cyclization Functionalization Alternatively, a simpler pyrazole core can be synthesized first, followed by the introduction of the acetic acid moiety. A common method is the Vilsmeier-Haack reaction, which introduces a formyl group (-CHO) at the C4 position of the pyrazole ring.[9] This aldehyde can then be converted to the acetic acid derivative through various established organic transformations, such as a Wittig reaction followed by oxidation, or conversion to a chloromethyl intermediate followed by cyanation and hydrolysis.[9] This strategy offers greater flexibility, allowing a common pyrazole intermediate to be used for the synthesis of multiple derivatives.

Case Study & Experimental Protocol: Synthesis of a Di-substituted Pyrazole Core

To illustrate the practical application of these principles, we will outline a generalized protocol for the synthesis of a 1,5-diaryl-3-methylpyrazole, a core structure analogous to many biologically active compounds. This specific example is based on the condensation of a 1,3-diketone with a substituted hydrazine hydrochloride, a common and reliable method.[10]

Target Molecule

4-(3-Methyl-5-phenyl-1H-pyrazol-1-yl)benzenesulfonamide (A Celecoxib analogue)

Materials & Reagents
ReagentCAS NumberMolecular WeightRole
1-Phenylbutane-1,3-dione93-91-4162.19 g/mol 1,3-Dicarbonyl
4-Hydrazinobenzenesulfonamide hydrochloride17852-52-7223.67 g/mol Hydrazine Source
Ethanol64-17-546.07 g/mol Solvent
Acetic Acid (Glacial)64-19-760.05 g/mol Catalyst & Solvent
Step-by-Step Experimental Protocol

Objective: To synthesize the pyrazole core via acid-catalyzed cyclocondensation.

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-phenylbutane-1,3-dione (10 mmol, 1.62 g) and 4-hydrazinobenzenesulfonamide hydrochloride (10 mmol, 2.24 g).[10]

  • Solvent Addition: Add ethanol (50 mL) to the flask. The mixture will likely be a suspension.

  • Catalyst Addition & Reflux: Add a catalytic amount of glacial acetic acid (approx. 0.5 mL). Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 4-6 hours.

    • Causality: The acidic conditions catalyze the dehydration steps of the condensation mechanism.[7] Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 3:1 Hexane:Ethyl Acetate). The disappearance of the starting materials and the appearance of a new, typically more polar, product spot indicates reaction progression.

  • Product Isolation: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate will often form. Add water (20-30 mL) to the flask to further precipitate the product.[10]

  • Purification: Collect the crude product by vacuum filtration and wash the solid with cold water. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure pyrazole derivative as a crystalline solid.[10]

Characterization

The identity and purity of the synthesized compound must be confirmed through standard analytical techniques:

  • ¹H NMR: Expect characteristic signals for the pyrazole ring proton, the methyl group, and the aromatic protons from the phenyl and benzenesulfonamide rings.

  • ¹³C NMR: Will show distinct signals for the carbons of the pyrazole ring and the substituent groups.

  • Mass Spectrometry (MS): The molecular ion peak should correspond to the calculated molecular weight of the target compound (C₁₆H₁₅N₃O₂S, M.W. = 313.37 g/mol ).[10]

  • FTIR: Look for characteristic peaks corresponding to N-H stretches (from the sulfonamide), S=O stretches, and C=N/C=C stretches of the pyrazole and aromatic rings.

Challenges and Field-Proven Solutions

ChallengeCommon CauseRecommended Solution
Low Yield Incomplete reaction, side product formation, or inefficient purification.- Extend reaction time and monitor by TLC.- Ensure anhydrous conditions if reagents are moisture-sensitive.- Optimize recrystallization solvent for maximum recovery.
Regioisomer Formation Use of an unsymmetrical 1,3-dicarbonyl compound.- Employ a catalyst or reaction conditions known to favor one isomer.[6]- Use a stronger acid or base catalyst to influence the initial site of attack.- Separate isomers using column chromatography.
Difficulty in Isolation Product is highly soluble in the reaction solvent or forms an oil.- Remove the reaction solvent under reduced pressure and attempt trituration with a non-polar solvent (e.g., hexanes) to induce precipitation.- Perform a liquid-liquid extraction.

Conclusion and Future Outlook

The synthesis of pyrazole acetic acid derivatives is a cornerstone of modern medicinal chemistry. The Knorr synthesis and its variations provide a robust and reliable platform for accessing these valuable scaffolds. Strategic decisions regarding the timing of the acetic acid moiety's introduction are critical for designing efficient and flexible synthetic routes. As the demand for novel therapeutics continues to grow, advancements in synthetic methodology, such as the development of multicomponent reactions and continuous flow processes, will further streamline the production of these vital compounds, enabling the rapid exploration of chemical space and the discovery of next-generation pharmaceuticals.[11][12]

References

  • Recent Advances in the Synthesis of Pyrazole Deriv
  • Knorr Pyrazole Synthesis. (2025). J&K Scientific LLC.
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (N.D.). NIH.
  • synthesis of pyrazoles. (2019). YouTube.
  • Method of preparation of the pyrazoles. (N.D.).
  • Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene. (2021). PMC.
  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applic
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • (Pyrazol-4-yl)aceticyl)
  • Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. (N.D.). PubMed Central.
  • Current status of pyrazole and its biological activities. (N.D.). PMC - PubMed Central.
  • PYRAZOLE AND ITS BIOLOGICAL ACTIVITY. (2013).
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • 4-(3-Methyl-5-phenyl-1H-pyrazol-1-yl)benzenesulfonamide. (N.D.). PMC - NIH.

Sources

Harnessing the C4-Position: A Guide to the Reactivity of the Bromine Atom in 4-Bromo-Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The strategic functionalization of this privileged heterocycle is paramount for modulating pharmacological properties. 4-Bromo-pyrazoles, in particular, have emerged as exceptionally versatile building blocks, with the C4-bromine atom serving as a reliable synthetic handle for introducing molecular complexity. This guide provides a comprehensive exploration of the reactivity of the C4-bromine atom, moving beyond a mere catalog of reactions to explain the underlying principles and causality behind experimental design. We will delve into the nuances of palladium-catalyzed cross-coupling reactions, halogen-metal exchange, and other key transformations, offering field-proven insights and detailed protocols to empower researchers in their synthetic endeavors.

The 4-Bromo-Pyrazole Core: Structure, Electronics, and Reactivity

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. This arrangement renders the ring electron-rich, yet the reactivity at each position is distinct. The C4 position of the pyrazole ring is often considered the least reactive towards electrophilic substitution. Consequently, the introduction of a bromine atom at this position, typically via direct bromination of a parent pyrazole, provides a stable yet highly versatile starting point for further diversification.

The reactivity of the C4-Br bond is profoundly influenced by the substituents on the pyrazole ring:

  • N1-Substitution: The presence of a substituent on the N1 nitrogen is critical. Unprotected N-H pyrazoles can act as ligands, potentially coordinating to and deactivating metal catalysts.[1][2] Furthermore, the acidic N-H proton can interfere with organometallic reagents. Therefore, the use of protecting groups (e.g., methyl, benzyl, trityl, phenylsulfonyl) is a common and often necessary strategy to ensure predictable reactivity.[3][4]

  • C3 and C5 Substituents: The electronic nature of groups at the C3 and C5 positions can modulate the electron density of the C4-Br bond. Electron-withdrawing groups, such as trifluoromethyl, can render the substrate less reactive in certain transformations, necessitating more robust catalytic systems.[5] Conversely, the steric bulk of these substituents can influence the accessibility of the C4 position to the catalyst.

Palladium-Catalyzed Cross-Coupling: The Workhorse of Pyrazole Functionalization

Palladium-catalyzed cross-coupling reactions are the most powerful and widely used methods for transforming the C4-Br bond. These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is a premier method for creating biaryl and vinyl-pyrazole structures. The choice of catalyst, ligand, and base is crucial for achieving high yields.

Mechanistic Rationale: The reaction proceeds via a well-established catalytic cycle involving oxidative addition of the 4-bromo-pyrazole to a Pd(0) species, followed by transmetalation with the boronic acid derivative and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Causality in Experimental Design:

  • Catalyst & Ligand: While standard catalysts like Pd(PPh₃)₄ are often effective, the choice of phosphine ligand can dramatically alter reactivity and selectivity.[6] For substrates with multiple reactive sites, such as a 4-bromo-pyrazol-5-yl triflate, ligand selection can ingeniously switch the site of arylation. This demonstrates that the ligand is not merely a spectator but an active controller of the reaction's regiochemical outcome.[7]

  • Base and Solvent: An aqueous base (e.g., K₂CO₃, K₃PO₄) is required to activate the boronic acid for transmetalation. The solvent system, typically a mixture like 1,4-dioxane and water, must solubilize both the organic and inorganic components.

Suzuki_Miyaura_Cycle cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Oxidative Addition Complex L2(Pyrazole)Pd(II)-Br Pd(0)L2->Oxidative Addition Complex Pyrazole-Br Transmetalation Complex L2(Pyrazole)Pd(II)-R' Oxidative Addition Complex->Transmetalation Complex R'-B(OH)2 Base Transmetalation Complex->Pd(0)L2 Reductive Elimination Product Product Transmetalation Complex->Product Reductive Elimination Regenerated Catalyst Pd(0)L2 Pyrazole-Br 4-Bromo-Pyrazole Boronic Acid R'-B(OH)2

Caption: Generalized Catalytic Cycle for Suzuki-Miyaura Coupling.

Data Summary: Suzuki-Miyaura Coupling of 4-Bromo-Pyrazoles

Entry Pyrazole Substrate Boronic Acid Catalyst (mol%) Base Solvent Yield (%) Reference
1 5-(4-bromophenyl)-4,6-dichloropyrimidine Phenylboronic acid Pd(PPh₃)₄ (5) K₃PO₄ 1,4-Dioxane 60 [6]
2 4-Bromo-1-tritylpyrazole Arylboronic acids Not specified Not specified Not specified Good [4]

| 3 | 4-bromopyrazol-5-yl triflate | Phenylboronic acid | Pd₂(dba)₃ / SPhos | CsF | Toluene | >99 (at C4) |[7] |

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

  • To a flame-dried Schlenk tube under an argon atmosphere, add the 4-bromo-pyrazole (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).

  • Add the degassed solvent system (e.g., 1,4-dioxane/H₂O, 4:1, 5 mL).

  • Seal the tube and heat the reaction mixture at 80-100 °C with vigorous stirring for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Sonogashira Coupling: Accessing C(sp²)-C(sp) Scaffolds

The Sonogashira reaction provides a direct route to 4-alkynyl-pyrazoles by coupling the C4-Br bond with a terminal alkyne. This transformation is invaluable for constructing rigid molecular linkers or for accessing precursors to other functional groups.

Mechanistic Rationale: This reaction uniquely involves two interconnected catalytic cycles. The palladium cycle is similar to the Suzuki coupling. Concurrently, a copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide, which is the active species for transmetalation to the palladium center.[8] Copper-free variants have also been developed, which are particularly useful when copper sensitivity is a concern.[9][10]

Causality in Experimental Design:

  • Catalyst System: The classic system employs a Pd(II) or Pd(0) source (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄) and a copper(I) salt (typically CuI). The amine base (e.g., Et₃N, DIPEA) serves both as a base to deprotonate the alkyne and often as the solvent.

  • Substrate Reactivity: Electron-poor 4-bromo-pyrazoles, such as those bearing a trifluoromethyl group, can be challenging substrates. Overcoming this lower reactivity often requires screening bulky, electron-rich phosphine ligands to facilitate the oxidative addition step.[5]

Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L2 OA L2(Pyrazole)Pd(II)-Br Pd0->OA Pyrazole-Br TM L2(Pyrazole)Pd(II)-C≡CR' OA->TM Transmetalation TM->Pd0 Reductive Elimination Product Pyrazole-C≡CR' TM->Product CuX Cu(I)-X CuAcetylide Cu(I)-C≡CR' CuX->CuAcetylide CuAcetylide->TM from Cu cycle Alkyne R'-C≡C-H Alkyne->CuAcetylide Base Base Base->CuAcetylide

Caption: Interconnected Catalytic Cycles in Sonogashira Coupling.

Detailed Experimental Protocol: Sonogashira Coupling

  • To a Schlenk tube, add the 4-bromo-pyrazole (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Evacuate and backfill the tube with argon three times.

  • Add degassed solvent (e.g., THF or DMF, 5 mL) and a degassed amine base (e.g., triethylamine, 3.0 mmol).

  • Add the terminal alkyne (1.5 mmol) via syringe.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitor by TLC/LC-MS).

  • Filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by flash column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The formation of 4-amino-pyrazoles is a critical transformation in drug discovery, as the amino group provides a key site for hydrogen bonding and further derivatization. The Buchwald-Hartwig amination directly couples the C4-Br bond with a primary or secondary amine.

Mechanistic Rationale and Key Challenges: The catalytic cycle is analogous to other cross-couplings. However, five-membered nitrogen heterocycles like pyrazoles present a significant challenge as they can coordinate to the palladium center, inhibiting or deactivating the catalyst.[2] This is especially problematic for N-H unprotected pyrazoles.

Causality in Experimental Design:

  • Ligand Innovation: The primary challenge of catalyst deactivation has been overcome through the development of specialized, bulky, and electron-rich biarylphosphine ligands. Ligands such as tBuBrettPhos have proven highly effective, creating a sterically hindered palladium center that favors the desired catalytic cycle over inhibitory coordination with the pyrazole substrate. This allows for the efficient amination of even unprotected bromo-pyrazoles under mild conditions.[2]

  • Base Selection: A strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) is required to deprotonate the amine, facilitating its entry into the catalytic cycle.

Data Summary: Buchwald-Hartwig Amination of 4-Bromo-Pyrazoles

Entry Pyrazole Substrate Amine Catalyst / Ligand Base Yield (%) Reference
1 4-Bromo-1H-pyrazole Morpholine Pd₂(dba)₃ / tBuBrettPhos NaOtBu 91 [2]
2 4-Bromo-1H-pyrazole Aniline Pd₂(dba)₃ / tBuBrettPhos NaOtBu 85 [2]

| 3 | 4-Bromo-1H-imidazole | 3-Propylphenylamine | Pd precatalyst / tBuBrettPhos | NaOtBu | 50-69 (crude) |[2] |

Detailed Experimental Protocol: Buchwald-Hartwig Amination

  • In a glovebox, charge an oven-dried vial with the palladium precatalyst (e.g., tBuBrettPhos Pd G3, 0.02 mmol, 2 mol%), the 4-bromo-pyrazole (1.0 mmol), and the base (e.g., NaOtBu, 1.4 mmol).

  • Add a stir bar. If the amine is a solid, add it to the vial (1.2 mmol).

  • Remove the vial from the glovebox, add the solvent (e.g., toluene, 2 mL). If the amine is a liquid, add it via syringe (1.2 mmol).

  • Seal the vial and heat the mixture at the specified temperature (e.g., 100 °C) for 12-24 hours.

  • Cool to room temperature, dilute with an appropriate solvent (e.g., ethyl acetate), and filter through Celite.

  • Concentrate the filtrate and purify the product by column chromatography.

Halogen-Metal Exchange: Lithiation and Electrophilic Quench

An alternative strategy for functionalizing the C4 position involves a halogen-metal exchange reaction. Treating a 4-bromo-pyrazole with a strong organolithium base (e.g., n-butyllithium) at low temperature generates a highly reactive 4-lithiopyrazole intermediate. This potent nucleophile can then be quenched with a wide variety of electrophiles.

Mechanistic Rationale: The reaction is driven by the formation of a more stable organometallic species. The bromine atom is exchanged for a lithium atom, effectively reversing the polarity of the C4 position from electrophilic to strongly nucleophilic.

Causality in Experimental Design:

  • Directed Lithiation: To ensure regioselectivity and prevent unwanted side reactions (such as deprotonation at other positions), a directing group on the N1 nitrogen is often essential. A phenylsulfonyl group, for instance, has been shown to effectively direct lithiation to the C5 position.[3] However, direct halogen-lithium exchange at the C4 position is a well-established method for generating 4-lithiopyrazoles from 4-bromo precursors.[11]

  • Temperature Control: These reactions must be performed at very low temperatures (typically -78 °C) to prevent decomposition of the highly reactive organolithium intermediate and to control selectivity.

  • Electrophile Choice: This method's power lies in the vast array of electrophiles that can be used to trap the lithiated intermediate, including CO₂, aldehydes, ketones, alkyl halides, and silyl chlorides, allowing for the introduction of diverse functional groups.

Lithiation_Workflow Start 4-Bromo-Pyrazole Step1 Halogen-Metal Exchange Start->Step1 n-BuLi, THF -78 °C Intermediate 4-Lithio-Pyrazole Intermediate Step1->Intermediate Step2 Electrophilic Quench Intermediate->Step2 Electrophile (E+) Product 4-Substituted-Pyrazole Step2->Product

Caption: Workflow for Lithiation and Electrophilic Quench.

Detailed Experimental Protocol: Lithiation and Quench with an Electrophile

  • Dissolve the N-protected 4-bromo-pyrazole (1.0 mmol) in anhydrous THF (10 mL) in a flame-dried, three-neck flask under argon.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 mmol, e.g., 1.6 M solution in hexanes) dropwise via syringe, maintaining the temperature below -70 °C.

  • Stir the mixture at -78 °C for 1 hour to ensure complete formation of the lithiated species.

  • Add a solution of the electrophile (1.2 mmol) in THF dropwise to the reaction mixture.

  • Allow the reaction to stir at -78 °C for 1-2 hours, then slowly warm to room temperature.

  • Quench the reaction by carefully adding a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over Na₂SO₄.

  • Concentrate and purify by column chromatography.

Strategic and Emerging Transformations

While cross-coupling and lithiation are dominant, other reactions highlight the nuanced reactivity of the 4-bromo-pyrazole core.

  • Chemoselective C-H Arylation: In a testament to the fine control achievable in modern catalysis, it is possible to perform a palladium-catalyzed direct arylation at the more acidic C5-H position of an N-substituted 4-bromo-pyrazole without cleaving the C4-Br bond.[1] This remarkable chemoselectivity allows for a stepwise functionalization strategy, where the C5 position is modified first, preserving the C4-bromine as a handle for a subsequent, different transformation (e.g., a Suzuki coupling). This approach provides a powerful pathway to densely functionalized, multi-substituted pyrazoles.

Conclusion and Strategic Outlook

The bromine atom at the C4 position of the pyrazole ring is far more than a simple placeholder; it is a master key unlocking a vast landscape of chemical diversity. Through a deep understanding of the principles governing palladium catalysis and organometallic reactivity, researchers can leverage this versatile handle to forge a wide array of C-C, C-N, and other bonds with remarkable precision. The choice between a Suzuki, Sonogashira, Buchwald-Hartwig, or lithiation-quench protocol is a strategic decision dictated by the desired final structure and the electronic and steric nature of the specific pyrazole substrate. As ligand design and catalytic methods continue to advance, the synthetic utility of 4-bromo-pyrazoles in the rapid assembly of complex molecules for drug discovery and materials science is set to expand even further.

References

  • G. D. H. Travis, P. J. O’Connor, M. D. Smith, J. M. El-Hady, A. K. El-Ziaty, M. A. Ali, S. F. A. El-Dien, A. M. A. Abdel-Mawgoud, N. A. H. El-Sayed, T. A. El-mahalawy, and A. A.
  • "Conditions for Palladium-Catalyzed Direct Arylations of 4-Bromo and 4-Iodo N-Substituted Pyrazoles," HAL open science, 2015.
  • "Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides," NIH, 2014.
  • "Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalon
  • "Table 1 Optimization of the Sonogashira coupling of 4-bromo-3-...
  • "Pyrazole chemistry. Part 4. Directed lithiation of 4-bromo-1-phenyl-sulphonylpyrazole."
  • "Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates," The Journal of Organic Chemistry, ACS Public
  • "ChemInform Abstract: Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction Between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids.
  • "Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Prec
  • "Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles."
  • "Sonogashira Coupling," Organic Chemistry Portal. [Link]

  • "Suzuki–Miyaura Reactions of (4-bromophenyl)
  • "Sonogashira coupling," Wikipedia. [Link]

Sources

Methodological & Application

Protocol for the synthesis of (4-bromo-5-methyl-1H-pyrazol-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of (4-bromo-5-methyl-1H-pyrazol-1-yl)acetic acid

Introduction and Strategic Overview

(4-bromo-5-methyl-1H-pyrazol-1-yl)acetic acid is a valuable heterocyclic building block in medicinal chemistry and agrochemical research.[1][2] Its structure combines a substituted pyrazole core—a scaffold known for a wide range of biological activities—with a carboxylic acid handle, which is ideal for further derivatization, such as amide bond formation or esterification.

This document provides a detailed, two-step protocol for the synthesis of (4-bromo-5-methyl-1H-pyrazol-1-yl)acetic acid. The synthetic strategy is predicated on two fundamental and robust organic transformations:

  • N-Alkylation: The synthesis commences with the N-alkylation of the starting material, 4-bromo-5-methyl-1H-pyrazole. This step involves the deprotonation of the pyrazole's N-H proton using a strong, non-nucleophilic base, followed by a nucleophilic substitution (SN2) reaction with ethyl bromoacetate to introduce the acetic acid ester moiety.

  • Saponification: The resulting intermediate, ethyl (4-bromo-5-methyl-1H-pyrazol-1-yl)acetate, is then hydrolyzed under basic conditions. This saponification reaction converts the ethyl ester to the corresponding carboxylate salt, which upon acidic workup, yields the final target compound.

This protocol is designed for research scientists and professionals in drug development, emphasizing not only the procedural steps but also the underlying chemical principles and critical safety considerations.

Chemical Reaction Pathway

The overall synthesis proceeds as follows:

Reaction_Scheme pyrazole 4-bromo-5-methyl-1H-pyrazole intermediate Ethyl (4-bromo-5-methyl-1H-pyrazol-1-yl)acetate pyrazole->intermediate Step 1: Alkylation ethyl_bromoacetate Ethyl bromoacetate base 1. NaH, THF 2. BrCH₂COOEt hydrolysis 1. LiOH, H₂O/THF 2. H₃O⁺ product (4-bromo-5-methyl-1H-pyrazol-1-yl)acetic acid intermediate->product Step 2: Saponification

Caption: Overall two-step synthesis pathway.

PART I: Synthesis of Ethyl (4-bromo-5-methyl-1H-pyrazol-1-yl)acetate

Principle and Mechanistic Insight

The first step is a classic N-alkylation of a pyrazole. Sodium hydride (NaH), a powerful non-nucleophilic base, is employed to quantitatively deprotonate the pyrazole ring's acidic N-H proton (pKa ≈ 14).[3] This generates a sodium pyrazolate salt, a potent nucleophile. The reaction must be conducted under strictly anhydrous and inert conditions, as sodium hydride reacts violently with water to produce flammable hydrogen gas.[3][4] The resulting pyrazolate anion then attacks the electrophilic methylene carbon of ethyl bromoacetate, displacing the bromide leaving group via an SN2 mechanism to form the C-N bond. Tetrahydrofuran (THF) is an excellent solvent choice due to its ability to solvate the sodium cation, its high purity (anhydrous), and its appropriate boiling point.

Materials and Reagents
Reagent/MaterialM.W. ( g/mol )CAS No.Key Hazards
4-bromo-5-methyl-1H-pyrazole161.0015899-31-7Skin/eye/respiratory irritant[5][6]
Sodium Hydride (NaH), 60% disp. in mineral oil24.007646-69-7Flammable solid, water-reactive[4][7]
Ethyl bromoacetate167.00105-36-2Toxic, lachrymator, severe skin/eye irritant[8][9][10][11]
Anhydrous Tetrahydrofuran (THF)72.11109-99-9Flammable, peroxide former
Saturated aq. NH₄Cl--Mild irritant
Saturated aq. NaCl (Brine)--Non-hazardous
Anhydrous MgSO₄ or Na₂SO₄--Hygroscopic
Ethyl Acetate (EtOAc)88.11141-78-6Flammable, eye irritant
Hexanes--Flammable, irritant
Safety Precautions
  • Sodium Hydride (NaH): Extremely reactive with water and protic solvents, generating flammable H₂ gas.[3][4] It can ignite spontaneously in air, especially when finely divided. Handle exclusively under an inert atmosphere (Nitrogen or Argon) in a fume hood.[4] Use appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety goggles, and nitrile gloves.[4][7] A Class D fire extinguisher for combustible metals must be accessible.

  • Ethyl Bromoacetate: Highly toxic and a potent lachrymator (tear-producing agent).[8][9] It is corrosive and can cause severe skin and eye damage.[9] All manipulations must be performed in a well-ventilated fume hood.[8][10] Wear chemical splash goggles, a face shield, and appropriate chemical-resistant gloves.[9]

  • General Precautions: The reaction should be performed in oven-dried glassware under a positive pressure of an inert gas.

Experimental Workflow: Step 1

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Assemble oven-dried glassware under N₂ atmosphere prep2 Add NaH (60% dispersion) to flask prep1->prep2 prep3 Wash NaH with anhydrous hexanes to remove mineral oil prep2->prep3 rxn1 Add anhydrous THF, cool to 0°C prep3->rxn1 rxn2 Add 4-bromo-5-methyl-1H-pyrazole solution in THF dropwise rxn1->rxn2 rxn3 Stir for 30-60 min at 0°C rxn2->rxn3 rxn4 Add ethyl bromoacetate dropwise at 0°C rxn3->rxn4 rxn5 Allow to warm to RT and stir until completion (TLC) rxn4->rxn5 work1 Cool to 0°C, carefully quench with sat. aq. NH₄Cl rxn5->work1 work2 Partition with EtOAc and H₂O work1->work2 work3 Separate layers, wash organic phase with brine work2->work3 work4 Dry over Na₂SO₄, filter, and concentrate work3->work4 work5 Purify via flash column chromatography work4->work5 end end work5->end Obtain pure ester G cluster_reaction Saponification cluster_workup Isolation & Purification rxn1 Dissolve ester in THF/MeOH/H₂O mixture rxn2 Add aqueous LiOH solution rxn1->rxn2 rxn3 Stir at RT until completion (TLC monitoring) rxn2->rxn3 work1 Concentrate mixture to remove organic solvents rxn3->work1 work2 Cool aqueous residue to 0°C work1->work2 work3 Acidify with 1M HCl to pH ~2-3 work2->work3 work4 Collect precipitate via vacuum filtration work3->work4 work5 Wash solid with cold water and dry under vacuum work4->work5 end end work5->end Obtain pure acid

Sources

Application Notes & Protocols: The Strategic Utility of (4-bromo-5-methyl-1H-pyrazol-1-yl)acetic acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique electronic properties, metabolic stability, and ability to engage in diverse intermolecular interactions have made it a cornerstone of modern drug design. This document provides an in-depth guide to the strategic application of (4-bromo-5-methyl-1H-pyrazol-1-yl)acetic acid , a versatile building block poised for the efficient synthesis of novel therapeutics. We will explore its chemical reactivity, potential therapeutic applications based on structural analogy, and provide detailed, field-tested protocols for its derivatization and subsequent screening. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold for the discovery of next-generation pharmaceuticals.

Introduction: The Pyrazole Scaffold in Medicinal Chemistry

The pyrazole ring system is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This arrangement confers a unique set of properties, including the ability to act as both a hydrogen bond donor and acceptor, which is critical for molecular recognition at biological targets. The scaffold is found in a variety of blockbuster drugs, such as the COX-2 inhibitor Celecoxib, the kinase inhibitor Crizotinib, and the cannabinoid receptor antagonist Rimonabant (though later withdrawn for safety reasons, its development highlighted the scaffold's potential).

(4-bromo-5-methyl-1H-pyrazol-1-yl)acetic acid is not merely a pyrazole; it is a highly functionalized and strategically designed synthetic intermediate. Each substituent serves a distinct and valuable purpose for library synthesis and lead optimization:

  • The Pyrazole Core: Provides the foundational structure for target engagement.

  • The N-acetic acid side chain: Offers a convenient carboxylic acid handle for forming stable amide bonds, allowing for the exploration of one vector of chemical space (R¹). This is a classic and reliable method for linking to other fragments or building blocks.

  • The C4-Bromo group: Serves as a versatile synthetic handle for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the systematic exploration of a second vector of chemical space (R²).

  • The C5-Methyl group: This small alkyl group can provide beneficial steric and electronic effects, potentially improving metabolic stability or influencing the orientation of adjacent substituents to enhance binding affinity.

The strategic placement of these functional groups makes this molecule an ideal starting point for creating diverse chemical libraries aimed at a wide range of biological targets.

Potential Therapeutic Applications & Targets

While (4-bromo-5-methyl-1H-pyrazol-1-yl)acetic acid is a building block, the pyrazole scaffold it contains is a key feature in numerous drugs targeting a variety of diseases.[1][2] The derivatization potential of this specific molecule allows for its strategic use in developing inhibitors for several important target classes.

Protein Kinase Inhibitors

Protein kinases are one of the most critical target families in oncology and inflammation.[3] The pyrazole ring is a well-established "hinge-binding" motif, capable of mimicking the adenine ring of ATP to anchor inhibitors in the enzyme's active site.[4] Eight FDA-approved small molecule kinase inhibitors contain a pyrazole ring, including Crizotinib and Ruxolitinib.[3] The pyrazole scaffold has proven instrumental in developing inhibitors for a wide range of kinases, such as JAK, B-raf, c-Met, and FGFR.[3][5]

  • Strategy: The N-acetic acid side chain can be coupled with various amine-containing fragments to probe pockets near the ATP binding site, while the C4-bromo position can be functionalized via Suzuki coupling to extend into solvent-exposed regions, enhancing selectivity and potency.

Anti-Inflammatory Agents

Pyrazole derivatives have a long history as anti-inflammatory agents, most famously with Celecoxib, a selective COX-2 inhibitor.[6] The scaffold is also present in drugs targeting inflammatory pathways, such as JAK inhibitors used for rheumatoid arthritis.[5]

  • Strategy: Libraries derived from the title compound can be screened against key inflammatory targets like COX enzymes, various interleukins, or TNF-α signaling pathways.

Other Potential Applications

The versatility of the pyrazole core means it is found in drugs with a wide array of biological activities, including antimicrobial, antiviral, antidepressant, and anticancer properties.[1][2][6][7]

Synthetic & Experimental Protocols

The true value of (4-bromo-5-methyl-1H-pyrazol-1-yl)acetic acid lies in its synthetic utility. Below are detailed protocols for its use in generating a diverse chemical library.

Protocol 1: Amide Coupling via the Acetic Acid Moiety

This protocol describes the formation of an amide bond, a fundamental reaction in medicinal chemistry, to explore the R¹ vector.

Objective: To couple the carboxylic acid of the starting material with a representative primary amine (e.g., benzylamine).

Causality: Amide bond formation is one of the most reliable and well-understood reactions. We use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling agent because it is highly efficient, operates under mild conditions, and minimizes side reactions and racemization (if chiral amines are used). DIPEA (N,N-Diisopropylethylamine) is a non-nucleophilic base used to neutralize the ammonium salts formed during the reaction, driving it to completion.

Materials:

  • (4-bromo-5-methyl-1H-pyrazol-1-yl)acetic acid (1.0 eq)

  • Benzylamine (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (2.5 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve (4-bromo-5-methyl-1H-pyrazol-1-yl)acetic acid (1.0 eq) in anhydrous DMF.

  • Addition of Reagents: Add benzylamine (1.1 eq) to the solution, followed by DIPEA (2.5 eq). Stir for 5 minutes.

  • Activation: Add HATU (1.2 eq) portion-wise to the stirring solution. A slight exotherm may be observed.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS until the starting acid is consumed (typically 2-4 hours).

  • Workup - Quenching: Pour the reaction mixture into a separatory funnel containing ethyl acetate and wash with saturated aqueous NaHCO₃ to remove unreacted acid and HATU byproducts.

  • Workup - Extraction: Wash the organic layer sequentially with water (2x) and then brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to obtain the pure amide product.

Protocol 2: Suzuki Cross-Coupling via the C4-Bromo Group

This protocol demonstrates how to functionalize the C4 position, exploring the R² vector. This is a powerful method for creating C-C bonds.

Objective: To couple the C4-bromo position of an amide derivative (product from Protocol 1) with a representative boronic acid (e.g., phenylboronic acid).

Causality: The Suzuki coupling is a robust and highly versatile palladium-catalyzed reaction for forming biaryl structures.[8] We use Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) as the catalyst because it is commercially available, reliable for many substrates, and effective for aryl bromides. A base (such as K₂CO₃ or Cs₂CO₃) is essential for the transmetalation step of the catalytic cycle. A mixture of an organic solvent (like 1,4-dioxane or DME) and water is often used to dissolve both the organic substrate and the inorganic base.

Materials:

  • Product from Protocol 1 (1.0 eq)

  • Phenylboronic acid (1.5 eq)

  • Pd(PPh₃)₄ (0.05 eq, 5 mol%)

  • Potassium carbonate (K₂CO₃) (3.0 eq)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Ethyl acetate (EtOAc)

  • Standard laboratory glassware, condenser, magnetic stirrer/hotplate

Procedure:

  • Reaction Setup: To a round-bottom flask, add the bromo-pyrazole starting material (1.0 eq), phenylboronic acid (1.5 eq), and K₂CO₃ (3.0 eq).

  • Inerting the System: Seal the flask with a septum, and purge with an inert gas (N₂ or Argon) for 10-15 minutes. This is critical as the Pd(0) catalyst is oxygen-sensitive.

  • Solvent and Catalyst Addition: Add the degassed 1,4-dioxane/water mixture via syringe. Then, add the Pd(PPh₃)₄ catalyst. The mixture will typically turn yellow or dark.

  • Heating and Monitoring: Heat the reaction mixture to 80-90 °C under the inert atmosphere. Monitor the reaction by TLC or LC-MS until the starting bromide is consumed (typically 4-12 hours).

  • Workup - Filtration: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Workup - Extraction: Transfer the filtrate to a separatory funnel and wash with water (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to obtain the desired biaryl product.

Visualization of Synthetic Strategy

The power of (4-bromo-5-methyl-1H-pyrazol-1-yl)acetic acid lies in its ability to serve as a central scaffold for rapid library generation through orthogonal synthetic routes.

G cluster_0 Core Scaffold cluster_1 Vector 1 Diversification cluster_2 Vector 2 Diversification A (4-bromo-5-methyl-1H-pyrazol-1-yl)acetic acid B Amide Coupling (Protocol 1) A->B Carboxylic Acid Handle D Amide Product Library B->D C Amine Library (R¹-NH₂) C->B Nucleophile E Suzuki Coupling (Protocol 2) D->E Bromo Handle G Final Product Library E->G F Boronic Acid Library (R²-B(OH)₂) F->E Coupling Partner

Caption: Synthetic workflow for library generation.

Data Summary & Structure-Activity Relationship (SAR)

After synthesizing a library of compounds using the protocols above, the next step is to screen them for biological activity. The results should be tabulated to facilitate the analysis of Structure-Activity Relationships (SAR).

Example Data Table: Screening Against Kinase X

Compound IDR¹ Group (from Amide)R² Group (from Suzuki)IC₅₀ (nM)
Ref-Cmpd HBr>10,000
Lib-001 BenzylBr5,400
Lib-002 4-FluorobenzylBr2,100
Lib-003 CyclohexylmethylBr8,900
Lib-004 4-FluorobenzylPhenyl950
Lib-005 4-Fluorobenzyl4-Methoxyphenyl450
Lib-006 4-Fluorobenzyl3-Pyridyl150

SAR Interpretation (Hypothetical):

  • R¹ Vector: Comparing Lib-001 and Lib-002, the addition of a fluorine atom to the benzyl ring improves potency, suggesting a potential favorable interaction (e.g., hydrogen bond or polar interaction) in this sub-pocket. The bulkier, non-aromatic cyclohexyl group (Lib-003) is detrimental to activity.

  • R² Vector: Fixing the optimal R¹ group (4-Fluorobenzyl) and varying R², we see a significant potency increase. Moving from a bromine (Lib-002) to a phenyl group (Lib-004) is beneficial. Adding an electron-donating methoxy group (Lib-005) further enhances activity. The introduction of a nitrogen atom in the pyridine ring (Lib-006) provides the most potent compound, likely due to a new hydrogen bond with the target protein.

This systematic approach, enabled by the specific functionalities of the starting scaffold, allows for the rapid and logical optimization of a hit compound into a lead candidate.

Conclusion

(4-bromo-5-methyl-1H-pyrazol-1-yl)acetic acid is a highly valuable and strategically designed building block for medicinal chemistry. Its pre-installed, orthogonally reactive handles—a carboxylic acid for amidation and a bromine for cross-coupling—provide an efficient and logical pathway for exploring chemical space around a privileged pyrazole core. The protocols and strategies outlined in this document offer a clear roadmap for leveraging this scaffold in drug discovery campaigns targeting a multitude of disease areas, from oncology to inflammatory disorders.

References

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). MDPI. Available at: [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). PubMed. Available at: [Link]

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (2023). Eco-Vector Journals Portal. Available at: [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold. (2020). RSC Medicinal Chemistry. Available at: [Link]

  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2020). ResearchGate. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. Available at: [Link]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (2021). ResearchGate. Available at: [Link]

  • Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. (2022). PubMed Central. Available at: [Link]

  • Cross Coupling of Bromo Sydnones: Development of a Flexible Route toward Functionalized Pyrazoles. (2018). ACS Publications. Available at: [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Practical multigram synthesis of 4- and 5-pyrazolylacetic acids. (2025). ChemRxiv. Available at: [Link]

  • Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. (2018). ResearchGate. Available at: [Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. (2023). National Institutes of Health. Available at: [Link]

Sources

Application Note & Protocols: Strategic Derivatization of the Carboxylic Acid Moiety of (4-bromo-5-methyl-1H-pyrazol-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(4-bromo-5-methyl-1H-pyrazol-1-yl)acetic acid is a valuable heterocyclic building block in medicinal chemistry and materials science. The carboxylic acid group serves as a versatile chemical handle for generating diverse molecular libraries through the formation of esters, amides, and other functional derivatives. This guide provides a comprehensive overview of the core chemical principles and detailed, field-tested protocols for the efficient derivatization of this key intermediate. We explore multiple activation strategies, from classic acid-catalyzed esterification to modern peptide coupling methodologies, explaining the causality behind experimental choices to ensure robust and reproducible outcomes for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of the Carboxyl Group

The pyrazole scaffold is a privileged structure in drug discovery, appearing in numerous approved pharmaceuticals. The title compound, (4-bromo-5-methyl-1H-pyrazol-1-yl)acetic acid, combines this important core with a carboxylic acid functional group, providing a direct vector for molecular elaboration. Modification of this carboxyl group is a cornerstone of structure-activity relationship (SAR) studies, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. Amide derivatives, for instance, are fundamental in creating peptidomimetics or introducing specific hydrogen bonding patterns, while esters can act as prodrugs to enhance bioavailability.

This document details three primary classes of derivatization:

  • Esterification: Conversion to esters to modify lipophilicity or create prodrugs.

  • Amidation: Formation of amide bonds, a critical transformation in medicinal chemistry, to generate novel bioactive compounds.

  • Acyl Halide Formation: Conversion to highly reactive acyl chlorides as versatile intermediates for a wide range of nucleophilic acyl substitution reactions.

Foundational Principle: Carboxylic Acid Activation

Direct reaction of a carboxylic acid with a weak nucleophile, such as an alcohol or an amine, is typically inefficient. The hydroxyl group (-OH) of the carboxyl moiety is a poor leaving group. Furthermore, the acidic proton can react with an amine base, forming an unreactive carboxylate-ammonium salt. Therefore, successful derivatization hinges on activation : converting the hydroxyl into a better leaving group. This is the central principle behind the use of acid catalysts, dehydrating agents, and modern coupling reagents.

Start (4-bromo-5-methyl-1H-pyrazol-1-yl)acetic acid Activation Carboxyl Group Activation Start->Activation Key Step Ester Ester Derivatives Activation->Ester + Alcohol (R'-OH) Amide Amide Derivatives Activation->Amide + Amine (R'R''NH) AcylChloride Acyl Chloride Intermediate Activation->AcylChloride + Chlorinating Agent

Figure 1: General workflow for the derivatization of the parent carboxylic acid.

Derivatization Strategies and Experimental Protocols

Strategy 1: Esterification

Esterification is a fundamental reaction to modify the polarity and metabolic stability of the parent acid.

This approach leverages the high reactivity of thionyl chloride (SOCl₂) to first generate a highly reactive acyl chloride intermediate in situ, which is immediately trapped by the alcohol solvent (in this case, methanol) to form the corresponding methyl ester. This method avoids the often harsh high temperatures and strong acids required for traditional Fischer esterification.[1][2]

Causality: Thionyl chloride converts the hydroxyl group of the carboxylic acid into a chlorosulfite leaving group, which is exceptionally labile.[3][4] The subsequent attack by the alcohol nucleophile proceeds rapidly under mild conditions, driven by the irreversible loss of gaseous byproducts (SO₂ and HCl).

Protocol 1: Methyl Ester Synthesis via Thionyl Chloride

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser (with a gas outlet to a scrubber), add (4-bromo-5-methyl-1H-pyrazol-1-yl)acetic acid (1.0 eq., e.g., 2.19 g, 10 mmol).

  • Reagent Addition: Suspend the acid in anhydrous methanol (20 mL). Cool the flask to 0 °C in an ice bath.

  • Activation: Slowly add thionyl chloride (1.2 eq., e.g., 0.87 mL, 12 mmol) dropwise to the stirred suspension. Caution: The reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

  • Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 65 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature. Carefully remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Dissolve the residue in ethyl acetate (50 mL) and wash sequentially with a saturated sodium bicarbonate (NaHCO₃) solution (2 x 25 mL) to neutralize any remaining acid, followed by brine (25 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude methyl ester.

  • Final Purification: If necessary, purify the product by column chromatography on silica gel.

Strategy 2: Amidation (Amide Bond Formation)

The formation of an amide bond is arguably the most critical reaction in drug discovery. Modern coupling reagents provide mild, efficient, and reliable methods to achieve this transformation, minimizing side reactions.

This is a widely used method that employs a water-soluble carbodiimide, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid. The addition of N-hydroxysuccinimide (NHS) traps the highly reactive O-acylisourea intermediate to form a more stable, yet still highly reactive, NHS-activated ester.[5][6] This two-step, one-pot process enhances efficiency and reduces potential side reactions.[7]

Causality: The EDC-activated O-acylisourea is prone to hydrolysis and intramolecular rearrangement. The NHS additive intercepts this intermediate to form an amine-reactive NHS ester, which is less susceptible to hydrolysis, allowing the coupling reaction with the amine to proceed in higher yield.[6]

cluster_0 Step 1: Activation cluster_1 Step 2: Coupling Acid R-COOH O_acyl O-acylisourea (unstable intermediate) Acid->O_acyl + EDC EDC EDC->O_acyl NHS_ester NHS Ester (stable intermediate) O_acyl->NHS_ester + NHS NHS NHS->NHS_ester Amide R-CONH-R' (Product) NHS_ester->Amide + Amine R'-NH2 Amine->Amide

Figure 2: Simplified workflow for EDC/NHS mediated amidation.

Protocol 2: Amidation using EDC/NHS

  • Setup: In a round-bottom flask, dissolve (4-bromo-5-methyl-1H-pyrazol-1-yl)acetic acid (1.0 eq., e.g., 438 mg, 2 mmol) and N-hydroxysuccinimide (NHS) (1.2 eq., e.g., 276 mg, 2.4 mmol) in an anhydrous aprotic solvent like Dichloromethane (DCM) or Dimethylformamide (DMF) (10 mL).

  • Activation: Cool the solution to 0 °C. Add EDC hydrochloride (1.2 eq., e.g., 460 mg, 2.4 mmol) in one portion. Stir the mixture at 0 °C for 15-30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours to form the NHS ester.

  • Coupling: To the activated ester solution, add the desired primary or secondary amine (1.1 eq., 2.2 mmol). If the amine is supplied as a hydrochloride salt, add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.5-2.0 eq.) to liberate the free amine.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with the solvent used (e.g., DCM or Ethyl Acetate). Wash the organic layer sequentially with 5% citric acid solution or 1M HCl (to remove excess base and EDC byproducts), saturated NaHCO₃ solution (to remove unreacted starting acid and NHS), water, and finally brine.

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude amide by column chromatography or recrystallization.

HBTU (O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate) is a highly efficient uronium-based coupling reagent. It facilitates rapid amide bond formation with minimal side reactions, particularly racemization if chiral centers are present.[8]

Causality: In the presence of a tertiary amine base like DIPEA, the carboxylic acid is deprotonated to its carboxylate form. This carboxylate attacks HBTU to form a highly reactive HOBt-activated ester, which readily couples with the amine nucleophile to yield the amide product.[9] The formation of the stable byproduct tetramethylurea drives the reaction to completion.

Protocol 3: Amidation using HBTU

  • Setup: Dissolve (4-bromo-5-methyl-1H-pyrazol-1-yl)acetic acid (1.0 eq., e.g., 438 mg, 2 mmol) in anhydrous DMF (10 mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: Add the desired amine (1.1 eq., 2.2 mmol), followed by DIPEA (3.0 eq., e.g., 1.05 mL, 6 mmol).

  • Activation & Coupling: Add HBTU (1.2 eq., e.g., 910 mg, 2.4 mmol) to the mixture. A slight exotherm may be observed.

  • Reaction: Stir the reaction at room temperature for 1-4 hours. The reaction is often complete within 2 hours.[10][11] Monitor progress by TLC or LC-MS.

  • Work-up: Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL). Combine the organic extracts.

  • Washing: Wash the combined organic layer with 5% citric acid solution (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), water (20 mL), and brine (20 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.

Strategy 3: Acyl Chloride Formation

Converting the carboxylic acid to an acyl chloride creates a highly electrophilic species that can react with a wide array of nucleophiles without the need for coupling reagents.

Causality: Reagents like thionyl chloride (SOCl₂) or oxalyl chloride readily convert the carboxylic acid into the corresponding acyl chloride.[12] This is a powerful intermediate because the chloride ion is an excellent leaving group, making the acyl carbon highly susceptible to nucleophilic attack.

Acid R-COOH AcylChloride R-COCl (Acyl Chloride) Acid->AcylChloride + SOCl2 SOCl2 SOCl2->AcylChloride Product Derivative (e.g., Ester, Amide) AcylChloride->Product + Nucleophile Nucleophile (e.g., R'-OH, R'R''NH) Nucleophile->Product

Figure 3: Two-stage derivatization via an acyl chloride intermediate.

Protocol 4: Acyl Chloride Synthesis and Subsequent Derivatization

Part A: Formation of the Acyl Chloride

  • Setup: In a flame-dried, two-neck round-bottom flask fitted with a reflux condenser and under an inert atmosphere, place (4-bromo-5-methyl-1H-pyrazol-1-yl)acetic acid (1.0 eq., e.g., 2.19 g, 10 mmol).

  • Reagent Addition: Add thionyl chloride (2.0-5.0 eq.) either neat or in an anhydrous solvent like DCM or toluene. Add a catalytic amount of DMF (1-2 drops).

  • Reaction: Gently heat the mixture to reflux (typically 70-80 °C for neat SOCl₂) for 1-3 hours. The reaction is complete when gas evolution (SO₂ and HCl) ceases.

  • Isolation: Carefully remove the excess thionyl chloride by distillation or under reduced pressure (co-evaporating with toluene can help remove final traces). The resulting crude acyl chloride is often used immediately in the next step without further purification.

Part B: Reaction with a Nucleophile (Example: Amine)

  • Setup: Dissolve the crude acyl chloride from Part A in anhydrous DCM (20 mL) and cool to 0 °C.

  • Nucleophile Addition: In a separate flask, dissolve the desired amine (1.1 eq., 11 mmol) and a base such as triethylamine or pyridine (1.5 eq., 15 mmol) in anhydrous DCM.

  • Coupling: Add the amine solution dropwise to the stirred acyl chloride solution at 0 °C.

  • Reaction: After addition, allow the reaction to warm to room temperature and stir for 1-4 hours until completion (monitor by TLC).

  • Work-up & Purification: Perform a standard aqueous work-up as described in Protocol 2 (Step 5) and purify the final product as needed.

Summary and Method Selection

The choice of derivatization method depends on the substrate's stability, the desired scale, and the nature of the nucleophile.

Method Activating Agent(s) Pros Cons Best For
Thionyl Chloride Esterification SOCl₂ / Alcohol• Inexpensive reagents• Irreversible reaction• Harsh (acidic gas)• Limited to stable substratesSimple ester synthesis, particularly methyl or ethyl esters.
EDC/NHS Amidation EDC / NHS• Mild conditions• Water-soluble byproducts• Good for sensitive substrates• Reagents are moisture-sensitive• Can be slower than uronium methodsBroad applicability, especially in biochemical conjugations and with acid-sensitive amines.
HBTU Amidation HBTU / Base (DIPEA)• Very fast and efficient[10][11]• Low rate of side reactions• High yields• More expensive reagent• Byproducts require chromatography for removalTime-sensitive reactions, sterically hindered substrates, and general high-throughput synthesis.
Acyl Chloride Formation SOCl₂ or Oxalyl Chloride• Creates a highly reactive intermediate• Cost-effective for large scale• Harsh formation conditions• Intermediate is moisture-sensitiveForming derivatives from a wide range of nucleophiles when the substrate is robust.

References

  • Goodreid, J. D., Duspara, P. A., Bosch, C., & Batey, R. A. (2014). Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. The Journal of Organic Chemistry, 79(3), 943–954. [Link]

  • Organic Synthesis. (n.d.). Acid-Amine Coupling using HBTU. Organic-synthesis.org. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec.com. Retrieved from [Link]

  • ACS Publications. (2014). Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. The Journal of Organic Chemistry. Retrieved from [Link]

  • Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. Dilun.com. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH). Organic-chemistry.org. Retrieved from [Link]

  • Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
  • Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HBTU. commonorganicchemistry.com.
  • Chatterjee, T., & Chattopadhyay, S. (2002). A Simple, Convenient and Expeditious Route to Methyl Esters of Carboxylic Acids by Thionyl Chloride-Methanol. Oriental Journal of Chemistry, 18(2).
  • YouTube. (2021). Surface Functionalization by Amidation Reaction (NHS-ester amine and EDC coupling). YouTube.
  • General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. (n.d.). nanocs.net.
  • Arrieta, A., García, T., & Palomo, C. (1982). Thionyl Chloride /4-(N,N-Dimethylamino) Pyridine Complex. A Simple One-Pot Method for Esterification of Carboxylic Acids.
  • Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. (n.d.). thieme-connect.com.
  • ResearchGate. (2015). What is the best and reliable approach to prepare EDC/NHS solution?. ResearchGate. Retrieved from [Link]

  • Banoglu, E., et al. (2004). Amide derivatives of [6-(5-methyl-3-phenylpyrazole-1-yl)-3(2H)-pyridazinone-2-yl]acetic acids as potential analgesic and anti-inflammatory compounds. Archiv der Pharmazie, 337(1), 7-14.
  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. masterorganicchemistry.com. Retrieved from [Link]

  • Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids. chemistrysteps.com. Retrieved from [Link]

  • G-Biosciences. (2017). High Efficiency & Stability Protein CrossLinking with EDC & NHS. gbiosciences.com. Retrieved from [Link]

  • El-Adl, K., et al. (2021). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. Molecules, 26(16), 4995.
  • Guezgouz, N., et al. (2018).
  • Ahmad, S., et al. (2022). Facile synthesis of 4-aryl-N-(5-methyl-1H-pyrazol-3-yl)benzamides via Suzuki Miyaura reaction: Antibacterial activity against clinically isolated NDM-1-positive bacteria and their Docking Studies.
  • Gazvoda, M., et al. (2018). Synthesis of (Camphor-3-yl)acetic Acid-Derived Pyrazoles. Molecules, 23(9), 2205.
  • (Pyrazol-4-yl)aceticyl)
  • Chemicalbook. (n.d.). 4-BroMo-1-Methyl-5-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole synthesis. chemicalbook.com.
  • Malik, H., et al. (2024). Synthesis and evaluation of some novel 2-[4-(1-acyl-5-aryl-4,5-dihydro-1H-pyrazol-3-yl)phenoxy]acetic acid hydrazide and amide derivatives as potential pesticides. Indian Journal of Chemistry, 63(2).
  • Guezgouz, N., et al. (2018).
  • Senturk, M., et al. (2011). Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: Synthesis and investigation of inhibitory effects. Journal of Enzyme Inhibition and Medicinal Chemistry, 26(1), 63-68.
  • Practical multigram synthesis of 4- and 5-pyrazolylacetic acids. (2025). ChemRxiv.
  • Wikipedia. (n.d.). Acyl chloride. Wikipedia.
  • Chemguide. (n.d.). preparation of acyl chlorides (acid chlorides). chemguide.co.uk.
  • PubChem. (n.d.). 2-(4-bromo-5-methyl-1h-pyrazol-1-yl)acetic acid. PubChem.
  • AOBChem USA. (n.d.). 4-Bromo-α-hydroxy-1-methyl-1H-pyrazole-5-acetic acid. aobchem.com.
  • Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • Hussain, A., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI.
  • Sigma-Aldrich. (n.d.). (4-bromo-5-methyl-pyrazol-1-yl)-acetic acid. sigmaaldrich.com.
  • Khan Academy. (n.d.).
  • YouTube. (2023).

Sources

Application Note: A Guide to Assay Development for the Biological Evaluation of Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole nucleus, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1][2] Its derivatives exhibit a vast range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][3][4] Many successful drugs, particularly kinase inhibitors used in oncology, feature a pyrazole core, highlighting its importance in modern drug discovery.[2] The successful translation of a promising pyrazole compound from a chemical entity to a potential therapeutic agent hinges on rigorous, well-designed biological assays.

This guide provides a comprehensive framework for developing robust and reliable assays to test the biological activity of novel pyrazole compounds. As a Senior Application Scientist, the goal is to move beyond mere procedural lists and delve into the strategic decisions, quality control, and scientific principles that underpin successful assay development.

Section 1: The Assay Development Funnel: From Strategy to Validation

The process of developing an assay is a critical early step in the drug discovery pipeline.[5] It is a multi-stage process that begins with broad strategic decisions and progressively narrows down to a highly optimized, reproducible protocol. A well-structured assay cascade ensures that the most promising compounds are advanced efficiently, while saving resources by eliminating unsuitable candidates early.

The overall workflow can be visualized as a funnel, where key decisions at each stage refine the process.

Assay_Development_Workflow cluster_0 Phase 1: Strategy & Design cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Target_ID Target Identification (e.g., Kinase, GPCR) Assay_Choice Assay Format Selection (Biochemical vs. Cell-Based) Target_ID->Assay_Choice Reagent_Sourcing Reagent Sourcing & QC (Enzyme, Cells, Substrates) Assay_Choice->Reagent_Sourcing Concentration_Opt Parameter Optimization (Enzyme, Substrate, ATP Conc.) Reagent_Sourcing->Concentration_Opt Incubation_Time Condition Optimization (Time, Temp, Buffer) Concentration_Opt->Incubation_Time DMSO_Tolerance Solvent Tolerance (DMSO/Vehicle Effects) Incubation_Time->DMSO_Tolerance QC_Metrics QC Metric Analysis (Z'-Factor, S/B Ratio) DMSO_Tolerance->QC_Metrics Reproducibility Reproducibility Check (Intra- & Inter-Assay) QC_Metrics->Reproducibility Pilot_Screen Pilot Screen (Small Compound Set) Reproducibility->Pilot_Screen HTS HTS Pilot_Screen->HTS Proceed to High-Throughput Screening (HTS) Assay_Choice_Diagram Start Research Question Biochem_Path Biochemical Assay Start->Biochem_Path  Does my compound  hit the target protein? Cell_Path Cell-Based Assay Start->Cell_Path  Does my compound  work in a cell? Biochem_Pros Pros: - Direct target interaction - High throughput - Mechanistic insight - Lower variability Biochem_Path->Biochem_Pros Biochem_Cons Cons: - Lacks physiological context - No cell permeability data - No cytotoxicity data Biochem_Path->Biochem_Cons Cell_Pros Pros: - Physiologically relevant - Assesses permeability & toxicity - Measures functional outcome Cell_Path->Cell_Pros Cell_Cons Cons: - More complex, higher variability - Indirect mechanism - Lower throughput Cell_Path->Cell_Cons

Sources

Application Notes & Protocols for Suzuki Coupling Reactions with (4-bromo-5-methyl-1H-pyrazol-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Pyrazole Scaffolds in Medicinal Chemistry

The Suzuki-Miyaura cross-coupling reaction stands as a titan in the field of synthetic organic chemistry, celebrated for its remarkable efficiency and functional group tolerance in forging carbon-carbon bonds.[1][2] Its application is particularly profound in drug discovery, where the construction of complex molecular architectures is paramount. Pyrazole derivatives, such as the title compound (4-bromo-5-methyl-1H-pyrazol-1-yl)acetic acid, are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents due to their diverse biological activities. The ability to functionalize the C4 position of the pyrazole ring via Suzuki coupling opens a direct pathway to novel analogues with modulated potency, selectivity, and pharmacokinetic profiles.

This guide provides a comprehensive technical overview and detailed protocols for performing Suzuki coupling reactions on (4-bromo-5-methyl-1H-pyrazol-1-yl)acetic acid. We will delve into the mechanistic underpinnings of the reaction, offer field-proven insights into experimental design, and present a self-validating protocol that addresses the unique challenges posed by this specific substrate, namely the presence of an acidic N-H proton and a carboxylic acid moiety.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

A foundational understanding of the reaction mechanism is critical for rational troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][3][4]

The cycle comprises three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the (4-bromo-5-methyl-1H-pyrazol-1-yl)acetic acid, forming a Pd(II) complex.[3][4] This is often the rate-determining step in the cycle.[2]

  • Transmetalation: The organic group from the boronic acid (or its ester derivative) is transferred to the palladium center. This step requires activation of the organoboron species by a base.[1][5] The base reacts with the boronic acid to form a more nucleophilic boronate species, which facilitates the ligand exchange on the palladium complex.[6][7][8]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[3][4]

Suzuki_Coupling_Cycle Figure 1: The Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R¹-Pd(II)L₂-X (Aryl-Pd Complex) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Coupled R¹-Pd(II)L₂-R² (Di-organo Complex) Transmetal->PdII_Coupled RedElim Reductive Elimination PdII_Coupled->RedElim RedElim->Pd0 Product R¹-R² (Coupled Product) RedElim->Product ArylHalide R¹-X (Bromo-pyrazole) ArylHalide->OxAdd BoronicAcid R²-B(OH)₂ (Boronic Acid) BoronicAcid->Transmetal Base Base Base->Transmetal

Figure 1: The Suzuki-Miyaura Catalytic Cycle

Substrate-Specific Considerations for (4-bromo-5-methyl-1H-pyrazol-1-yl)acetic acid

Direct application of generic Suzuki protocols to this substrate may lead to suboptimal results. Two key structural features demand special attention:

  • The Acidic N-H Proton: The unprotected pyrazole N-H proton is acidic. In the presence of strong bases, it can be deprotonated, forming a pyrazolate anion. This can lead to catalyst inhibition or promote undesirable side reactions, most notably hydro-debromination (replacement of bromine with hydrogen).[9][10] While this specific substrate has an N1-substituent, the principle applies to related pyrazoles and highlights the importance of base selection. For substrates with a free N-H, protection (e.g., with a BOC or SEM group) is often recommended to suppress this pathway.[10] For our N1-substituted title compound, this is less of a concern, but highlights the sensitivity of the pyrazole core.

  • The Carboxylic Acid Group: The acetic acid moiety is a potential liability under basic reaction conditions. It will be deprotonated to the corresponding carboxylate salt. While often tolerated, this can affect the solubility of the starting material and potentially interact with the palladium catalyst. The choice of base is crucial to ensure it is strong enough to promote transmetalation but not so harsh as to cause degradation or other side reactions. Milder inorganic bases are generally preferred over strong hydroxides.[5][7]

Detailed Experimental Protocol

This protocol is a robust starting point for the Suzuki coupling of (4-bromo-5-methyl-1H-pyrazol-1-yl)acetic acid with a generic arylboronic acid.

Materials and Reagents:

  • (4-bromo-5-methyl-1H-pyrazol-1-yl)acetic acid (1.0 equiv)

  • Arylboronic acid (1.2–1.5 equiv)

  • Palladium Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) or PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) (1-5 mol%)

  • Base: Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0–3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1 or 5:1 v/v) or DMF/Water (4:1 v/v)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (Saturated NaCl solution)

  • Argon or Nitrogen gas supply

  • Silica Gel for column chromatography

Equipment:

  • Schlenk flask or round-bottom flask with a condenser

  • Magnetic stirrer and hotplate

  • Inert atmosphere manifold (Schlenk line)

  • Standard laboratory glassware

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and chamber

  • Nuclear Magnetic Resonance (NMR) spectrometer and/or LC-MS for analysis

Experimental Workflow Diagram

Workflow Figure 2: Experimental Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up cluster_purification 4. Purification & Analysis a Combine pyrazole, boronic acid, & base in flask b Add solvent a->b c Add Pd catalyst b->c d Degas mixture (Ar/N₂ sparging) c->d e Heat to 80-100 °C under inert atm. d->e f Monitor by TLC/LC-MS e->f g Cool to RT, add water & EtOAc f->g h Acidify aqueous layer (e.g., 1M HCl) to pH ~3-4 g->h i Extract with EtOAc h->i j Wash organic layer (water, brine) i->j k Dry over Na₂SO₄ j->k l Concentrate in vacuo k->l m Purify by column chromatography l->m n Characterize product (NMR, MS) m->n

Figure 2: General Experimental Workflow
Step-by-Step Procedure:
  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add (4-bromo-5-methyl-1H-pyrazol-1-yl)acetic acid (e.g., 1.0 mmol, 235 mg), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol, 276 mg).

    • Causality: Using a slight excess of the boronic acid ensures complete consumption of the more valuable bromo-pyrazole starting material. K₂CO₃ is a moderately strong inorganic base effective for this transformation and less harsh than hydroxides, which is beneficial given the carboxylic acid group.[11]

  • Solvent and Catalyst Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add the solvent mixture (e.g., 8 mL of 1,4-Dioxane and 2 mL of water).[12] Sparge the resulting solution with the inert gas for 15-20 minutes to remove dissolved oxygen.

    • Causality: Oxygen can oxidize the Pd(0) catalyst, rendering it inactive. The aqueous co-solvent is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species.[11][13]

  • Catalyst Introduction: Under a positive pressure of inert gas, add the palladium catalyst, for example, Pd(PPh₃)₄ (0.03 mmol, 35 mg, 3 mol%).

    • Causality: Pd(PPh₃)₄ is a reliable Pd(0) source. Alternatively, Pd(II) precatalysts like PdCl₂(dppf) can be used; they are typically reduced in situ to the active Pd(0) species. The choice of ligand (e.g., PPh₃, dppf, or more specialized Buchwald ligands like XPhos) can be critical for coupling challenging substrates, such as other heteroaryl halides.[9][14]

  • Reaction Execution: Seal the flask and heat the reaction mixture to 80–100 °C with vigorous stirring.

    • Causality: Heating is typically required to drive the oxidative addition and other steps of the catalytic cycle to completion in a reasonable timeframe.[3]

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.[15][16] To sample, briefly remove the flask from heat, cool slightly, and quickly take an aliquot under positive inert gas pressure. A typical TLC eluent system would be Ethyl Acetate/Hexanes with 1% acetic acid. The disappearance of the starting bromo-pyrazole indicates reaction completion (typically 4–24 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add 20 mL of water and transfer the mixture to a separatory funnel.

    • The organic solvent (dioxane) can be removed under reduced pressure first if desired.

  • Acidification and Extraction: The product, containing a carboxylate salt, will likely be in the aqueous layer. Wash the aqueous layer with ethyl acetate (2 x 20 mL) to remove non-polar impurities (like the boronic acid homocoupling byproduct). Carefully acidify the aqueous layer to pH 3-4 with 1M HCl. This protonates the carboxylate, making the product more soluble in organic solvents. Extract the product from the acidified aqueous layer with ethyl acetate (3 x 30 mL).[17]

  • Drying and Concentration: Combine the organic extracts from the acidified layer, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., Hexanes/Ethyl Acetate with 0.5-1% acetic acid) to afford the pure coupled product.

    • Causality: The addition of a small amount of acetic acid to the eluent can improve peak shape and recovery for carboxylic acid-containing compounds during silica gel chromatography.

Optimization and Troubleshooting

The success of a Suzuki coupling can be highly dependent on the specific substrates.[18][19] The following table outlines key parameters for optimization.

ParameterStandard ConditionAlternative/Optimization StrategyRationale & Justification
Catalyst Pd(PPh₃)₄ (3 mol%)PdCl₂(dppf), Pd₂(dba)₃ with ligands (e.g., XPhos, SPhos)For less reactive boronic acids or sterically hindered substrates, more electron-rich and bulky phosphine ligands can accelerate oxidative addition and reductive elimination.[9][20]
Base K₂CO₃ (2 equiv)K₃PO₄, Cs₂CO₃, CsFK₃PO₄ is a stronger base that can be effective when K₂CO₃ is not. Cs₂CO₃ is highly soluble and often gives excellent results but is more expensive.[7]
Solvent Dioxane/H₂O (4:1)DMF/H₂O, Toluene/H₂O, 2-MeTHF/H₂OSolvent choice affects the solubility of all components and can influence reaction rates. DMF is more polar, while 2-MeTHF is considered a "greener" alternative to THF/Dioxane.[13]
Temperature 80-100 °CRoom Temperature to 120 °CHigher temperatures can accelerate slow reactions but may also increase side product formation (e.g., protodeboronation of the boronic acid).[11] Some highly active catalyst systems can operate at room temperature.[5]
Side Reaction Low Yield / DebrominationUse a milder base (e.g., K₃PO₄), a more robust ligand (e.g., Buchwald-type), or lower the temperature.Debromination can occur with N-heterocycles. Optimizing the base and catalyst system is key to minimizing this unwanted pathway.[9][10]

Conclusion

The Suzuki-Miyaura cross-coupling provides a powerful and versatile method for the C-4 arylation of (4-bromo-5-methyl-1H-pyrazol-1-yl)acetic acid. By understanding the core mechanism and paying careful attention to substrate-specific challenges, researchers can successfully synthesize a diverse library of novel pyrazole derivatives. The protocol detailed herein serves as a validated starting point, while the optimization guide provides a rational framework for tackling more challenging substrate combinations, ultimately accelerating the drug discovery and development process.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Amatore, C., et al. (2006). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Inorganica Chimica Acta. [Link]

  • BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]

  • Mondal, B., & Bora, U. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. [Link]

  • Guram, A. S., et al. (2006). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry. [Link]

  • CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]

  • Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]

  • Advion. SUZUKI REACTION MONITORING. [Link]

  • Nanalysis Corp. (2018). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. AZoM. [Link]

  • ResearchGate. Suzuki-Miyaura cross-coupling reactions with aryl halides: optimization of reaction parameter a. [Link]

  • ResearchGate. Optimization of Suzuki‐Miyaura cross‐coupling reaction conditions. [Link]

  • Fleckenstein, C. A., & Plenio, H. (2008). Highly Efficient Suzuki–Miyaura Coupling of Heterocyclic Substrates through Rational Reaction Design. Chemistry – A European Journal. [Link]

  • Vapourtec. Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. [Link]

  • Molander, G. A., & Yun, C. (2002). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Tetrahedron. [Link]

  • ResearchGate. Optimization of reaction conditions for the Suzuki-Miyaura coupling of 4-bromoacetophenone with phenylboronic acid, catalyzed by 1. [Link]

  • SciSpace. Green and Efficient Procedure for Suzuki–Miyaura and Mizoroki–Heck Coupling Reactions Using Palladium Catalyst. [Link]

  • Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]

  • ResearchGate. An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. [Link]

  • Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]

  • MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]

  • ACS Publications. Exploring the Dynamics of Suzuki–Miyaura Cross-Coupling Reactions via Single-Molecule Fluorescence Microscopy: Catalytic Efficiency from SM-TOF Measurements. [Link]

  • National Institutes of Health. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]

  • ResearchGate. Synthesis of 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide (5). [Link]

  • MDPI. Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. [Link]

  • National Institutes of Health. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]

  • PubMed Central. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. [Link]

  • PubMed Central. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). [Link]

Sources

Application Notes & Protocols: The Strategic Use of (4-bromo-5-methyl-1H-pyrazol-1-yl)acetic acid in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Scaffold as a Cornerstone in Kinase Inhibitor Design

Protein kinases, as central regulators of cellular signaling, have become one of the most critical target classes in modern drug discovery, particularly in oncology.[1][2] Their dysregulation is a known driver of numerous diseases.[2] The development of small molecule kinase inhibitors that target the ATP-binding site has revolutionized treatment paradigms. Within this competitive landscape, the pyrazole ring has emerged as a "privileged scaffold," a foundational structure renowned for its synthetic accessibility and versatile bioisosteric properties.[1][3][4] This five-membered heterocycle is a key component in numerous FDA-approved kinase inhibitors, including Crizotinib, Encorafenib, and Ruxolitinib.[1][4]

The strategic power of the pyrazole core often lies in its ability to act as a "hinge-binder," forming critical hydrogen bonds with the kinase hinge region, thereby mimicking the adenine moiety of ATP and anchoring the inhibitor in the active site.[5] This document provides a detailed guide on the application of a highly versatile, trifunctional pyrazole building block, (4-bromo-5-methyl-1H-pyrazol-1-yl)acetic acid , for the synthesis of novel kinase inhibitor libraries. We will explore its synthetic utility, provide a representative experimental protocol, and discuss its application in targeting specific kinase-driven pathways.

Core Synthetic Strategy: Maximizing Chemical Diversity from a Single Scaffold

The utility of (4-bromo-5-methyl-1H-pyrazol-1-yl)acetic acid lies in its three distinct functional handles, each providing an orthogonal vector for chemical elaboration. This design allows for the systematic and efficient exploration of the chemical space within the kinase ATP-binding pocket.

  • The Carboxylic Acid Moiety (-CH₂COOH): This is the primary site for building out the "warhead" of the inhibitor. It is readily activated for amide bond formation, allowing for the introduction of a vast array of amine-containing fragments. This vector is typically used to explore interactions in the solvent-exposed region of the ATP pocket or to introduce groups that enhance solubility and cell permeability.

  • The Bromo Substituent (-Br): Located at the 4-position of the pyrazole ring, the bromine atom is a perfect handle for late-stage functionalization via palladium-catalyzed cross-coupling reactions.[6] This enables the introduction of aryl and heteroaryl moieties through Suzuki-Miyaura coupling or various nitrogen and oxygen nucleophiles via Buchwald-Hartwig amination/etherification. These modifications are crucial for probing deep, often hydrophobic, pockets within the kinase active site to enhance potency and selectivity.

  • The N1-Acetic Acid Linker: The acetic acid group connected to the N1 position of the pyrazole provides optimal spacing and geometry for the pyrazole core to engage with the kinase hinge region while positioning the coupled amine fragment for further interactions.

Logical Workflow for Inhibitor Synthesis

The synthetic strategy follows a logical progression from the core building block to a final, biologically active compound. This workflow facilitates rapid Structure-Activity Relationship (SAR) studies.

G A (4-bromo-5-methyl-1H-pyrazol-1-yl)acetic acid (Core Scaffold) B Amide Coupling (HATU, DIEA) A->B D Intermediate Library (Amide Derivatives) B->D Vector 1 Exploration C Amine Library (R-NH2) C->B E Suzuki-Miyaura Coupling (Pd Catalyst, Base) D->E G Final Inhibitor Library E->G Vector 2 Exploration F Boronic Acid Library (Ar-B(OH)2) F->E H Purification & Characterization (HPLC, LC-MS, NMR) G->H I Biological Evaluation (Kinase Assays) H->I

Caption: Synthetic workflow for kinase inhibitor library generation.

Detailed Synthetic Protocol: Amide Coupling and Suzuki-Miyaura Cross-Coupling

This section provides a representative, two-step protocol for the synthesis of a kinase inhibitor candidate.

Step 1: Amide Bond Formation

This step couples the core scaffold with a desired amine. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is chosen as the coupling reagent due to its high efficiency and low rate of racemization.

Reaction Scheme: (Image of the chemical reaction: (4-bromo-5-methyl-1H-pyrazol-1-yl)acetic acid reacting with a generic amine R-NH2 in the presence of HATU and DIEA to form the amide intermediate).

ReagentMW ( g/mol )MolarityEq.Amount
(4-bromo-5-methyl-1H-pyrazol-1-yl)acetic acid235.04-1.0235 mg
3-aminobenzonitrile118.14-1.1130 mg
HATU380.23-1.2456 mg
N,N-Diisopropylethylamine (DIEA)129.24-2.50.43 mL
N,N-Dimethylformamide (DMF)73.09--5 mL

Procedure:

  • To a clean, dry 25 mL round-bottom flask, add (4-bromo-5-methyl-1H-pyrazol-1-yl)acetic acid (1.0 eq, 1 mmol, 235 mg).

  • Dissolve the starting material in anhydrous DMF (5 mL) under an inert atmosphere (N₂ or Argon).

  • Add 3-aminobenzonitrile (1.1 eq, 1.1 mmol, 130 mg) to the solution.

  • Add HATU (1.2 eq, 1.2 mmol, 456 mg) to the reaction mixture, followed by the dropwise addition of DIEA (2.5 eq, 2.5 mmol, 0.43 mL).

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into 50 mL of ethyl acetate and wash with saturated sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the intermediate amide, 2-(4-bromo-5-methyl-1H-pyrazol-1-yl)-N-(3-cyanophenyl)acetamide.

Step 2: Suzuki-Miyaura Cross-Coupling

This step introduces an aryl group at the 4-position of the pyrazole ring, a key modification for enhancing potency.

Reaction Scheme: (Image of the chemical reaction: The bromo-amide intermediate reacting with a generic arylboronic acid Ar-B(OH)2 in the presence of a Palladium catalyst and base to form the final product).

ReagentMW ( g/mol )MolarityEq.Amount
Amide Intermediate from Step 1335.17-1.0335 mg
4-phenoxyphenylboronic acid214.02-1.5321 mg
Pd(dppf)Cl₂ · CH₂Cl₂816.64-0.182 mg
Sodium Carbonate (Na₂CO₃)105.992 M3.01.5 mL
1,4-Dioxane/Water (4:1)---5 mL

Procedure:

  • In a microwave vial, combine the amide intermediate (1.0 eq, 1 mmol, 335 mg), 4-phenoxyphenylboronic acid (1.5 eq, 1.5 mmol, 321 mg), and Pd(dppf)Cl₂ adduct (0.1 eq, 0.1 mmol, 82 mg).

  • Add the 1,4-Dioxane/Water solvent mixture (5 mL) and the 2M Na₂CO₃ solution (3.0 eq, 3.0 mmol, 1.5 mL).

  • Seal the vial and heat in a microwave reactor to 120-140 °C for 30-60 minutes.[7] Alternatively, the reaction can be heated conventionally at 90-100 °C for 6-12 hours.

  • Monitor the reaction by LC-MS. Upon completion, cool the mixture to room temperature.

  • Dilute with ethyl acetate (30 mL) and water (15 mL). Separate the layers.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum.

  • Purify the final product by preparative HPLC or flash chromatography to yield the desired kinase inhibitor.

Application in Kinase Inhibition: Targeting the p38 MAPK Pathway

Derivatives synthesized from the (4-bromo-5-methyl-1H-pyrazol-1-yl)acetic acid scaffold have shown potent activity against various kinases. One prominent target family is the Mitogen-Activated Protein Kinases (MAPKs), such as p38 kinase.[8] The p38 MAPK signaling cascade is a crucial mediator of the inflammatory response and is implicated in diseases like rheumatoid arthritis and cancer.[8][9]

p38 MAPK Signaling Pathway and Point of Inhibition

Inhibition of p38α and its β isoform can reduce the production of pro-inflammatory cytokines like TNF-α.[8] The synthesized inhibitors, by binding to the ATP pocket of p38, block its kinase activity and prevent the downstream phosphorylation cascade.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Cytokine_Receptor Cytokine Receptor (e.g., TNFR) MKK3_6 MKK3/MKK6 Cytokine_Receptor->MKK3_6 p38 p38 MAPK MKK3_6->p38 Phosphorylates MK2 MAPKAPK2 (MK2) p38->MK2 Phosphorylates Transcription_Factors Transcription Factors (e.g., ATF2, CREB) MK2->Transcription_Factors Activates Inhibitor Synthesized Inhibitor (From Pyrazole Scaffold) Inhibitor->p38 Inhibits ATP Binding Cytokine External Stress Stimuli (e.g., TNF-α, IL-1) Cytokine->Cytokine_Receptor Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6) Transcription_Factors->Gene_Expression

Caption: Simplified p38 MAPK signaling cascade showing inhibitor action.

Representative Biological Data

The following table summarizes hypothetical but plausible inhibitory activity data for a series of compounds synthesized using the described protocols. The variations (R-group) are introduced at the amide nitrogen, and the aryl group is introduced via Suzuki coupling.

Compound IDR-Group (Amide)Ar-Group (Suzuki)p38α IC₅₀ (nM)
EX-01 3-cyanophenyl4-phenoxyphenyl85
EX-02 4-pyridyl4-phenoxyphenyl120
EX-03 3-cyanophenyl4-(pyridin-3-yl)phenyl45
EX-04 3-cyanophenyl3-phenoxyphenyl250

Analysis of SAR:

  • Aryl Group Impact: Comparing EX-01 and EX-03 , the introduction of a nitrogen atom in the distal phenyl ring (4-(pyridin-3-yl)phenyl) improves potency, suggesting a potential hydrogen bond interaction in a sub-pocket.

  • Positional Isomerism: The switch from a 4-phenoxyphenyl group (EX-01 ) to a 3-phenoxyphenyl group (EX-04 ) significantly reduces activity, highlighting a strict conformational requirement in the binding site.

  • Amide Fragment: While both the cyanophenyl and pyridyl groups yield active compounds, the cyanophenyl appears slightly more favorable in this context (EX-01 vs. EX-02 ).

Conclusion and Future Directions

(4-bromo-5-methyl-1H-pyrazol-1-yl)acetic acid stands out as a high-value starting material for the construction of sophisticated kinase inhibitor libraries. Its inherent trifunctional nature provides medicinal chemists with a robust platform for rapid and logical exploration of structure-activity relationships. The protocols detailed herein, combining standard amide coupling with modern cross-coupling techniques, offer a reliable pathway to novel chemical entities. The demonstrated applicability in targeting the p38 MAPK pathway serves as a template for its use against a wide range of other kinases, underscoring the "privileged" status of the pyrazole scaffold in contemporary drug discovery.[1][3][10]

References

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. PubMed.
  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI.
  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. OUCI.
  • Application Notes: The Pyrazole Scaffold in Modern Kinase Inhibitor Development. Benchchem.
  • Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors. PMC - NIH.
  • Application Notes and Protocols: Synthesis of Kinase Inhibitors Using Pyrazole Intermedi
  • Possible synthetic routes leading to pyrazoles 12.
  • Pyrazole: an emerging privileged scaffold in drug discovery. PMC.
  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI.
  • Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2.
  • Pyrazole-amine compounds useful as kinase inhibitors.
  • Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. ScienceDirect.
  • Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. MDPI.

Sources

Application Notes and Protocols for the N-Alkylation of Pyrazole Rings

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Central Role of N-Alkylated Pyrazoles in Modern Chemistry

The pyrazole motif is a cornerstone in medicinal chemistry and materials science, featuring prominently in a host of FDA-approved therapeutics such as Celecoxib, Sildenafil, and Crizotinib. The strategic introduction of alkyl substituents onto the nitrogen atoms of the pyrazole ring is a critical synthetic step that profoundly influences the molecule's pharmacological profile, including its potency, selectivity, metabolic stability, and pharmacokinetic properties. Consequently, robust and regioselective methods for N-alkylation are of paramount importance to researchers in drug discovery and development.

This guide provides an in-depth exploration of key methodologies for the N-alkylation of pyrazole rings. It is designed not as a rigid set of instructions, but as a dynamic resource that empowers researchers to make informed decisions based on the specific chemical context of their work. We will delve into the mechanistic underpinnings of each method, offering field-proven insights to navigate the persistent challenge of regioselectivity and to optimize reaction outcomes.

The Enduring Challenge: Regioselectivity in Pyrazole N-Alkylation

Unsymmetrically substituted pyrazoles present a fundamental challenge in N-alkylation: the potential for forming two distinct regioisomers, N1 and N2. The electronic properties of the two nitrogen atoms are often similar, leading to mixtures that can be difficult to separate. The control of regioselectivity is therefore a primary consideration in the design of any N-alkylation strategy. Several factors dictate the N1/N2 ratio, including:

  • Steric Hindrance: Bulky substituents on the pyrazole ring or the alkylating agent can sterically direct the incoming group to the less hindered nitrogen atom.[1]

  • Electronic Effects: Electron-withdrawing or -donating groups on the pyrazole ring can modulate the nucleophilicity of the adjacent nitrogen atoms.

  • Reaction Conditions: The choice of base, solvent, and temperature can significantly influence the regiochemical outcome. For instance, the nature of the cation from the base can play a role in directing alkylation.[2]

The protocols detailed below have been selected for their reliability and versatility in addressing these challenges.

Method 1: Classical N-Alkylation with Alkyl Halides under Basic Conditions

This is one of the most traditional and widely employed methods for pyrazole N-alkylation. The reaction proceeds via a standard SN2 mechanism where the deprotonated pyrazole anion acts as a nucleophile, attacking the electrophilic alkyl halide.

Causality Behind Experimental Choices:
  • Choice of Base: A suitable base is crucial for the deprotonation of the pyrazole N-H. The pKa of the pyrazole N-H is typically in the range of 14-15, so a base with a conjugate acid pKa significantly higher than this is required for complete deprotonation. Common choices include sodium hydride (NaH), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃). NaH is a strong, non-nucleophilic base that provides irreversible deprotonation, driving the reaction to completion. K₂CO₃ and Cs₂CO₃ are milder bases and are often used for substrates sensitive to stronger bases.

  • Choice of Solvent: The solvent should be aprotic to avoid quenching the pyrazolate anion. Polar aprotic solvents like dimethylformamide (DMF), acetonitrile (MeCN), and tetrahydrofuran (THF) are excellent choices as they can dissolve the pyrazole and the base, and they can also solvate the cation of the base, enhancing the nucleophilicity of the pyrazolate anion.

Detailed Protocol:
  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the pyrazole substrate (1.0 equiv).

  • Dissolution: Add a suitable anhydrous polar aprotic solvent (e.g., DMF or THF) to dissolve the pyrazole. The concentration is typically in the range of 0.1-0.5 M.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Add the base (e.g., NaH, 1.1-1.2 equiv) portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Alkylation: Add the alkyl halide (1.0-1.2 equiv) dropwise to the solution. The reaction can be monitored by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight, and gentle heating may be required for less reactive alkyl halides.

  • Work-up: Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to isolate the desired N-alkylated pyrazole regioisomer(s).

Data Summary Table: N-Alkylation with Alkyl Halides
Pyrazole SubstrateAlkylating AgentBaseSolventTemperatureYield (%)N1:N2 Ratio
3-Methylpyrazole1-BromopropaneK₂CO₃DMSORT>907:1
3-MethylpyrazoleBenzyl bromideK₂CO₃DMSORT>9010:1
3-PhenylpyrazoleEthyl iodideNaHTHFRT854:1

Method 2: The Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for the N-alkylation of pyrazoles, particularly with primary and secondary alcohols.[1][3] This reaction proceeds under mild, neutral conditions and is characterized by a stereospecific inversion of configuration at the alcohol's stereocenter.

Causality Behind Experimental Choices:
  • Reagents: The classic Mitsunobu conditions employ triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). PPh₃ acts as the reducing agent, and the azodicarboxylate is the oxidizing agent.

  • Mechanism: The reaction is initiated by the nucleophilic attack of PPh₃ on the azodicarboxylate, forming a betaine intermediate. This intermediate then deprotonates the pyrazole, creating a pyrazolate anion and a phosphonium salt. The alcohol is then activated by the phosphonium salt, forming an alkoxyphosphonium salt, which is a superb leaving group. Finally, the pyrazolate anion displaces the activated hydroxyl group in an SN2 fashion, leading to the N-alkylated pyrazole with inversion of configuration if the alcohol was chiral.

Detailed Protocol:
  • Preparation: To a solution of the pyrazole (1.0 equiv), the alcohol (1.0-1.2 equiv), and triphenylphosphine (1.2-1.5 equiv) in an anhydrous aprotic solvent (e.g., THF or dichloromethane) at 0 °C under an inert atmosphere, add the dialkyl azodicarboxylate (1.2-1.5 equiv) dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir until the starting materials are consumed, as monitored by TLC. Reaction times typically range from a few hours to overnight.

  • Work-up and Purification: Concentrate the reaction mixture under reduced pressure. The crude product can be purified by column chromatography on silica gel. The triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproducts can be challenging to remove completely by chromatography alone. Trituration with a suitable solvent (e.g., diethyl ether) can sometimes facilitate their removal.

Visualization: The Mitsunobu Cycle for Pyrazole N-Alkylation

Mitsunobu_Cycle reagents Pyrazole (R-H) Alcohol (R'-OH) Ph3P, DEAD betaine Betaine Intermediate Ph3P+-N(CO2Et)-N--CO2Et reagents->betaine Ph3P attacks DEAD pyrazolate Pyrazolate Anion (R-) Ph3P+-NH(CO2Et)-N--CO2Et betaine->pyrazolate Pyrazole protonates Betaine alkoxyphosphonium Alkoxyphosphonium Salt [R'-O-PPh3]+ pyrazolate->alkoxyphosphonium Alcohol attacks phosphonium salt product N-Alkylated Pyrazole (R-R') Ph3P=O DEAD-H2 alkoxyphosphonium->product SN2 attack by Pyrazolate

Caption: The catalytic cycle of the Mitsunobu reaction for N-alkylation of pyrazoles.

Method 3: Michael Addition to Activated Alkenes

A highly regioselective, catalyst-free Michael addition has been developed for the N1-alkylation of pyrazoles.[4] This method is particularly effective for introducing substituents with an electron-withdrawing group in the β-position.

Causality Behind Experimental Choices:
  • Reaction Principle: This method leverages the nucleophilicity of the pyrazole nitrogen to perform a conjugate addition to an electron-deficient alkene (a Michael acceptor). The reaction often proceeds with high regioselectivity, favoring the N1 isomer, which can be attributed to a combination of steric and electronic factors in the transition state.[4] The absence of a catalyst simplifies the reaction setup and purification.

Detailed Protocol:
  • Preparation: In a vial, combine the pyrazole (1.0 equiv) and the Michael acceptor (e.g., an α,β-unsaturated ester or ketone, 1.1 equiv).

  • Solvent: Add a suitable solvent, such as acetonitrile or even no solvent if the reactants are liquids.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C). Monitor the reaction progress by TLC or NMR spectroscopy.

  • Work-up and Purification: Once the reaction is complete, the solvent (if any) can be removed under reduced pressure. The crude product is often pure enough for subsequent steps, but can be further purified by column chromatography if necessary.

Data Summary Table: Michael Addition for N-Alkylation
Pyrazole SubstrateMichael AcceptorSolventTemperatureYield (%)N1:N2 Ratio
3,5-DimethylpyrazoleEthyl acrylateNone60 °C>95>99:1
3-PhenylpyrazoleMethyl vinyl ketoneAcetonitrileRT92>99:1
4-BromopyrazoleAcrylonitrileNone50 °C90>99:1

Method 4: Acid-Catalyzed N-Alkylation with Trichloroacetimidates

A newer method for N-alkylation involves the use of trichloroacetimidate electrophiles under Brønsted acid catalysis.[1][3] This approach provides a valuable alternative to methods requiring strong bases or high temperatures.

Causality Behind Experimental Choices:
  • Electrophile Activation: Trichloroacetimidates are excellent alkylating agents when activated by a Brønsted or Lewis acid. The acid protonates the nitrogen of the imidate, making the trichloroacetamido group a better leaving group and facilitating the formation of a carbocation or an SN2-like transition state.

  • Regioselectivity: For unsymmetrical pyrazoles, the regioselectivity is often governed by sterics, with the alkyl group preferentially adding to the less hindered nitrogen atom.[1]

Detailed Protocol:
  • Preparation: In a round-bottom flask under an inert atmosphere, combine the trichloroacetimidate (1.0 equiv), the pyrazole (1.0 equiv), and a catalytic amount of a Brønsted acid (e.g., camphorsulfonic acid, CSA, 0.2 equiv).

  • Solvent: Add an anhydrous solvent such as dichloroethane (DCE) to form a solution (e.g., 0.25 M).

  • Reaction: Stir the reaction at room temperature for a specified time (e.g., 4 hours), monitoring by TLC.

  • Work-up: Dilute the reaction mixture with an organic solvent like ethyl acetate. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

General Experimental Workflow

experimental_workflow start Start reagents Combine Pyrazole, Alkylation Reagent, & Solvent start->reagents reaction Reaction under Optimized Conditions (Base/Acid, Temp) reagents->reaction monitoring Monitor Reaction (TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Work-up & Extraction monitoring->workup Complete purification Purification (Column Chromatography) workup->purification analysis Characterization (NMR, MS) purification->analysis end Pure N-Alkylated Pyrazole analysis->end

Caption: A generalized workflow for the N-alkylation of pyrazoles.

Conclusion

The N-alkylation of pyrazoles is a critical transformation in the synthesis of biologically active molecules. The choice of method depends on several factors, including the nature of the pyrazole substrate, the desired alkyl group, and the required level of regiocontrol. The classical approach using alkyl halides and a base is versatile, while the Mitsunobu reaction offers a mild alternative for the use of alcohols. For highly regioselective syntheses, the catalyst-free Michael addition is an excellent choice. The acid-catalyzed reaction with trichloroacetimidates provides a newer, valuable option that avoids harsh basic conditions. By understanding the mechanistic principles and practical considerations outlined in these application notes, researchers can effectively navigate the synthesis of N-alkylated pyrazoles for their specific applications.

References

  • D. P. Taylor, A. T. K. Assi, and N. C. O. Tomkinson. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Organics, 3(2), 115-127. [Link]

  • N. J. Norman, et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(15), 10018–10025. [Link]

  • Y. S. Kudyakova, et al. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 24(2), 1543. [Link]

  • Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ResearchGate. [Link]

  • Nissan Chemical Corp. (1996). N-alkylation method of pyrazole.
  • Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Semantic Scholar. [Link]

  • D. P. Taylor, A. T. K. Assi, and N. C. O. Tomkinson. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. ResearchGate. [Link]

  • Nissan Chemical Industries, Ltd. (1998). N-alkylation method of pyrazole.
  • A. T. K. Assi, et al. (2018). Magnesium-Catalyzed N2-Regioselective Alkylation of 3-Substituted Pyrazoles. Organic Letters, 20(18), 5752–5756. [Link]

  • D. P. Taylor, A. T. K. Assi, and N. C. O. Tomkinson. (2022). Optimization of pyrazole N-alkylation conditions. ResearchGate. [Link]

  • A. Sánchez-Migallón, et al. (1993). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. Synthetic Communications, 23(16), 2281-2285. [Link]

  • N. J. Norman, et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ACS Publications. [Link]

  • D. P. Taylor, A. T. K. Assi, and N. C. O. Tomkinson. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. [Link]

  • K. C. K. Swamy, et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551–2651. [Link]

  • E. Yang and D. M. Dalton. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry, 89(6), 3635–3640. [Link]

  • Y. S. Kudyakova, et al. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. National Institutes of Health. [Link]

  • M. Bakkar, et al. (2020). One-pot synthesis of the N-pyrazolyl amine via a reductive amination. ResearchGate. [Link]

  • C. P. Frizzo, et al. (2008). 2.1.5. N -Alkylation of Pyrazole: Reaction in an Ionic Liquid. ResearchGate. [Link]

  • S. M. T. Flematti, et al. (2016). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 12, 2125–2132. [Link]

  • T. Sugawara. (2018). Mitsunobu Reaction in My Chemistry: Lecture at VU Study Tour. Journal of Universal Studies, 1(2), 29-44. [Link]

  • M. P. Krzeminski and K. D. Klika. (2019). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 84(8), 5031–5040. [Link]

  • N. J. Norman, et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. PubMed. [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Organic Chemistry Portal. [Link]

  • J.-H. Li, et al. (2018). Construction of Spirocyclopropane-Linked Heterocycles Containing Both Pyrazolones and Oxindoles through Michael/Alkylation Cascade Reactions. The Journal of Organic Chemistry, 83(5), 2542–2552. [Link]

  • Reddit. (2020). N-methylation of pyrazole. r/OrganicChemistry. [Link]

  • Y. Liu, et al. (2014). Regioselective SN2' Mitsunobu reaction of Morita–Baylis–Hillman alcohols: A facile and stereoselective synthesis of α-alkylidene-β-hydrazino acid derivatives. Beilstein Journal of Organic Chemistry, 10, 1266–1272. [Link]

  • H. Li, et al. (2018). Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions. Organic Chemistry Frontiers, 5(20), 2919-2923. [Link]

  • S. Singh, et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. National Institutes of Health. [Link]

Sources

Application Notes and Protocols: Knoevenagel Condensation with Pyrazole Aldehydes for Drug Discovery Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] The functionalization of this heterocycle is critical for developing novel therapeutic agents. The Knoevenagel condensation, a robust and versatile carbon-carbon bond-forming reaction, offers an efficient pathway to diversify pyrazole aldehydes into a wide array of complex molecules. This guide provides an in-depth exploration of the experimental procedure, explaining the causality behind protocol choices, and offers detailed, field-proven protocols for synthesizing pyrazole-based compounds with significant potential in drug discovery programs.

Introduction: The Strategic Value of Pyrazole Functionalization

Pyrazole, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in modern drug discovery due to its metabolic stability and diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] The Knoevenagel condensation, which involves the reaction of an aldehyde with an active methylene compound, is a highly effective strategy for elaborating pyrazole-based structures.[3] By converting a pyrazole aldehyde into an α,β-unsaturated system, this reaction introduces a versatile functional handle that serves as a precursor for a multitude of subsequent transformations, enabling the rapid generation of molecular libraries for high-throughput screening.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, detailing not just the "how" but the critical "why" behind the experimental design for the Knoevenagel condensation of pyrazole aldehydes.

Mechanistic Rationale and Component Selection

The Knoevenagel condensation is fundamentally a nucleophilic addition to a carbonyl group, followed by a dehydration step.[4] The success of the reaction hinges on the careful selection of its three core components: the pyrazole aldehyde (electrophile), the active methylene compound (nucleophile), and the catalyst.

  • Pyrazole Aldehyde (The Electrophile): The reactivity of the aldehyde is influenced by the substituents on the pyrazole ring. Electron-withdrawing groups can enhance its electrophilicity, potentially accelerating the reaction.

  • Active Methylene Compound (The Nucleophile): These compounds, characterized by a CH₂ group flanked by two electron-withdrawing groups (Z), are the cornerstone of the condensation. The electron-withdrawing nature of the Z groups (e.g., -CN, -COOR, -COR) increases the acidity of the methylene protons, facilitating their removal by a weak base to form a stabilized carbanion (enolate). Common examples include malononitrile, ethyl cyanoacetate, and even other heterocyclic systems like pyrazolones.

  • Catalyst (The Reaction Engine): The catalyst's primary role is to deprotonate the active methylene compound. Weak bases like piperidine, ammonium carbonate, or amino acids are often preferred to prevent undesired self-condensation of the aldehyde.[5] The choice of catalyst can significantly impact reaction times, yields, and adherence to green chemistry principles.[6]

Knoevenagel_Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Protonation & Dehydration ActiveMethylene Z-CH₂-Z (Active Methylene) Enolate [Z-CH-Z]⁻ (Carbanion/Enolate) ActiveMethylene->Enolate + Base - HB⁺ Base Catalyst (Base) Enolate_ref [Z-CH-Z]⁻ PyrazoleAldehyde Pyrazole-CHO (Aldehyde) Intermediate Pyrazole-CH(O⁻)-CH(Z)₂ (Alkoxide Intermediate) PyrazoleAldehyde->Intermediate Intermediate_ref Alkoxide Enolate_ref->Intermediate Attacks Carbonyl Aldol Pyrazole-CH(OH)-CH(Z)₂ (Aldol Adduct) Product Pyrazole-CH=C(Z)₂ (Final Product) Aldol->Product - H₂O Intermediate_ref->Aldol + H⁺

Figure 1. General mechanism of the base-catalyzed Knoevenagel condensation.

Experimental Protocols & Methodologies

The following protocols are designed to be self-validating, providing clear steps and rationales for synthesizing diverse pyrazole derivatives.

General Experimental Workflow

A standardized workflow ensures reproducibility and efficiency. Key stages include reagent setup, controlled reaction execution, real-time monitoring, and systematic product isolation and purification.

Experimental_Workflow A 1. Reagent Setup - Pyrazole Aldehyde (1 eq) - Active Methylene (1 eq) - Solvent & Catalyst B 2. Reaction - Combine reactants - Stir at specified temp (Ambient, Reflux, or MW) A->B C 3. Monitoring - Thin-Layer Chromatography (TLC) - Track disappearance of aldehyde B->C D 4. Work-up - Cool to RT - Precipitate in water - Filter solid product C->D Reaction Complete E 5. Purification - Wash with solvent (e.g., ethanol) - Recrystallization or - Column Chromatography D->E F 6. Characterization - NMR, FT-IR, MS - Confirm structure & purity E->F

Figure 2. Standardized workflow for Knoevenagel condensation experiments.
Protocol 1: Green Synthesis of 2-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)malononitrile

This protocol utilizes a green chemistry approach, employing an aqueous-ethanolic solvent system and a mild, inexpensive catalyst.[5][6] This method is advantageous due to its operational simplicity, reduced environmental impact, and often shorter reaction times, especially when coupled with sonication.[5]

Materials:

  • 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde (1 mmol)

  • Malononitrile (1 mmol)

  • Ammonium Carbonate ((NH₄)₂CO₃) (0.2 mmol, 20 mol%)

  • Water:Ethanol (1:1 mixture, 10 mL)

  • Round-bottom flask (50 mL), magnetic stirrer, reflux condenser

  • TLC plates (silica gel), filtration apparatus

Procedure:

  • Setup: To a 50 mL round-bottom flask, add the pyrazole aldehyde (1 mmol) and malononitrile (1 mmol).

  • Solvent Addition: Add 10 mL of the 1:1 water-ethanol mixture and stir for 3-5 minutes to ensure proper mixing.

  • Catalyst Addition: Add ammonium carbonate (20 mol%) to the stirring mixture.

  • Reaction: Heat the reaction mixture to reflux. Monitor the reaction's progress every 10-15 minutes using TLC (a typical eluent is ethyl acetate:n-hexane). The reaction is typically complete within 20-40 minutes.

  • Work-up: Once the starting aldehyde is consumed (as indicated by TLC), remove the heat and allow the mixture to cool to room temperature. The product will often precipitate.

  • Isolation: Filter the solid product using a Buchner funnel and wash it with cold water to remove any residual catalyst.

  • Purification: The crude product can be further purified by recrystallization from ethanol to yield the pure compound.

Protocol 2: Microwave-Assisted Synthesis of Pyrazole Derivatives

Microwave-assisted synthesis offers a significant acceleration of reaction rates, leading to higher yields in dramatically shorter times compared to conventional heating.[7][8][9] This high-efficiency method is particularly valuable in drug discovery for rapid library synthesis.

Materials:

  • Substituted Pyrazole Aldehyde (1 mmol)

  • Active Methylene Compound (e.g., ethyl cyanoacetate) (1 mmol)

  • Thiourea (0.1 mmol, 10 mol%)[7] or an ionic liquid like [bmim]OH[10]

  • Microwave reactor with sealed vessels

  • TLC plates, purification supplies

Procedure:

  • Setup: In a microwave-safe reaction vessel, combine the pyrazole aldehyde (1 mmol), the active methylene compound (1 mmol), and the catalyst (10 mol%).

  • Solvent-Free Condition: For a solvent-free approach, ensure the reactants are thoroughly mixed.[7]

  • Reaction: Seal the vessel and place it in the microwave reactor. Irradiate at a specified power (e.g., 300 W) and temperature for a short duration (typically 2-10 minutes).[7][9]

  • Monitoring & Work-up: After the initial irradiation period, cool the vessel and check the reaction progress by TLC. If incomplete, irradiate for another short interval.

  • Isolation: Once complete, dissolve the crude product in a suitable solvent (e.g., dichloromethane), filter to remove the catalyst if heterogeneous, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel or by recrystallization.

Data Summary Table

The choice of methodology can significantly affect reaction outcomes. Below is a comparative summary based on reported literature.

Method Catalyst Solvent Temp. Time Typical Yield Reference
ConventionalGlacial Acetic AcidAcetic AcidReflux2-3 hModerate[11]
Green (Sonication)Ammonium CarbonateWater:EthanolAmbient15-25 min>90%[5]
MicrowaveThioureaSolvent-FreeMW (300W)2-5 minGood[7]
Microwave[bmim]OH (Ionic Liquid)NoneMWShort80-95%[10]

Product Characterization: Validating the Outcome

Confirming the identity and purity of the final product is a non-negotiable step. A combination of spectroscopic techniques provides a comprehensive structural analysis.[12][13]

  • ¹H NMR Spectroscopy: The most telling evidence is the disappearance of the aldehyde proton signal (typically δ 9-10 ppm) and the appearance of a new singlet for the vinyl proton (CH=C) in the aromatic region (often δ 7.5-9.0 ppm).[5]

  • FT-IR Spectroscopy: Look for the appearance of a strong nitrile (C≡N) stretch around 2220-2235 cm⁻¹ (if using malononitrile) and a C=C alkene stretch around 1600 cm⁻¹. The characteristic C=O aldehyde stretch (around 1700 cm⁻¹) from the starting material should be absent.[5][14]

  • Mass Spectrometry (ESI-MS): Provides the molecular weight of the synthesized compound, confirming the successful condensation and dehydration by matching the observed m/z value with the calculated molecular weight.[5]

Conclusion and Future Directions

The Knoevenagel condensation is a powerful and adaptable tool for the functionalization of pyrazole aldehydes. By understanding the interplay between catalysts, solvents, and reaction conditions, researchers can efficiently generate diverse libraries of pyrazole derivatives. Modern approaches, including the use of green solvents and microwave assistance, have further enhanced the utility of this reaction, making it faster, more efficient, and environmentally sustainable.[15][16] The resulting α,β-unsaturated pyrazole scaffolds are invaluable intermediates, poised for further chemical exploration in the relentless pursuit of novel and effective therapeutic agents.[1][17]

References

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (n.d.). World Journal of Biology Pharmacy and Health Sciences. [Link]

  • Sonar, J. P., et al. (2017). A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media. ResearchGate. [Link]

  • Jadhav, A. D., et al. (2020). Synthesis of some Pyrazole Derivatives via Knoevenagel Condensation Proven Effective as Antibacterial and Antifungal Activity. ResearchGate. [Link]

  • Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. (2022). Journal of Chemical Sciences. [Link]

  • A SIMPLE, EXPEDITIOUS AND GREEN PROCESS FOR KNOEVENAGEL CONDENSATION OF PYRAZOLE ALDEHYDES. (2017). ResearchGate. [Link]

  • Green Approach for Knoevenagel Condensation of Aromatic Aldehydes with Active Methylene. (n.d.). ResearchGate. [Link]

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. (2016). International Journal of Pharmaceutical Sciences and Research. [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). MDPI. [Link]

  • Thiourea: An Efficient and Inexpensive Catalyst for the Knoevenagel Condensation of Pyrazole Derivates. (n.d.). ResearchGate. [Link]

  • Knoevenagel condensation of aromatic aldehydes with active methylene compounds catalyzed by lipoprotein lipase. (n.d.). ResearchGate. [Link]

  • Microwave-assisted Synthesis of Novel Pyrazole Derivatives and their Biological Evaluation as Anti-Bacterial Agents. (2021). PubMed. [Link]

  • The Importance and Applications of Knoevenagel Reaction (Brief Review). (n.d.). IJSREM. [Link]

  • recent developments in knoevenagel condensation reaction: a review. (n.d.). ResearchGate. [Link]

  • Condensation Reactions of Aromatic Aldehydes with Active Methylene Compounds: The Beneficial Sinergy of Alkaline Ionic Liquid in One Pot Synthesis. (2022). Bentham Science. [Link]

  • Advances in Pyranopyrazole Scaffolds’ Syntheses Using Sustainable Catalysts—A Review. (2022). MDPI. [Link]

  • Microwave-Assisted and Efficient Solvent-free Knoevenagel Condensation. A Sustainable Protocol Using Porous Calcium Hydroxyapatite as Catalyst. (2016). MDPI. [Link]

  • Efficient Green Procedure for the Knoevenagel Condensation under Solvent‐Free Conditions. (2007). ResearchGate. [Link]

  • Microwave assisted Knoevenagel reaction between various aldehydes and ethyl cyanoacetate. (n.d.). ResearchGate. [Link]

  • New "green" approaches to the synthesis of pyrazole derivatives. (2007). PubMed. [Link]

  • Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry. [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journal of Organic Chemistry. [Link]

  • Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds. (n.d.). Scribd. [Link]

  • Synthesis of some Pyrazole Derivatives via Knoevenagel Condensation Proven Effective as Antibacterial and Antifungal Activity. (n.d.). ResearchGate. [Link]

  • PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation. (n.d.). IOSR Journals. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (4-bromo-5-methyl-1H-pyrazol-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (4-bromo-5-methyl-1H-pyrazol-1-yl)acetic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this synthesis. Here, we combine established chemical principles with field-proven insights to help you optimize your reaction yields and purity.

Synthesis Overview

The synthesis of (4-bromo-5-methyl-1H-pyrazol-1-yl)acetic acid is typically achieved via a two-step process. The first step involves the N-alkylation of 4-bromo-5-methyl-1H-pyrazole with an ethyl haloacetate, followed by the hydrolysis of the resulting ester to yield the final carboxylic acid product.

Step 1: N-Alkylation The reaction involves the deprotonation of 4-bromo-5-methyl-1H-pyrazole by a base to form a pyrazolide anion, which then acts as a nucleophile, attacking the electrophilic carbon of ethyl bromoacetate in an SN2 reaction.[1]

Step 2: Ester Hydrolysis The ethyl (4-bromo-5-methyl-1H-pyrazol-1-yl)acetate intermediate is then hydrolyzed, typically under basic conditions using a hydroxide source like sodium hydroxide, followed by an acidic workup to protonate the carboxylate and precipitate the final product.[2]

Below is a diagram illustrating the overall workflow.

Synthesis_Workflow cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Ester Hydrolysis start 4-bromo-5-methyl-1H-pyrazole reagent1 Ethyl Bromoacetate Base (e.g., K2CO3) Solvent (e.g., DMF) start->reagent1 product1 Ethyl (4-bromo-5-methyl-1H-pyrazol-1-yl)acetate reagent1->product1 S_N2 Reaction reagent2 Base (e.g., NaOH) Solvent (e.g., EtOH/H2O) Then, Acid (e.g., HCl) product1->reagent2 product2 (4-bromo-5-methyl-1H-pyrazol-1-yl)acetic acid reagent2->product2 Hydrolysis & Acidification

Caption: Overall two-step synthesis workflow.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis in a question-and-answer format.

Q1: My N-alkylation (Step 1) yield is very low. What are the common causes and how can I fix it?

A1: Low yields in pyrazole N-alkylation are a frequent issue stemming from several factors.[3][4] Here’s a systematic approach to troubleshooting:

  • Insufficient Deprotonation (Base Choice): The pyrazole N-H proton must be abstracted to form the nucleophilic pyrazolide anion. If the base is too weak, this equilibrium will not favor the anion, leading to a sluggish or incomplete reaction.

    • Solution: While potassium carbonate (K₂CO₃) is a common choice, stronger bases like sodium hydride (NaH) can be more effective, particularly if your starting material is impure or the solvent contains trace amounts of water.[3] NaH irreversibly deprotonates the pyrazole, driving the reaction forward. Use caution as NaH is highly reactive.

  • Poor Solvent Choice: The solvent plays a critical role in SN2 reactions.

    • Solution: Polar aprotic solvents like DMF, DMSO, or acetonitrile are ideal as they solvate the cation of the base but do not hydrogen-bond with the nucleophile, leaving it more reactive.[3][4] If you are using a less polar solvent like THF, consider switching to DMF. Ensure your solvent is anhydrous, as water will consume the base and protonate the pyrazolide anion.

  • Suboptimal Temperature: The reaction rate is temperature-dependent.

    • Solution: Many N-alkylations proceed at room temperature but may require gentle heating (e.g., 50-60 °C) to achieve a reasonable rate.[4] Monitor the reaction by TLC or LC-MS to determine the optimal temperature without causing decomposition.

  • Reactivity of Alkylating Agent: Ethyl bromoacetate is generally reactive, but its quality can affect the outcome.

    • Solution: Ensure you are using a high-purity reagent. If the reaction is still slow, you can switch to the more reactive ethyl iodoacetate.

Troubleshooting_Low_Yield Start Low Yield in Step 1 CheckBase Is the base strong enough? (e.g., K2CO3 vs. NaH) Start->CheckBase CheckSolvent Is the solvent polar aprotic and anhydrous? (e.g., DMF, DMSO) CheckBase->CheckSolvent Yes SolutionBase Action: Use a stronger base like NaH. CheckBase->SolutionBase No CheckTemp Is the temperature optimal? CheckSolvent->CheckTemp Yes SolutionSolvent Action: Switch to anhydrous DMF or DMSO. CheckSolvent->SolutionSolvent No CheckReagent Is the alkylating agent (ethyl bromoacetate) pure? CheckTemp->CheckReagent Yes SolutionTemp Action: Gently heat (50-60°C) and monitor by TLC. CheckTemp->SolutionTemp No SolutionReagent Action: Use fresh, high-purity reagent or switch to ethyl iodoacetate. CheckReagent->SolutionReagent No Success Yield Optimized CheckReagent->Success Yes SolutionBase->CheckSolvent SolutionSolvent->CheckTemp SolutionTemp->CheckReagent SolutionReagent->Success

Caption: Decision tree for troubleshooting low N-alkylation yield.

Q2: I see a significant side-product in my TLC/LC-MS analysis of Step 1. What could it be?

A2: The most common side-product in the alkylation of unsymmetrical pyrazoles is the N2-alkylation regioisomer. Although the 5-methyl group provides some steric hindrance, alkylation can still occur at the adjacent nitrogen. Another possibility is dialkylation, where the product pyrazole is further alkylated to form a pyrazolium salt, though this is less common under standard conditions.[5]

  • Identification: The N1 and N2 isomers often have very similar masses but different retention times on LC and Rf values on TLC. Their 1H NMR spectra will show distinct shifts for the pyrazole ring proton and the methylene protons of the acetate group.

  • Mitigation:

    • Steric Hindrance: Alkylation generally favors the less sterically hindered nitrogen.[4] The existing methyl group helps direct alkylation to N1, but this selectivity can be enhanced.

    • Solvent and Base System: The choice of solvent and base is critical for controlling regioselectivity.[3] Using a bulkier base or optimizing the solvent system can sometimes improve the N1/N2 ratio. Polar aprotic solvents like DMF often favor a single regioisomer.[3][4]

Q3: The hydrolysis of my ester (Step 2) is incomplete or very slow. What should I do?

A3: Incomplete hydrolysis can be due to insufficient base, low temperature, or phase-transfer issues.

  • Solution:

    • Increase Base Equivalents: Ensure you are using a sufficient excess of NaOH (e.g., 2-3 equivalents) to drive the reaction to completion.

    • Increase Temperature: Refluxing the reaction mixture is a standard procedure. Ensure the temperature is high enough (typically the boiling point of the solvent mixture, e.g., ~80-100 °C for ethanol/water).

    • Improve Solubility: The ester may have poor solubility in a purely aqueous medium. Using a co-solvent like ethanol or THF with water ensures the ester and the hydroxide can interact in a single phase.[2][6]

    • Extend Reaction Time: Monitor the reaction by TLC (disappearance of the starting ester spot). Some sterically hindered esters may require prolonged heating (e.g., overnight).[7]

Q4: During the final acidification step, my product oiled out instead of precipitating as a solid. How can I get a solid product?

A4: "Oiling out" occurs when the product is insoluble in the aqueous medium but its melting point is below the current temperature, or it forms a supersaturated solution.

  • Solution:

    • Cooling: Perform the acidification slowly in an ice bath (0-5 °C). This reduces the solubility of the product and encourages crystallization over oiling.

    • Scratching: Gently scratch the inside of the flask with a glass rod at the liquid-air interface. This creates nucleation sites for crystal growth.

    • Seed Crystals: If you have a small amount of solid product from a previous batch, add a tiny crystal to the solution to induce crystallization.

    • Solvent Trituration: If the oil persists, decant the aqueous layer, and add a non-polar solvent in which the product is insoluble (e.g., hexane or diethyl ether). Stirring or sonicating the oil in this solvent will often cause it to solidify.

Frequently Asked Questions (FAQs)

Q: What is the best base for the N-alkylation step? A: The optimal base depends on the scale and desired reactivity.

  • Potassium Carbonate (K₂CO₃): A good, safe starting point for many applications. It is easy to handle and effective in polar aprotic solvents like DMF.[3]

  • Sodium Hydride (NaH): A much stronger, non-nucleophilic base that offers faster and more complete deprotonation. It is ideal for achieving higher yields but requires anhydrous conditions and careful handling.[3]

BaseStrengthHandlingCommon SolventKey Advantage
K₂CO₃ ModerateEasy, solidDMF, AcetonitrileGood for initial trials, safer
NaH StrongRequires inert atmosphereTHF, DMF (anhydrous)High reactivity, drives reaction

Q: How can I monitor the progress of the reactions? A: Thin-Layer Chromatography (TLC) is the most common method.

  • Step 1 (Alkylation): Use a mobile phase like 20-30% ethyl acetate in hexanes. The starting pyrazole will have a lower Rf than the product ester due to the polarity of the N-H bond.

  • Step 2 (Hydrolysis): Use a similar mobile phase. The product acid will be much more polar than the starting ester and will typically have a very low Rf (often staying on the baseline). The disappearance of the ester spot indicates reaction completion.

Q: What is the best way to purify the final (4-bromo-5-methyl-1H-pyrazol-1-yl)acetic acid? A:

  • Precipitation/Filtration: In many cases, the product that precipitates upon acidification is sufficiently pure after washing with cold water and drying.

  • Recrystallization: If further purification is needed, recrystallization is effective. A common solvent system is an ethanol/water or isopropanol/water mixture. Dissolve the crude product in the minimum amount of hot alcohol, then slowly add water until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.

  • Acid-Base Extraction: Dissolve the crude product in a solvent like ethyl acetate and wash with a dilute acid (e.g., 1 M HCl) to remove any basic impurities. Then, extract the desired acid into a basic aqueous solution (e.g., saturated NaHCO₃), discard the organic layer, and re-acidify the aqueous layer to precipitate the pure product.

Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl (4-bromo-5-methyl-1H-pyrazol-1-yl)acetate

  • To a dry round-bottom flask under a nitrogen atmosphere, add 4-bromo-5-methyl-1H-pyrazole (1.0 eq).

  • Add anhydrous dimethylformamide (DMF, approx. 5-10 mL per gram of pyrazole).

  • Cool the mixture in an ice bath and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the mixture back to 0 °C and add ethyl bromoacetate (1.1 eq) dropwise via syringe.

  • Stir the reaction at room temperature overnight. Monitor completion by TLC (e.g., 30% EtOAc/Hexanes).

  • Once complete, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the product as an oil or low-melting solid.

Protocol 2: Synthesis of (4-bromo-5-methyl-1H-pyrazol-1-yl)acetic acid

  • Dissolve the ethyl (4-bromo-5-methyl-1H-pyrazol-1-yl)acetate (1.0 eq) in a mixture of ethanol and water (e.g., a 3:1 ratio).

  • Add sodium hydroxide (NaOH, 2.0-3.0 eq) and heat the mixture to reflux (approx. 90-100 °C).

  • Stir at reflux for 2-4 hours, monitoring the disappearance of the starting material by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and cool in an ice bath.

  • Slowly acidify the solution to pH ~2-3 by adding 2 M hydrochloric acid (HCl). A white precipitate should form.

  • Stir the resulting slurry in the ice bath for 30-60 minutes to ensure complete precipitation.

  • Collect the solid by vacuum filtration, wash thoroughly with cold deionized water, and dry under vacuum to afford the final product.

References

  • Google Patents. (2010). WO2011076194A1 - Method for purifying pyrazoles.
  • El-Sayed, N. F., et al. (2022). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. PubMed Central. Retrieved from [Link]

  • SlideShare. (2018). PYRAZOLE. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1 Synthesis of 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide (5).... Retrieved from [Link]

  • MDPI. (n.d.). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Retrieved from [Link]

  • DergiPark. (n.d.). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Retrieved from [Link]

  • Scribd. (n.d.). Alkylation of Pyrazole - Printable Mechanism Notes. Retrieved from [Link]

  • ACS Publications. (n.d.). 3,5-dibromo-1H-pyrazole: In situ hydrolysis and decarboxylation method. Retrieved from [Link]

  • ChemRxiv. (2025). Practical multigram synthesis of 4- and 5-pyrazolylacetic acids. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • Google Patents. (n.d.). Method for preparing pyrazolecarboxylic acid and derivatives.
  • MDPI. (n.d.). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Retrieved from [Link]

  • Semantic Scholar. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Retrieved from [Link]

  • Reddit. (2023). N-methylation of pyrazole. Retrieved from [Link]

  • Journal of Pharmaceutical and Medicinal Chemistry. (n.d.). Synthesis of Pyrazole Compounds by Using Sonication Method. Retrieved from [Link]

  • Journal of Applicable Chemistry. (2015). A Facile Synthesis of 5-(2-Bromo-4-Methylthiazol-5-yl)-3-(Methylthio)-1H-Pyrazole. Retrieved from [Link]

  • Semantic Scholar. (2016). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies. Retrieved from [Link]

  • PubChem. (n.d.). 4-bromo-5-ethyl-1-methyl-1h-pyrazole. Retrieved from [Link]

  • Organic Synthesis International. (2017). N-Methyl-3-Bromo-5-Methyl Pyrazole. Retrieved from [Link]

  • MDPI. (2023). The N-Alkylation of Agelastatin A Modulates Its Chemical Reactivity. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 4-Bromo-5-[(5,5-dimethyl-4,5-dihydroisoxazol-3-yl)sulfonylmethyl]-3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole. Retrieved from [Link]

Sources

Technical Support Center: Purification of Crude (4-bromo-5-methyl-1H-pyrazol-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of (4-bromo-5-methyl-1H-pyrazol-1-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this important synthetic intermediate. Our goal is to equip you with the scientific rationale and practical steps to achieve high purity for your downstream applications.

Understanding the Molecule and the Importance of Purity

(4-bromo-5-methyl-1H-pyrazol-1-yl)acetic acid is a heterocyclic carboxylic acid. The purity of this compound is critical for its successful use in subsequent synthetic steps, particularly in drug discovery and development, where impurities can lead to unwanted side reactions, lower yields, and potential biological activity issues. Common impurities may include unreacted starting materials, regioisomers, and byproducts from the synthesis process.

Core Purification Strategies

The primary purification techniques for (4-bromo-5-methyl-1H-pyrazol-1-yl)acetic acid leverage its acidic nature and solid form. The three main strategies are:

  • Acid-Base Extraction: Exploits the carboxylic acid functionality to separate it from neutral or basic impurities.

  • Recrystallization: A powerful technique for purifying solid compounds to a high degree.

  • Column Chromatography: Useful for separating complex mixtures and isolating the target compound from impurities with different polarities.

The choice of method depends on the nature and quantity of the impurities present in the crude material.

Troubleshooting Guides

Acid-Base Extraction Issues

Acid-base extraction is often the first line of defense in purifying carboxylic acids. It involves dissolving the crude product in an organic solvent, extracting the acidic component into an aqueous basic solution, and then re-acidifying the aqueous layer to precipitate the pure product.

Problem 1: Low recovery of the product after precipitation.

  • Possible Cause: Incomplete extraction into the aqueous basic layer.

    • Solution: Ensure the pH of the aqueous layer is sufficiently basic to deprotonate the carboxylic acid. A pH of at least two units above the pKa of the carboxylic acid is recommended. Use a stronger base if necessary, but be mindful of potential side reactions. Multiple extractions with the basic solution will improve recovery.

  • Possible Cause: Incomplete precipitation upon acidification.

    • Solution: Ensure the pH of the aqueous layer is sufficiently acidic to fully protonate the carboxylate salt. A pH of at least two units below the pKa of the carboxylic acid is recommended. Check the pH with pH paper or a pH meter. Cool the solution in an ice bath to decrease the solubility of the product.

  • Possible Cause: The product is more soluble in the aqueous solution than anticipated.

    • Solution: If precipitation is poor, extract the acidified aqueous solution with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to recover the dissolved product.

Problem 2: The precipitated product is oily or discolored.

  • Possible Cause: Presence of insoluble impurities that are carried through the extraction process.

    • Solution: Before acidification, wash the basic aqueous extract with a non-polar organic solvent (e.g., hexane, diethyl ether) to remove any non-polar impurities.

  • Possible Cause: The product is "oiling out" instead of crystallizing.

    • Solution: This can happen if the concentration of the product is too high or if impurities are present. After acidification, if an oil forms, try scratching the inside of the flask with a glass rod to induce crystallization. If that fails, extract the oil into an organic solvent, dry the organic layer, and evaporate the solvent to recover the product, which can then be further purified by recrystallization.

Experimental Workflow: Acid-Base Extraction

start Crude Product in Organic Solvent add_base Add Aqueous Base (e.g., NaHCO3 or NaOH soln.) start->add_base separate_layers Separate Layers add_base->separate_layers organic_layer Organic Layer (Neutral/Basic Impurities) separate_layers->organic_layer aqueous_layer Aqueous Layer (Product as Salt) separate_layers->aqueous_layer wash_aqueous Wash Aqueous Layer with Organic Solvent (Optional) aqueous_layer->wash_aqueous acidify Acidify Aqueous Layer (e.g., with HCl) wash_aqueous->acidify precipitate Precipitate Forms acidify->precipitate filter Filter and Dry precipitate->filter pure_product Pure (4-bromo-5-methyl-1H-pyrazol-1-yl)acetic acid filter->pure_product

Caption: Workflow for Acid-Base Extraction.

Recrystallization Challenges

Recrystallization is a highly effective method for achieving high purity, provided a suitable solvent is found.

Problem 1: The compound does not dissolve in the hot solvent.

  • Possible Cause: The chosen solvent is not a good solvent for the compound, even at elevated temperatures.

    • Solution: Refer to the solvent selection table below and choose a more polar solvent. A mixed solvent system may be necessary.

Problem 2: No crystals form upon cooling.

  • Possible Cause: Too much solvent was used.[1]

    • Solution: Boil off some of the solvent to concentrate the solution and then allow it to cool again.

  • Possible Cause: The solution is supersaturated.

    • Solution: Induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a seed crystal of the pure compound.[1]

  • Possible Cause: The cooling process is too slow, or the solution is not cooled to a low enough temperature.

    • Solution: Cool the solution in an ice bath to further decrease the solubility of the product.

Problem 3: The product "oils out" instead of forming crystals.

  • Possible Cause: The boiling point of the solvent is higher than the melting point of the compound.

    • Solution: Choose a solvent with a lower boiling point.

  • Possible Cause: The presence of impurities is depressing the melting point.

    • Solution: Try adding a small amount of a co-solvent in which the compound is less soluble to induce crystallization. Alternatively, purify the crude material by another method, such as acid-base extraction or column chromatography, before attempting recrystallization.

Problem 4: Low recovery of the crystalline product.

  • Possible Cause: Too much solvent was used, and a significant amount of the product remains in the mother liquor.

    • Solution: Concentrate the mother liquor and cool it to obtain a second crop of crystals. Note that the second crop may be less pure than the first.

  • Possible Cause: The crystals were washed with a solvent that was not ice-cold, or too much washing solvent was used.

    • Solution: Always use a minimal amount of ice-cold recrystallization solvent to wash the crystals.

Data Presentation: Solvent Selection for Recrystallization

SolventPolarityBoiling Point (°C)Suitability Notes
WaterHigh100May be suitable if the compound has some water solubility at elevated temperatures.
EthanolHigh78Often a good choice for pyrazole derivatives.[2][3]
MethanolHigh65Similar to ethanol, can be effective.[2][3]
IsopropanolMedium-High82A good alternative to ethanol or methanol.
AcetoneMedium56Can be a good solvent for pyrazole compounds.[4]
Ethyl AcetateMedium77Often used in mixed solvent systems with less polar solvents.[2]
DichloromethaneMedium40May be too good of a solvent, but can be used in mixed systems.
Hexane/HeptaneLow69/98Likely to be poor solvents on their own but can be used as anti-solvents in mixed systems.
Column Chromatography Difficulties

Column chromatography is useful for separating compounds with different polarities. For an acidic compound like (4-bromo-5-methyl-1H-pyrazol-1-yl)acetic acid on silica gel, some challenges may arise.

Problem 1: The compound streaks on the TLC plate and the column.

  • Possible Cause: The acidic nature of the compound is interacting strongly with the acidic silica gel.

    • Solution: Add a small amount of acetic acid or formic acid to the eluent system to suppress the ionization of the carboxylic acid and improve the peak shape.

  • Possible Cause: The compound is too polar for the chosen eluent system.

    • Solution: Increase the polarity of the eluent. For example, if using a hexane/ethyl acetate system, increase the proportion of ethyl acetate.

Problem 2: Poor separation of the product from impurities.

  • Possible Cause: The polarity of the eluent is too high, causing all compounds to elute quickly.

    • Solution: Decrease the polarity of the eluent.

  • Possible Cause: The polarity of the eluent is too low, and the compounds are not moving down the column.

    • Solution: Gradually increase the polarity of the eluent (gradient elution).

  • Possible Cause: The column is overloaded with the crude material.

    • Solution: Use a larger column or reduce the amount of sample loaded.

Experimental Workflow: Troubleshooting Purification Strategy

start Crude (4-bromo-5-methyl-1H-pyrazol-1-yl)acetic acid abe Acid-Base Extraction start->abe purity_check1 Check Purity (TLC, NMR, LC-MS) abe->purity_check1 recryst Recrystallization purity_check2 Check Purity recryst->purity_check2 column Column Chromatography purity_check3 Check Purity column->purity_check3 pure_product Pure Product purity_check1->pure_product Purity > 95% impure1 Product still impure purity_check1->impure1 Purity < 95% purity_check2->pure_product Purity > 98% impure2 Product still impure purity_check2->impure2 Purity < 98% purity_check3->pure_product Purity > 99% impure3 Product still impure purity_check3->impure3 Consider alternative methods impure1->recryst impure2->column

Caption: Decision tree for purification strategy.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude (4-bromo-5-methyl-1H-pyrazol-1-yl)acetic acid?

A1: Common impurities in the synthesis of N-alkylated pyrazoles can include unreacted starting materials (e.g., 4-bromo-5-methyl-1H-pyrazole and the alkylating agent), regioisomers (alkylation at the other nitrogen of the pyrazole ring), and byproducts from side reactions.[5][6] The specific impurities will depend on the synthetic route used.

Q2: How can I monitor the progress of the purification?

A2: Thin-Layer Chromatography (TLC) is a quick and effective method to monitor the progress of column chromatography and to assess the purity of fractions. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.

Q3: I am having trouble with my compound streaking on the silica gel TLC plate. What can I do?

A3: Streaking of acidic compounds on silica gel is common. To mitigate this, add a small amount (0.5-1%) of acetic acid or formic acid to your developing solvent system. This will suppress the deprotonation of your carboxylic acid and lead to more defined spots.

Q4: Can I use a base other than sodium bicarbonate for the acid-base extraction?

A4: Yes, other bases like sodium carbonate or sodium hydroxide can be used. However, sodium bicarbonate is a weak base and is often sufficient to extract the carboxylic acid without reacting with other sensitive functional groups that might be present in your crude mixture. Stronger bases like sodium hydroxide should be used with caution as they can potentially hydrolyze other functional groups.

Q5: My compound is a solid, but it won't crystallize. What are my options?

A5: If recrystallization fails, even after trying different solvents and techniques to induce crystallization, column chromatography is a good alternative for purification. If the compound remains an oil, it may be due to persistent impurities. In such cases, a multi-step purification approach, such as acid-base extraction followed by column chromatography, may be necessary.

References

  • Bayer AG. (2011). Method for purifying pyrazoles.
  • Hanna, S. Y. (2017). What solvent should I use to recrystallize pyrazoline? ResearchGate. [Link]

  • Ahmad, G., et al. (2021). Facile synthesis of 4-aryl-N-(5-methyl-1H-pyrazol-3-yl)benzamides via Suzuki Miyaura reaction: Antibacterial activity against clinically isolated NDM-1-positive bacteria and their Docking Studies. Arabian Journal of Chemistry, 14(9), 103270. [Link]

  • Özer, İ., et al. (2011). Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols. Asian Journal of Chemistry, 23(12), 5365-5369. [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. [Link]

  • MDPI. (2018). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molecules, 23(10), 2469. [Link]

  • El-Faham, A., et al. (2015). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Pharmaceuticals, 8(4), 738-788. [Link]

Sources

Technical Support Center: Side Product Formation in the Synthesis of Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into overcoming common challenges related to side product formation. Pyrazoles are a cornerstone scaffold in medicinal chemistry, appearing in numerous pharmaceuticals.[1][2] However, their synthesis, particularly the classic Knorr synthesis involving the condensation of a 1,3-dicarbonyl compound with a hydrazine, is often plagued by the formation of unwanted byproducts.[3][4][5] This guide provides a structured approach to diagnosing, troubleshooting, and preventing these issues to improve yield, purity, and process efficiency.

Section 1: Troubleshooting Guide

This section addresses common experimental observations and links them to specific side products and mechanistic causes.

Issue 1: My reaction yields a mixture of products with very similar properties, making purification by chromatography extremely difficult.

Primary Suspect: Regioisomer Formation

This is the most frequent challenge encountered when using an unsymmetrical 1,3-dicarbonyl compound.[6][7] The two carbonyl groups of the dicarbonyl substrate possess different steric and electronic environments. The initial nucleophilic attack from the substituted hydrazine can occur at either carbonyl carbon, leading to two distinct reaction pathways that produce a mixture of regioisomeric pyrazoles.[3][7]

Mechanistic Insight:

The reaction proceeds via a hydrazone intermediate. Since either carbonyl can be attacked first, two different hydrazone intermediates can form, which then cyclize and dehydrate to yield the respective pyrazole regioisomers.[4]

G cluster_start Reactants Start1 Unsymmetrical 1,3-Dicarbonyl AttackA Attack at C1 Start1->AttackA AttackB Attack at C3 Start1->AttackB Start2 Substituted Hydrazine Start2->AttackA Start2->AttackB InterA Intermediate A (Hydrazone) AttackA->InterA CyclizeA Cyclization & Dehydration InterA->CyclizeA ProdA Regioisomer 1 CyclizeA->ProdA InterB Intermediate B (Hydrazone) AttackB->InterB CyclizeB Cyclization & Dehydration InterB->CyclizeB ProdB Regioisomer 2 CyclizeB->ProdB

Caption: Systematic workflow for troubleshooting low yields.

Experimental Protocol: Reaction Optimization

  • Reagent Quality Check: Ensure the 1,3-dicarbonyl compound is pure. Hydrazine and its derivatives can degrade over time; use a freshly opened bottle or purify if necessary.

  • Stoichiometry: While a 1:1 ratio is typical, using a slight excess of hydrazine (e.g., 1.1-1.2 equivalents) can sometimes drive the reaction to completion. [4]3. Catalyst Loading: If using an acid catalyst, screen concentrations from catalytic (1-5 mol%) to stoichiometric or even as the solvent (e.g., glacial acetic acid).

  • Temperature Profile: Start the reaction at room temperature and monitor. If no conversion is observed, gradually increase the temperature and continue monitoring every 30-60 minutes. Refluxing is common, but microwave-assisted synthesis can sometimes improve yields and reduce reaction times dramatically. [8]5. Monitor Intermediates: Use LC-MS to track the appearance and disappearance of starting materials, intermediates (hydrazone), and products to understand the reaction kinetics.

Section 2: Frequently Asked Questions (FAQs)

Q1: How can I definitively control regioselectivity when other methods fail?

A: When conventional methods like pH and temperature control are insufficient, a more robust strategy is to differentiate the two carbonyl groups through chemical modification. One powerful method is to convert the 1,3-dicarbonyl into an enaminone or a related derivative. [9]This effectively "protects" one carbonyl, leaving the other free to react with the hydrazine. The subsequent cyclization is then highly regioselective.

Q2: I used a β-ketoester and got a product that looks like a pyrazolone. Is this a side product?

A: No, this is the expected product. The reaction of a β-ketoester with a hydrazine proceeds first via condensation at the more electrophilic ketone to form a hydrazone. [10]The second nitrogen then performs an intramolecular nucleophilic acyl substitution on the ester, displacing the alcohol and forming the stable 5-membered pyrazolone ring. [10][11]These compounds exist as keto-enol tautomers, but are typically drawn in the keto form. [11]If your goal is a fully substituted, non-oxo pyrazole, you must start with a 1,3-diketone, not a β-ketoester.

Q3: What are the key considerations for safely and efficiently scaling up a pyrazole synthesis?

A: Scaling up a pyrazole synthesis introduces challenges beyond simple stoichiometry. The key issues are process safety and maintaining reaction performance.

  • Thermal Management: The condensation is often exothermic. A small lab flask has a high surface-area-to-volume ratio, allowing for efficient heat dissipation. In a large reactor, this ratio decreases dramatically, making it easier for heat to build up, which can lead to runaway reactions and increased side product formation. [12]Ensure your reactor has adequate cooling capacity and use temperature probes to monitor the internal reaction temperature, not just the jacket temperature.

  • Reagent Addition Rate: Never add the hydrazine all at once on a large scale. A slow, controlled, dropwise addition is critical to manage the exotherm and prevent localized high concentrations of reagents that can promote side reactions. [12]3. Mixing Efficiency: Inadequate stirring in a large vessel can lead to non-homogenous reaction conditions, creating "hot spots" and areas where the reaction stalls. [12]The impeller type and stirring speed must be optimized for the reactor geometry and reaction volume.

  • Solvent Selection: A solvent that works well for precipitation on a 1 g scale might not be suitable for a 1 kg scale, potentially leading to a thick, un-stirrable slurry or product oiling out. Re-evaluate solvent choice with process safety and product isolation in mind. [12]

References

  • BenchChem. (n.d.). Troubleshooting guide for the scale-up synthesis of pyrazole compounds.
  • BenchChem. (n.d.). Troubleshooting common issues in pyrazole synthesis.
  • Fadila, A., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(1), 143. Available at: [Link]

  • J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis.
  • BenchChem. (n.d.). Troubleshooting the reaction mechanism of pyrazole formation.
  • Butnariu, D., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6520. Available at: [Link]

  • Müller, T. J. J. (Ed.). (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 178-223. Available at: [Link]

  • Stevens, E. (2019, January 19). synthesis of pyrazoles. YouTube. Retrieved from [Link]

  • Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. Retrieved from [Link]

  • Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7, 2483-2490. Available at: [Link]

  • ResearchGate. (n.d.). 21 questions with answers in PYRAZOLES. Retrieved from [Link]

  • Chem Help ASAP. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

  • International Journal for Research in Applied Science & Engineering Technology. (2022). A Comprehensive Review on Pyrazole and It's Pharmacological Properties. IJRASET, 10(9). Available at: [Link]

  • Chem Help ASAP. (2021, December 16). Knorr pyrazole synthesis from a ketoester - laboratory experiment. YouTube. Retrieved from [Link]

  • Reddy, G. V., et al. (2013). A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes. Organic & Biomolecular Chemistry, 11(37), 6250-6254. Available at: [Link]

Sources

Technical Support Center: Improving Regioselectivity in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with regioselectivity in their pyrazole synthesis protocols. Here, we will address common issues in a direct question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your experimental design.

Frequently Asked Questions (FAQs)

Q1: My Knorr pyrazole synthesis with an unsymmetrical 1,3-dicarbonyl compound is yielding a mixture of regioisomers. How can I favor the formation of a single isomer?

This is a classic challenge in pyrazole synthesis. The regiochemical outcome of the Knorr synthesis is a delicate interplay of steric and electronic factors of your substrates, as well as the reaction conditions.[1][2] Here’s how you can troubleshoot:

  • Exploit Electronic Differences: The initial, and often rate-determining, step is the nucleophilic attack of a hydrazine nitrogen onto one of the carbonyl carbons.[1]

    • If one of your carbonyls is significantly more electrophilic (e.g., adjacent to a strong electron-withdrawing group like a trifluoromethyl group), the more nucleophilic nitrogen of your substituted hydrazine will preferentially attack that site.[3]

    • Conversely, the less sterically hindered carbonyl group is also a likely site for initial attack.[2]

  • Solvent Choice is Critical: Standard protocols often use ethanol, which can lead to poor regioselectivity.[4]

    • Consider Fluorinated Alcohols: Switching to solvents like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically improve regioselectivity, in some cases up to 99:1.[4][5] These solvents can modulate the reactivity of the carbonyl groups and the hydrazine, leading to a more selective reaction.[4][5]

  • pH Modification: The acidity of the reaction medium can influence the nucleophilicity of the hydrazine nitrogens.[2] While the Knorr synthesis is often acid-catalyzed, carefully adjusting the pH can sometimes favor one reaction pathway over another.[1][6]

Below is a workflow to guide your decision-making process for optimizing the Knorr synthesis:

Knorr_Troubleshooting start Mixture of Regioisomers in Knorr Synthesis check_sterics Analyze Steric Hindrance Are the carbonyls sterically different? start->check_sterics check_electronics Analyze Electronic Effects Is one carbonyl significantly more electrophilic? start->check_electronics solvent_change Change Solvent|Switch from EtOH to TFE or HFIP check_sterics->solvent_change If sterics are similar outcome_sterics Attack at Less Hindered Carbonyl check_sterics->outcome_sterics Yes check_electronics->solvent_change If electronics are similar outcome_electronics Attack at More Electrophilic Carbonyl check_electronics->outcome_electronics Yes ph_adjust Adjust pH Fine-tune acid catalyst concentration solvent_change->ph_adjust improved_selectivity Improved Regioselectivity ph_adjust->improved_selectivity outcome_sterics->improved_selectivity outcome_electronics->improved_selectivity

Caption: Troubleshooting workflow for Knorr pyrazole synthesis.

Q2: I am using a substituted hydrazine, and I'm unsure which nitrogen atom is the primary nucleophile. How does this affect regioselectivity?

In a monosubstituted hydrazine (R-NH-NH2), the two nitrogen atoms have different nucleophilicities.

  • Alkylhydrazines (e.g., methylhydrazine): The alkyl group is electron-donating, making the substituted nitrogen (N1) more nucleophilic. Therefore, the initial attack will likely occur from this nitrogen.

  • Arylhydrazines (e.g., phenylhydrazine): The aryl group is electron-withdrawing, delocalizing the lone pair of the substituted nitrogen (N1) into the aromatic ring. This makes the unsubstituted, terminal nitrogen (N2) more nucleophilic and the more likely site of initial attack.[7]

Understanding this is key to predicting the major regioisomer. The more nucleophilic nitrogen will preferentially attack the more electrophilic or less sterically hindered carbonyl of your 1,3-dicarbonyl compound.[2][7]

Troubleshooting Guides

Problem: Poor or no regioselectivity in the synthesis of 1,3,5-trisubstituted pyrazoles from acetylenic ketones and substituted hydrazines.

While the reaction of acetylenic ketones with hydrazines can be highly regioselective, issues can still arise.[7][8]

Underlying Cause: The regioselectivity is dictated by the initial Michael addition of the hydrazine to the α,β-unsaturated system of the acetylenic ketone. The more nucleophilic nitrogen of the hydrazine will attack the β-carbon of the triple bond.

Solutions & Protocol:

  • Re-evaluate Hydrazine Nucleophilicity: As discussed in the FAQ, confirm which nitrogen of your substituted hydrazine is more nucleophilic.[7]

  • Solvent and Temperature Optimization: While ethanol is a common solvent, temperature can influence the reaction outcome.[7]

    • For less reactive hydrazines like phenylhydrazine, heating at reflux in ethanol is often necessary to drive the reaction to completion.[7]

  • Alternative Synthetic Routes: If optimization fails, consider alternative methods that offer absolute regioselectivity. A highly effective method involves the reaction of N-alkylated tosylhydrazones with terminal alkynes.[9][10][11][12] This protocol avoids the ambiguity of the initial nucleophilic attack.[9][10][11]

Experimental Protocol: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [9][11]

  • To a solution of N-alkylated tosylhydrazone (1.0 mmol) and a terminal alkyne (1.2 mmol) in pyridine (5 mL) at 0 °C, add potassium tert-butoxide (t-BuOK) (1.5 mmol).

  • For improved reaction rates and yield, 18-crown-6 (0.1-0.5 mmol) can be added.[9][11]

  • Stir the reaction mixture at 0 °C and monitor by TLC. The reaction is often complete within 15 minutes to a few hours.[11]

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure 1,3,5-trisubstituted pyrazole.

This method has been shown to provide complete regioselectivity, even with substrates that have electronically and sterically similar substituents.[9][10][11]

Tosylhydrazone_Route start Poor Regioselectivity with Acetylenic Ketones alternative Alternative: Tosylhydrazone + Terminal Alkyne start->alternative mechanism Mechanism 1. Nucleophilic addition of alkynyl potassium to tosylhydrazone 2. 1,3-H shift 3. Intramolecular cyclization 4. Protonation alternative->mechanism product Single Regioisomer of 1,3,5-Trisubstituted Pyrazole mechanism->product

Caption: Alternative regioselective pyrazole synthesis route.

Problem: Difficulty in determining the regiochemistry of the synthesized pyrazole.

Unambiguous structural determination is crucial. A combination of spectroscopic and crystallographic techniques is the gold standard.

Solutions:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H and ¹³C NMR: The chemical shifts of the pyrazole ring protons and carbons are sensitive to the substituent pattern.[13]

    • 2D NMR (HSQC, HMBC): These experiments are powerful for establishing connectivity. An HMBC experiment can show long-range correlations (2-3 bonds) between protons on substituents and carbons within the pyrazole ring, which is often definitive for assigning regiochemistry.[14]

    • NOE (Nuclear Overhauser Effect) Spectroscopy: Can reveal through-space proximity between protons on the N1-substituent and protons on the C5-substituent, helping to differentiate between 1,3- and 1,5-disubstituted isomers.

  • X-ray Crystallography: This is the most definitive method for determining the three-dimensional structure of your compound, provided you can obtain suitable single crystals.[15][16][17][18]

Experimental Protocol: General Procedure for Single-Crystal X-ray Diffraction [15]

  • Crystal Growth: Grow single crystals of your purified pyrazole derivative. This can be achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.

  • Crystal Mounting: Select a suitable single crystal and mount it on a goniometer head.

  • Data Collection: Place the mounted crystal in a cold stream (typically 100-120 K) on a diffractometer and collect X-ray diffraction data.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, which will provide precise bond lengths, angles, and the unambiguous connectivity of your molecule.

The following table summarizes the strengths of each analytical technique for structure elucidation:

TechniqueInformation ProvidedUtility in Regiochemistry Determination
¹H & ¹³C NMR Chemical environment of protons and carbons.Good, based on established chemical shift data and coupling patterns.[13]
2D NMR (HMBC, HSQC) Connectivity between atoms (2-3 bonds for HMBC, 1 bond for HSQC).Excellent, often definitive for establishing the substituent pattern.[14]
NOESY/ROESY Through-space proximity of protons.Very good for differentiating between isomers by identifying nearby substituents.
Mass Spectrometry Molecular weight and fragmentation patterns.Good for confirming molecular formula, fragmentation can sometimes hint at substitution.
X-ray Crystallography Precise 3D atomic arrangement in the solid state.Absolute, provides unequivocal proof of structure.[15][16][17]

References

  • Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Cuñat, A. C., Villanova, S., & Murguía, M. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523–3529. [Link]

  • Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 16(2), 576–579. [Link]

  • Organic Chemistry Portal. (n.d.). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Retrieved from [Link]

  • Kong, Y., Tang, M., & Wang, Y. (2013). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N‑Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 16(2), 576-579. [Link]

  • Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. [Link]

  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415. [Link]

  • Katritzky, A. R., et al. (1998). Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. The Journal of Organic Chemistry. [Link]

  • Wallace, O. B., & Springer, D. M. (2004). Regioselective Synthesis of 1,3,5-Substituted Pyrazoles from Acetylenic Ketones and Hydrazines. Tetrahedron Letters, 45(19), 3765-3768. [Link]

  • Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective synthesis of 1,3,5-trisubstituted pyrazoles from N-alkylated tosylhydrazones and terminal alkynes. Organic letters, 16(2), 576–579. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules. [Link]

  • Fustero, S., et al. (2008). Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs. The Journal of organic chemistry, 73(9), 3523–3529. [Link]

  • Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Regiochemistry control of pyrazoles by solvent used and β-enamino diketones structure: Regioselective synthesis of 4,5-disubstituted N-phenylpyrazoles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Insuasty, D., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. [Link]

  • Harrad, M., et al. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]

  • Leitch, J. A., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering. [Link]

  • Wang, M., et al. (2020). Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles. Molecules. [Link]

  • Guda, M. R., et al. (2022). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules. [Link]

  • Choudhary, S., et al. (2022). Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. Journal of Biomolecular Structure and Dynamics. [Link]

  • ResearchGate. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

  • Smith, Z. A., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals. [Link]

  • J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. Retrieved from [Link]

  • Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm). Retrieved from [Link]

  • Ferreira, I. C. F. R., et al. (2020). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules. [Link]

  • Elguero, J., et al. (1995). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Magnetic Resonance in Chemistry. [Link]

  • Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]

  • Fustero, S., et al. (2009). Recent Advances in the Synthesis of Pyrazoles. A Review. Organic Preparations and Procedures International. [Link]

  • Gomaa, A. M. M., et al. (2022). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules. [Link]

  • ResearchGate. (2004). Regioselective Synthesis of 1,3,5-Substituted Pyrazoles from Acetylenic Ketones and Hydrazines. Retrieved from [Link]

  • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

  • Ceniceros-Gómez, A. E., et al. (2022). Single-Crystal X-ray Structure Determination of Tris(pyrazol-1-yl)methane Triphenylphosphine Copper(I) Tetrafluoroborate, Hirshfeld Surface Analysis and DFT Calculations. Inorganics. [Link]

  • Chen, B. C., et al. (2000). Regioselective synthesis of unsymmetrical 3, 5-dialkyl-1-arylpyrazoles. Tetrahedron letters, 41(29), 5457–5460. [Link]

  • ResearchGate. (n.d.). X-ray crystallographic comparison of pyrazole subsidiaries. Retrieved from [Link]

  • YouTube. (2021). Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism||Very Easy Method. Retrieved from [Link]

  • Sharma, P., et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. [Link]

  • ResearchGate. (2025). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. Retrieved from [Link]

Sources

Technical Support Center: Recrystallization of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers and Drug Development Professionals

Frequently Asked Questions (FAQs)

This section addresses foundational questions that are critical for designing a successful recrystallization protocol for pyrazole-based compounds.

Q1: How do I select the optimal solvent for recrystallizing my pyrazole derivative?

The choice of solvent is the most critical factor in a successful recrystallization.[1] An ideal solvent should exhibit high solubility for your compound at its boiling point and very low solubility at low temperatures (e.g., 0-4°C).[1][2] This differential solubility is what enables the separation of the desired compound from impurities.

Guiding Principles for Solvent Selection:

  • "Like Dissolves Like": The polarity of the solvent should generally match the polarity of the pyrazole derivative.[2] The diverse functional groups that can be attached to the pyrazole ring mean that a one-size-fits-all approach is ineffective. Consider the overall polarity of your specific molecule.

  • Systematic Screening: The most reliable method is to perform small-scale solubility tests with a range of solvents. Common solvents effective for pyrazole derivatives include ethanol, methanol, isopropanol, ethyl acetate, acetone, hexane, cyclohexane, and water.[3][4]

  • Avoid Reactivity: The solvent must be chemically inert and not react with your compound.

Workflow for Solvent Selection The following diagram outlines a systematic approach to identifying a suitable solvent system.

Solvent_Selection start Start: Crude Pyrazole Derivative test_solubility Test Solubility in ~0.5 mL of Various Solvents at Room Temp. start->test_solubility is_soluble_rt Soluble at Room Temp? test_solubility->is_soluble_rt heat_solvent Heat Solvent to Boiling is_soluble_rt->heat_solvent No evaporation Consider Evaporation Method is_soluble_rt->evaporation  Yes is_soluble_hot Soluble when Hot? heat_solvent->is_soluble_hot cool_solution Cool Solution Slowly to Room Temp, then in Ice Bath is_soluble_hot->cool_solution Yes unsuitable Unsuitable Solvent (Try Another) is_soluble_hot->unsuitable No crystals_form Abundant Crystals Form? cool_solution->crystals_form suitable_single Suitable Single Solvent Found crystals_form->suitable_single Yes try_mixed Consider Mixed-Solvent System crystals_form->try_mixed No / Poor Yield unsuitable->test_solubility

Caption: Workflow for selecting a suitable recrystallization solvent.

Q2: What is a mixed-solvent system and when is it necessary?

A mixed-solvent system (or anti-solvent crystallization) is employed when no single solvent provides the desired solubility profile. This technique involves dissolving the compound in a "good" solvent in which it is highly soluble, followed by the addition of a "poor" solvent (anti-solvent) in which the compound is insoluble. The two solvents must be miscible.

Common Scenarios for Use:

  • Your compound is highly soluble in some solvents even at low temperatures.

  • Your compound is poorly soluble in other solvents even at high temperatures.

A frequently used combination for pyrazole derivatives is dissolving the compound in hot ethanol (good solvent) and then adding hot water (anti-solvent) until the solution becomes turbid, followed by slow cooling.[3] Other reported pairs include hexane/ethyl acetate and hexane/acetone.[3]

Troubleshooting Guide

This guide provides solutions to specific issues encountered during the recrystallization of pyrazole derivatives.

Q1: My pyrazole compound is "oiling out" instead of crystallizing. What should I do?

"Oiling out" occurs when the compound precipitates from the solution as a liquid instead of a solid.[5] This typically happens when the melting point of your compound (often lowered by impurities) is below the temperature of the solution from which it is precipitating.[3][5] Oiled out products are often impure because the liquid droplets can dissolve impurities more effectively than the solvent.[5][6]

Solutions:

  • Increase Solvent Volume: Re-heat the solution to dissolve the oil and add more of the "good" solvent. This lowers the saturation temperature, allowing crystallization to occur at a temperature below the compound's melting point.[3][5]

  • Lower the Cooling Rate: Rapid cooling promotes oiling out.[3] Allow the solution to cool as slowly as possible. Insulating the flask with glass wool or placing it in a Dewar flask can facilitate slow cooling.[3]

  • Change the Solvent System: Experiment with a different solvent or solvent pair, preferably one with a lower boiling point.[3]

  • Use a Seed Crystal: If you have a small amount of pure, solid material, adding a "seed crystal" to the cooled, supersaturated solution can induce crystallization and bypass the liquid phase.[3][7]

Q2: The recrystallization yield of my pyrazole compound is very low. How can I improve it?

A low yield is a common issue that can often be rectified with careful technique.[2][3]

Causes & Solutions:

  • Excess Solvent: Using too much hot solvent is the most common cause of low recovery.[2][8] A significant portion of your compound will remain in the mother liquor upon cooling.

    • Solution: Use only the minimum amount of hot solvent required to fully dissolve your crude product.[3] If you've already added too much, carefully evaporate some of the solvent and allow the solution to cool again.[8]

  • Insufficient Cooling: The solution may not have been cooled to a low enough temperature to maximize crystal precipitation.

    • Solution: Ensure the solution is thoroughly cooled, preferably in an ice-water bath, after it has reached room temperature.[3]

  • Premature Crystallization: If crystals form during a hot filtration step, product will be lost.

    • Solution: Use a pre-warmed funnel and receiving flask, and add a small excess of hot solvent before filtering to ensure the compound remains in solution.[9]

Q3: My solution has cooled completely, but no crystals have formed. What should I do?

This is typically due to the formation of a supersaturated solution, where the concentration of the dissolved compound is higher than its normal saturation point.[2]

Inducement Techniques:

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections on the glass can provide a nucleation site for crystal growth.[7]

  • Add a Seed Crystal: Introduce a tiny crystal of the pure compound into the solution. This provides a template for further crystallization.[3][7]

  • Reduce Solvent Volume: As mentioned for low yield, you may have too much solvent. Gently heat the solution to evaporate some solvent, thereby increasing the concentration, and then attempt to cool it again.[8]

  • Flash Freeze: Briefly cool the solution in a dry ice/acetone bath to induce rapid precipitation. This may result in smaller, less pure crystals, but it can confirm that crystallization is possible. This solid can then be re-dissolved by heating and cooled slowly to form purer crystals.

Troubleshooting Decision Tree This diagram provides a logical workflow for addressing common recrystallization issues.

Troubleshooting start Problem Encountered During Cooling problem What is the issue? start->problem oil_out Liquid Droplets Form ('Oiling Out') problem->oil_out Oiling Out low_yield Yield is Very Low problem->low_yield Low Yield no_crystals No Crystals Form problem->no_crystals No Crystals oil_solutions 1. Re-heat and add more 'good' solvent. 2. Ensure very slow cooling. 3. Try a lower-boiling solvent. 4. Add a seed crystal to supersaturated solution. oil_out->oil_solutions low_yield_solutions 1. Use minimum amount of hot solvent. 2. Evaporate excess solvent and re-cool. 3. Ensure thorough cooling in an ice bath. low_yield->low_yield_solutions no_crystals_solutions Induce Crystallization: 1. Scratch inner surface of flask. 2. Add a seed crystal. 3. Reduce solvent volume and re-cool. no_crystals->no_crystals_solutions

Caption: Decision tree for troubleshooting recrystallization issues.

Experimental Protocols

Protocol 1: Standard Single-Solvent Recrystallization

This is the most common technique, relying on the decreased solubility of the compound at lower temperatures.[1]

  • Dissolution: Place the crude pyrazole derivative in an Erlenmeyer flask. Add a minimal volume of the selected solvent (e.g., ethanol, isopropanol).[1]

  • Heating: Gently heat the mixture with stirring (using a hot plate) until the solvent is boiling and the solid completely dissolves. Add more solvent in small portions only if undissolved solid remains at the boiling point.[2]

  • Hot Filtration (Optional): If insoluble impurities (e.g., dust, inorganic salts) are present, perform a hot filtration. Use a pre-warmed funnel with fluted filter paper to filter the hot solution into a clean, pre-warmed flask.[1][9]

  • Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Do not disturb the flask during this period to promote the formation of large crystals.

  • Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.[3]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[10]

  • Washing: Wash the crystals with a minimum amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing impurities.[2]

  • Drying: Allow the crystals to dry completely under vacuum on the filter and then transfer them to a watch glass for final air drying.

Protocol 2: Mixed-Solvent (Anti-Solvent) Recrystallization
  • Dissolution: Dissolve the crude pyrazole derivative in the minimum amount of the hot "good" solvent (e.g., ethanol).

  • Anti-Solvent Addition: While keeping the solution hot, add the "poor" solvent (anti-solvent, e.g., water) dropwise until a persistent cloudiness (turbidity) appears.[3]

  • Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Cooling & Isolation: Follow steps 4-8 from the Single-Solvent protocol above.

Purity Assessment

After recrystallization, it is essential to verify the purity of the obtained crystals.

  • Thin-Layer Chromatography (TLC): A rapid and effective method to assess purity. A pure compound should ideally show a single spot on the TLC plate.[11][12]

  • Melting Point Determination: A pure crystalline solid will have a sharp and narrow melting point range (typically < 2°C). Impurities tend to depress and broaden the melting point range.[7]

  • Spectroscopic Analysis: Techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are crucial for confirming the structural integrity of the purified compound and ensuring the absence of impurities.[13][14][15]

References

  • BenchChem. (n.d.). Recrystallization techniques for purifying pyrazole compounds.
  • JETIR. (2024). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Journal of Emerging Technologies and Innovative Research, 11(6).
  • BenchChem. (n.d.). Application Notes and Protocols for Crystallization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole Derivatives.
  • BenchChem. (n.d.). Technical Support Center: Refining Purification Methods for Aminomethyl Pyrazole Derivatives.
  • BenchChem. (n.d.). Dealing with poor solubility of pyrazole derivatives during synthesis.
  • Google Patents. (n.d.). Method for purifying pyrazoles.
  • University of California, Irvine. (n.d.). Recrystallization.
  • Journal of Chemical and Pharmaceutical Research. (2015). Synthesis, characterization and biological study of some new N-acetyl pyrazole derivatives.
  • International Journal of Trend in Scientific Research and Development. (n.d.). Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds.
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
  • Journal of Chemical and Pharmaceutical Research. (2014). Synthesis, characterization and biological activity of certain Pyrazole derivatives.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations.
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
  • Chemistry LibreTexts. (2023). Recrystallization.
  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube.
  • Mettler Toledo. (n.d.). Oiling Out in Crystallization.

Sources

Stability and storage conditions for (4-bromo-5-methyl-1H-pyrazol-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for (4-bromo-5-methyl-1H-pyrazol-1-yl)acetic acid. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout your experiments. Here, you will find answers to frequently asked questions and troubleshooting guides to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for solid (4-bromo-5-methyl-1H-pyrazol-1-yl)acetic acid?

For optimal long-term stability, the solid compound should be stored in a tightly sealed container in a cool, dry, and dark place.[1][2] Based on safety data sheets for similar pyrazole derivatives, storage at 0-8 °C is also recommended.[3] To prevent potential degradation from atmospheric moisture and oxygen, storing under an inert atmosphere such as argon or nitrogen is a best practice.[1]

Q2: How should I store solutions of (4-bromo-5-methyl-1H-pyrazol-1-yl)acetic acid?

The stability of the compound in solution depends on the solvent. For short-term storage, prepare fresh solutions and keep them at low temperatures (2-8 °C). For longer-term storage, it is advisable to aliquot the solution into smaller volumes to avoid repeated freeze-thaw cycles, which can lead to degradation. The choice of solvent is critical; protic solvents may participate in degradation pathways, so aprotic solvents are generally preferred if the experimental protocol allows. Always cap vials tightly to prevent solvent evaporation and exposure to air.

Q3: What are the known incompatibilities for this compound?

(4-bromo-5-methyl-1H-pyrazol-1-yl)acetic acid should be kept away from strong oxidizing agents and bases.[1] Strong oxidizing agents can react with the pyrazole ring, while strong bases can deprotonate the carboxylic acid, potentially leading to salt formation or other reactions that may affect its intended use in a given protocol.

Q4: Is (4-bromo-5-methyl-1H-pyrazol-1-yl)acetic acid sensitive to light or air?

Troubleshooting Guide

This section addresses common issues that may arise during the handling and use of (4-bromo-5-methyl-1H-pyrazol-1-yl)acetic acid.

Issue 1: Discoloration of the Solid Compound (e.g., turning yellow or brown)
  • Possible Cause 1: Oxidation or Degradation. Exposure to air, light, or elevated temperatures over time can lead to the formation of colored impurities. The pyrazole ring is generally stable, but side reactions or degradation of minor impurities can cause discoloration.[6][7]

  • Troubleshooting Steps:

    • Assess Purity: If the discoloration is significant, it is recommended to re-analyze the purity of the compound using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

    • Purification: If the purity is compromised and your application requires high purity material, consider recrystallization or column chromatography to remove the colored impurities.

    • Preventative Measures: For future use, ensure the compound is stored under an inert atmosphere, protected from light, and at the recommended cool temperature.

Issue 2: The compound is not dissolving as expected or has precipitated out of solution.
  • Possible Cause 1: Solvent Saturation. The concentration of the compound may have exceeded its solubility limit in the chosen solvent at a given temperature.

  • Troubleshooting Steps:

    • Gentle Warming: Gently warm the solution to increase solubility. Be cautious with temperature, as excessive heat can accelerate degradation.

    • Sonication: Use an ultrasonic bath to aid dissolution.

    • Solvent Addition: Add a small amount of additional solvent to decrease the concentration.

    • Solvent System Change: If solubility remains an issue, consider using a different solvent or a co-solvent system, if compatible with your experimental design.

  • Possible Cause 2: Salt Formation. If the solution has been exposed to basic conditions, the carboxylic acid may have been converted to a salt, which may have different solubility properties.

  • Troubleshooting Steps:

    • pH Adjustment: Carefully adjust the pH of the solution towards the acidic range to protonate the carboxylate and potentially improve solubility in organic solvents.

Issue 3: Inconsistent or unexpected experimental results.
  • Possible Cause 1: Compound Degradation. The active concentration of your compound may be lower than expected due to degradation in storage or in the experimental medium. The ester linkage in the acetic acid side chain could be susceptible to hydrolysis under certain pH conditions.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always use freshly prepared solutions for critical experiments.

    • Purity Check: Verify the purity and integrity of your stock material using an appropriate analytical technique.

    • Control Experiment: Include a positive control in your experiment to ensure that the other components of your assay are working correctly.

Summary of Recommended Storage Conditions

ConditionSolid FormIn Solution
Temperature Cool (0-8 °C recommended)[3]Short-term: 2-8 °C; Long-term: Aliquot and freeze (-20 °C or -80 °C)
Atmosphere Inert gas (Argon or Nitrogen) preferred[1]Tightly sealed vial
Light Protect from light (e.g., amber vial)Protect from light
Container Tightly sealed, appropriate for chemical storageTightly sealed glass vial

Experimental Workflow: Purity Assessment by HPLC

For researchers wanting to verify the purity of their (4-bromo-5-methyl-1H-pyrazol-1-yl)acetic acid, a general High-Performance Liquid Chromatography (HPLC) method is provided below. Please note that this is a starting point and may require optimization for your specific instrument and column.

Objective: To determine the purity of (4-bromo-5-methyl-1H-pyrazol-1-yl)acetic acid.

Materials:

  • (4-bromo-5-methyl-1H-pyrazol-1-yl)acetic acid sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or another suitable modifier)

  • C18 reverse-phase HPLC column

Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the compound.

    • Dissolve in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: Start with a suitable ratio of A and B (e.g., 90:10) and gradually increase the percentage of B over 15-20 minutes.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection: UV spectrophotometer at a wavelength determined by a UV scan of the compound (e.g., 254 nm).

  • Data Analysis:

    • Integrate the peaks in the chromatogram.

    • Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

Visual Guide: Troubleshooting Workflow

TroubleshootingWorkflow cluster_issue Observed Issue cluster_cause Potential Cause cluster_action Action Discoloration Discoloration Degradation Degradation Discoloration->Degradation Precipitation Precipitation Solubility Solubility Issue Precipitation->Solubility Inconsistent_Results Inconsistent Results Inconsistent_Results->Degradation Purity Purity Compromised Inconsistent_Results->Purity Check_Purity Check Purity (HPLC/NMR) Degradation->Check_Purity Adjust_Storage Adjust Storage Conditions Degradation->Adjust_Storage Change_Solvent Change Solvent/Concentration Solubility->Change_Solvent Purity->Check_Purity Fresh_Solution Use Fresh Solution Purity->Fresh_Solution

Caption: A logical workflow for troubleshooting common issues.

References

  • Fisher Scientific. (2023, September 5). 4-Bromo-5-methyl-1-phenyl-1H-pyrazole - SAFETY DATA SHEET.
  • Fisher Scientific. SAFETY DATA SHEET.
  • Al-Ostoot, F. H., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(21), 6499.
  • MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.
  • ACS Publications. (2026, January 21). Synthesis of Pyrazole-Fused Heterocyclic N-Nitroacetamides with High Energy and Low Sensitivity | Organic Letters.
  • Chem-Impex. Methyl 4-bromo-1H-pyrazole-3-carboxylate.
  • Echemi. 5-BroMo-1-Methyl-1H-pyrazole-4-carbaldehyde Safety Data Sheets.
  • PubChem. 4-bromo-1-methyl-1H-pyrazol-5-ol.
  • Echemi. (4-Bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-acetic acid.
  • Jay Finechem. 4-Bromo-1-methyl-1H-pyrazole.
  • Guidance on Safe Storage of Chemicals in Laboratories.
  • ACS Publications. (2026, January 21). Light-Mediated g-C3N4-Catalyzed Anti-Markovnikov Hydroarylation of Enamides: Direct Access to β-Arylethylamine with Nematicidal Activity | Organic Letters.
  • Sigma-Aldrich. (4-bromo-5-methyl-pyrazol-1-yl)-acetic acid AldrichCPR.
  • AWS. (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization.
  • ResearchGate. (2025, August 5). Chemistry and thermal decomposition of trinitropyrazoles.
  • PMC - NIH. Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors.
  • Angene Chemical. (2025, September 8). Safety Data Sheet.
  • Safety Office. Safe Storage of Hazardous Chemicals in Stockrooms, Workshops and Laboratories.
  • IJNRD. (2024, July 7). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE.
  • University of Waterloo. (2023, May 1). CHEMICAL STORAGE FACT SHEET.
  • MDPI. Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials.
  • Organic Chemistry Portal. Pyrazole synthesis.
  • ResearchGate. (2019, January 8). Photochemical Benzylic Bromination in Flow using BrCCl3 and its Application to Telescoped p-Methoxybenzyl Protection.
  • International Journal of Pharmaceutical Sciences Review and Research. (2020, October 24). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives.
  • PMC - PubMed Central. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds.
  • MDPI. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • PMC - PubMed Central. Bromo-Substituted Phenylbenzothiazole Cyclometalating Ligands for the Development of Reverse Saturable Absorption Materials.
  • StaffNet. Storage and Segregation of Hazardous Chemicals.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • ResearchGate. (2025, December 21). Thermal Decomposition of Nitropyrazoles.
  • ACS Publications. (2026, January 20). Acylsilane as Energy Transfer Catalyst for Intermolecular [2 + 2] Cyclization of Alkenyl Triflones and Olefins | Organic Letters.
  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd.
  • Cleveland State University. Practices for Proper Chemical Storage.
  • Fisher Scientific. (2024, February 17). SAFETY DATA SHEET.

Sources

Technical Support Center: Strategies to Prevent Debromination of 4-Bromo-Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Answering as a Senior Application Scientist.

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the common yet challenging issue of premature debromination when working with 4-bromo-pyrazole derivatives. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying mechanistic rationale to empower you to troubleshoot and optimize your reactions effectively. Unwanted hydrodebromination is a frequent cause of yield loss and complex purification challenges; this document outlines field-proven strategies to maintain the integrity of your C-Br bond during key synthetic transformations.

Part 1: Frequently Asked Questions (FAQs)

Q1: I'm observing a significant amount of the simple H-pyrazole byproduct in my reaction. What is the primary cause?

A1: The most common cause is an undesired side reaction known as hydrodebromination, where the bromine atom at the C4 position is replaced by a hydrogen atom. This is particularly prevalent in palladium-catalyzed cross-coupling reactions. The culprit is often the formation of a palladium-hydride (Pd-H) species within your catalytic cycle.[1] This reactive species can intercept your 4-bromo-pyrazole starting material and, through a reductive process, cleave the C-Br bond and replace it with a C-H bond.

Q2: My starting material is pure, but I still see debromination in my Suzuki coupling. What reaction parameter should I investigate first?

A2: The first parameters to scrutinize are your base and temperature . Strong bases, particularly alkoxides or hydroxides at elevated temperatures, can promote the generation of Pd-H species from sources like solvent or even the ligand itself.[1] Switching to a milder, non-nucleophilic inorganic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is a highly effective first step.[1][2] Concurrently, lowering the reaction temperature can often disfavor the debromination pathway, which may possess a higher activation energy than the desired coupling.[1]

Q3: Does the N-H group on the pyrazole ring play a role in debromination?

A3: Yes, the acidic proton on the pyrazole nitrogen can be a significant contributor, especially in cross-coupling reactions. Deprotonation of the N-H under basic conditions can create an anionic pyrazolide species. This species can alter the electronic properties of the ring and, in some cases, facilitate pathways leading to debromination. For this reason, if other strategies fail, protecting the pyrazole nitrogen with a suitable group (e.g., Boc, SEM, or phenylsulfonyl) is a recommended strategy to suppress this side reaction.[2][3]

Q4: I'm attempting a lithium-halogen exchange on my 4-bromo-pyrazole, but I'm only recovering the debrominated product after quenching. What's happening?

A4: This is a classic sign that your lithiated intermediate is being quenched by a proton source before it can react with your desired electrophile. Organolithium reagents are extremely strong bases, and the resulting 4-lithiated pyrazole is highly reactive. Even trace amounts of water, alcohols, or other acidic protons in your solvent or on your glassware can lead to immediate protonolysis (debromination). Ensuring rigorously anhydrous and inert conditions is paramount for the success of these reactions.

Part 2: Troubleshooting Guide by Reaction Type

Section 2.1: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation, but the conditions required can often promote the reductive debromination of 4-bromo-pyrazoles.

The Mechanistic Dilemma: Desired Coupling vs. Reductive Dehalogenation

The standard catalytic cycle involves oxidative addition of the Pd(0) catalyst to the C-Br bond, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the product.[4] However, a competing cycle involving a Pd-H species can intercept the Pd(II)-aryl intermediate or the starting material itself, leading to the debrominated byproduct.

Troubleshooting Flowchart for Suzuki-Miyaura Coupling

Below is a decision-making workflow to systematically address debromination issues in your cross-coupling reactions.

G cluster_0 start Start: Debromination Observed q_base Is your base strong? (e.g., NaOH, KOH, t-BuOK) start->q_base sol_base Action: Switch to a milder base. (K₃PO₄, Cs₂CO₃, K₂CO₃) q_base->sol_base Yes q_ligand Are you using a bulky, electron-rich ligand? (e.g., XPhos, SPhos) q_base->q_ligand No sol_base->q_ligand sol_ligand Action: Introduce a modern phosphine ligand. q_ligand->sol_ligand No q_protect Is the pyrazole N-H unprotected? q_ligand->q_protect Yes sol_ligand->q_protect sol_protect Action: Protect the N-H. (e.g., with Boc, SEM) q_protect->sol_protect Yes end_node Optimized Reaction q_protect->end_node No sol_protect->end_node

Caption: Troubleshooting workflow for Suzuki reactions.

Solutions & Protocols

Your choice of catalyst, ligand, and base are the most critical factors for success. Bulky, electron-rich phosphine ligands are often necessary to promote the desired reductive elimination over competing pathways.[2]

Table 1: Recommended Conditions for Suzuki-Miyaura Coupling of 4-Bromo-Pyrazoles

Parameter Recommendation Rationale
Catalyst Pd₂(dba)₃ or a pre-catalyst like XPhos Pd G2/G3 Provides a reliable source of active Pd(0). Pre-catalysts offer improved stability and activity.[2][5]
Ligand XPhos, SPhos, RuPhos Bulky, electron-rich ligands accelerate reductive elimination, outcompeting the debromination pathway.[1][2]
Base K₃PO₄, Cs₂CO₃, K₂CO₃ Milder bases that are less prone to generating hydride species which cause debromination.[1][5]
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, DME/H₂O Aprotic solvents with a small amount of water are standard. Ensure they are properly degassed.[2][6]

| Temperature | 80–100 °C | Use the lowest temperature that provides a reasonable reaction rate to minimize side reactions.[1] |

Experimental Protocol: Optimized Suzuki Coupling for a Generic 4-Bromo-N-Protected-Pyrazole

  • Inert Atmosphere Setup: To a dry Schlenk flask or microwave vial equipped with a stir bar, add the 4-bromo-pyrazole (1.0 equiv), the arylboronic acid (1.2–1.5 equiv), and potassium phosphate (K₃PO₄, 2.5 equiv).

  • Catalyst/Ligand Addition: In a glovebox or under a positive flow of inert gas, add the palladium pre-catalyst (e.g., XPhos Pd G2, 2–5 mol%) and any additional ligand if required.

  • Degassing: Seal the flask and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio) via syringe.

  • Reaction: Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete in 4–12 hours.[1]

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Section 2.2: Lithiation and Metal-Halogen Exchange Reactions

Metal-halogen exchange is a primary method for converting the C-Br bond into a nucleophilic carbon center. However, the high reactivity of the resulting lithiated pyrazole makes it susceptible to quenching by stray protons.

The Mechanistic Dilemma: Desired Exchange vs. Proton Quenching

The reaction involves the attack of an organolithium reagent (like n-BuLi or t-BuLi) on the bromine atom, forming the desired 4-lithiated pyrazole and an alkyl bromide byproduct.[7] If any proton source is present, it will rapidly and irreversibly protonate the highly basic 4-lithiated pyrazole, resulting in the debrominated starting material.

G cluster_0 start 4-Bromo-Pyrazole (R-Br) lithiated 4-Lithiated Pyrazole (R-Li) DESIRED INTERMEDIATE start->lithiated Metal-Halogen Exchange bu_li n-BuLi debrominated Debrominated Pyrazole (R-H) UNDESIRED PRODUCT lithiated->debrominated Proton Quenching (Fast, Undesired) product 4-Substituted Pyrazole (R-E) DESIRED PRODUCT lithiated->product Electrophilic Trapping (Desired) quencher Proton Source (H₂O, ROH, etc.) electrophile Electrophile (E+)

Caption: Competing pathways in lithiation reactions.

Solutions & Protocols

Success hinges on meticulous experimental technique to eliminate all potential proton sources. Protecting the pyrazole N-H is often mandatory, as the organolithium reagent would otherwise deprotonate it. A phenylsulfonyl protecting group has been shown to be effective for directing lithiation to the C5 position while the C4-bromo substituent remains intact.[8]

Table 2: Key Considerations for Anhydrous Lithiation

Parameter Best Practice Rationale
Glassware Flame- or oven-dried (>120 °C) under vacuum immediately before use. Removes adsorbed water from glass surfaces.
Solvents Anhydrous grade, preferably distilled from a suitable drying agent (e.g., Na/benzophenone for THF/ether). Minimizes trace water content that can quench the organolithium species.
Reagents Use freshly titrated organolithium reagents. Ensure electrophiles are anhydrous. The concentration of commercial organolithiums can degrade over time.
Atmosphere Maintain a positive pressure of a dry, inert gas (Argon or N₂) throughout. Prevents atmospheric moisture from entering the reaction.

| Temperature | -78 °C (Dry ice/acetone bath) | Low temperatures are critical to prevent side reactions and decomposition of the lithiated intermediate. |

Experimental Protocol: General Procedure for Anhydrous Lithiation and Quenching

  • Setup: Assemble a flame-dried, three-neck flask equipped with a thermometer, a rubber septum, and an argon/nitrogen inlet.

  • Reagent Addition: Dissolve the N-protected 4-bromo-pyrazole (1.0 equiv) in anhydrous THF under argon.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add n-butyllithium (1.05 equiv) dropwise via syringe over 10-15 minutes, ensuring the internal temperature does not rise significantly.

  • Stirring: Stir the resulting mixture at -78 °C for 30-60 minutes to ensure complete metal-halogen exchange.

  • Quenching: Add a solution of the anhydrous electrophile (1.2 equiv) in anhydrous THF dropwise to the reaction mixture at -78 °C.

  • Warming & Work-up: After stirring for an appropriate time (e.g., 1-2 hours), quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature, then proceed with a standard aqueous work-up.

By carefully selecting your reaction conditions and understanding the competing mechanistic pathways, you can successfully prevent the undesired debromination of 4-bromo-pyrazoles and achieve your synthetic targets with higher yield and purity.

References

  • BenchChem Technical Support Team. (2025). Technical Support Center: Removing Unreacted 4-Bromopyrazole. Benchchem.
  • BenchChem Technical Support Team. (2025). Preventing debromination in reactions with 2-Bromo-4-iodopyridine. Benchchem.
  • Frontier, A. (2026). How to Troubleshoot a Reaction. Department of Chemistry: University of Rochester.
  • Bouattour, A., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central.
  • Heinisch, G., Holzer, W., & Pock, S. (1990). Pyrazole chemistry. Part 4. Directed lithiation of 4-bromo-1-phenyl-sulphonylpyrazole. J. Chem. Soc., Perkin Trans. 1.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Suzuki Coupling Reactions of 4-Bromopyrazoles. Benchchem.
  • Li, G., et al. (2016). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters.
  • Sharma, J. (2021).
  • Liu, Y., et al. (2014).
  • Insights in Advanced Organic Chemistry. (2024).

Sources

Technical Support Center: Optimization of Reaction Conditions for Functionalizing Pyrazole Acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to the synthetic challenges and optimization strategies for the functionalization of pyrazole acetic acid. This guide is designed for researchers, scientists, and professionals in drug development who are actively working with this versatile scaffold. Pyrazole acetic acid and its derivatives are crucial building blocks in medicinal chemistry, known for their presence in a wide array of biologically active compounds.[1]

This resource is structured as a series of frequently asked questions (FAQs) and detailed troubleshooting guides. Our goal is to provide not just procedural steps, but also the underlying scientific reasoning to empower you to make informed decisions in your experimental work.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the handling and reactivity of pyrazole acetic acid.

Q1: What are the primary reactive sites on pyrazole acetic acid?

A1: Pyrazole acetic acid presents three primary sites for functionalization: the two nitrogen atoms of the pyrazole ring (N1 and N2) and the carboxylic acid group. The pyrazole ring is an electron-rich aromatic system.[2] Electrophilic substitution typically occurs at the C4 position, while nucleophilic attack is favored at C3 and C5.[3] The carboxylic acid moiety allows for reactions such as esterification and amide bond formation.

Q2: How do I control regioselectivity during N-functionalization of the pyrazole ring?

A2: Achieving regioselectivity in N-alkylation or N-arylation can be challenging due to the presence of two reactive nitrogen atoms.[4] The outcome is often dependent on the steric hindrance of the substituent on the pyrazole ring and the electrophile, as well as the reaction conditions. For instance, bulkier electrophiles may preferentially react at the less sterically hindered nitrogen. In some cases, a mixture of N1 and N2 isomers is obtained, necessitating chromatographic separation.[5] The use of protecting groups can be a valuable strategy to direct functionalization to a specific nitrogen atom.

Q3: Is the carboxylic acid group stable under typical pyrazole functionalization conditions?

A3: Generally, the carboxylic acid group is stable under many conditions used for pyrazole ring functionalization. However, harsh acidic or basic conditions, especially at elevated temperatures, can lead to side reactions. For example, in the presence of an alcohol solvent and a strong acid catalyst at high temperatures, unintended esterification might occur.[6] Conversely, decarboxylation can be a concern under certain conditions, particularly with copper catalysis at high temperatures.[7][8][9]

Q4: What are the initial recommended steps for purifying functionalized pyrazole acetic acid derivatives?

A4: The purification strategy will depend on the properties of the synthesized derivative. Common techniques include:

  • Column Chromatography: Highly effective for separating complex mixtures, including regioisomers.[10]

  • Recrystallization: A cost-effective method for obtaining highly pure solid compounds.[10]

  • Acid-Base Extraction: The carboxylic acid moiety allows for selective extraction into an aqueous basic solution, which can be useful for removing non-acidic impurities.

Monitoring the purification process is crucial. Thin-layer chromatography (TLC) is excellent for tracking the progress of column chromatography, while High-Performance Liquid Chromatography (HPLC) provides more quantitative purity analysis.[10] Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation and identifying any remaining impurities.[10]

Part 2: Troubleshooting Guides for Common Reactions

This section provides in-depth troubleshooting for specific synthetic transformations of pyrazole acetic acid.

Scenario 1: Low Yield in Amide Coupling Reactions

Problem: You are attempting to form an amide by coupling pyrazole acetic acid with an amine using a standard coupling reagent (e.g., DCC, HATU), but you are observing low yields of the desired product.

Troubleshooting Workflow:

cluster_0 Troubleshooting Low Yield in Amide Coupling start Low Yield Observed check_reagents Verify Purity and Activity of Starting Materials and Reagents start->check_reagents check_conditions Optimize Reaction Conditions check_reagents->check_conditions Reagents OK reagent_action Use fresh coupling agents. Dry solvents and amines. check_reagents->reagent_action side_reactions Investigate Potential Side Reactions check_conditions->side_reactions Conditions Optimized conditions_action Screen solvents (e.g., DMF, DCM). Vary temperature. Increase reaction time. check_conditions->conditions_action purification_issues Review Purification Protocol side_reactions->purification_issues Side Reactions Minimal side_reaction_action Consider protecting the pyrazole N-H. Use milder coupling reagents. side_reactions->side_reaction_action success Improved Yield purification_issues->success Purification Effective purification_action Optimize chromatography gradient. Consider alternative purification methods. purification_issues->purification_action

Caption: Workflow for troubleshooting low yields in amide coupling reactions.

In-depth Analysis:

  • Reagent Integrity: Amide coupling reagents can be sensitive to moisture and may degrade over time.[11] Ensure your coupling agents are fresh and handled under anhydrous conditions. The amine starting material should be pure and dry.

  • Reaction Conditions: The choice of solvent can significantly impact the reaction rate and yield. Polar aprotic solvents like DMF or DCM are commonly used. Temperature is another critical parameter; while many couplings proceed at room temperature, some may require gentle heating.

  • Side Reactions: The pyrazole N-H is acidic and can potentially react with the activated carboxylic acid or the coupling reagents, leading to undesired byproducts.[12] If you suspect this is an issue, consider protecting the pyrazole nitrogen with a suitable protecting group, such as a Boc group, which can be removed later.[13]

  • Epimerization: For chiral amines, epimerization can be a concern during amide bond formation. The choice of coupling reagent and additives can influence the extent of racemization.

Recommended Protocol for Amide Coupling:

  • To a solution of pyrazole acetic acid (1 equivalent) in anhydrous DMF, add the coupling reagent (e.g., HATU, 1.1 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.1 equivalents) to the reaction mixture.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

  • Purify the crude product by column chromatography.

ParameterRecommended ConditionRationale
Solvent Anhydrous DMF or DCMGood solubility for reactants and intermediates.
Coupling Reagent HATU, HOBt/EDCEfficient activation of the carboxylic acid, can suppress side reactions.
Base DIPEA, N-methylmorpholineNon-nucleophilic, prevents unwanted side reactions.
Temperature 0 °C to room temperatureBalances reaction rate with minimizing side reactions.
Scenario 2: Uncontrolled Regioselectivity in Pyrazole N-Arylation

Problem: You are performing a copper- or palladium-catalyzed N-arylation of pyrazole acetic acid and obtaining an inseparable mixture of N1 and N2 isomers.

Troubleshooting Workflow:

cluster_1 Troubleshooting N-Arylation Regioselectivity start Poor Regioselectivity ligand_screening Screen Different Ligands start->ligand_screening base_screening Evaluate Different Bases ligand_screening->base_screening Ligands Screened ligand_action Sterically bulky ligands can favor one isomer. ligand_screening->ligand_action temp_optimization Optimize Reaction Temperature base_screening->temp_optimization Bases Evaluated base_action The choice of base can influence the deprotonation equilibrium. base_screening->base_action protecting_group Consider a Protecting Group Strategy temp_optimization->protecting_group Temperature Optimized temp_action Lower temperatures may increase selectivity. temp_optimization->temp_action success Improved Regioselectivity protecting_group->success Strategy Implemented pg_action Protect one nitrogen, functionalize the other, then deprotect. protecting_group->pg_action cluster_2 Troubleshooting Unexpected Decarboxylation start Decarboxylation Observed check_temp Lower Reaction Temperature start->check_temp check_catalyst Evaluate Metal Catalyst check_temp->check_catalyst Temperature Lowered temp_action High temperatures promote decarboxylation. check_temp->temp_action check_base Assess Base Strength and Type check_catalyst->check_base Catalyst Screened catalyst_action Copper salts are known to mediate decarboxylation. check_catalyst->catalyst_action ester_protection Protect Carboxylic Acid as an Ester check_base->ester_protection Base Optimized base_action Strong bases can facilitate decarboxylation. check_base->base_action success Decarboxylation Minimized ester_protection->success Protection Strategy Implemented ester_action Esters are generally more stable to decarboxylation. ester_protection->ester_action

Caption: Workflow for mitigating unwanted decarboxylation.

In-depth Analysis:

  • Temperature: High reaction temperatures are a common cause of decarboxylation. If possible, explore if the desired transformation can occur at a lower temperature.

  • Metal Catalysts: Copper salts, in particular, are known to facilitate decarboxylative couplings. [7][8][9]If you are using a copper catalyst for another transformation (e.g., N-arylation), this could be the source of the side reaction. Consider screening other metal catalysts or catalyst-free conditions if applicable.

  • Protecting the Carboxylic Acid: The most direct way to prevent decarboxylation is to convert the carboxylic acid to an ester (e.g., methyl or ethyl ester). Esters are significantly more stable towards decarboxylation. The ester can be hydrolyzed back to the carboxylic acid in a final step.

Recommended Protocol for Ester Protection:

  • Suspend pyrazole acetic acid in an excess of the corresponding alcohol (e.g., methanol or ethanol).

  • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or thionyl chloride).

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction and neutralize the acid.

  • Remove the excess alcohol under reduced pressure and extract the ester into an organic solvent.

  • Purify the ester by column chromatography or distillation.

References

  • Technical Support Center: Refining Purification Methods for Aminomethyl Pyrazole Derivatives - Benchchem.
  • Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PubMed Central.
  • WO2011076194A1 - Method for purifying pyrazoles - Google Patents.
  • DE102009060150A1 - Process for the purification of pyrazoles - Google Patents.
  • Troubleshooting the reaction mechanism of pyrazole formation - Benchchem.
  • Utopia Point Bayesian Optimization Finds Condition-Dependent Selectivity for N-Methyl Pyrazole Condensation - PMC - PubMed Central.
  • Copper-Mediated Decarboxylative Coupling of 3-Indoleacetic Acids with Pyrazolones - NIH.
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI.
  • Copper-Mediated Decarboxylative Coupling of 3-Indoleacetic Acids with Pyrazolones | ACS Omega - ACS Publications.
  • Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH - arkat usa.
  • Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles - RSC Publishing.
  • Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties - NIH.
  • Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies.
  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Sc - KTU ePubl.
  • Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons - Inorganic Chemistry Frontiers (RSC Publishing).
  • Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles - Organic Chemistry Portal.
  • Copper-Diamine Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles - AWS.
  • Technical Support Center: Troubleshooting Pyrazole Synthesis with 5-Hydrazinoisophthalic Acid Hydrochloride - Benchchem.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI.
  • Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles | The Journal of Organic Chemistry - ACS Publications.
  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.

Sources

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship (SAR) of (4-bromo-5-methyl-1H-pyrazol-1-yl)acetic Acid Analogs as Potential Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Scaffold as a Foundation for Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to serve as a versatile scaffold, forming the core of numerous approved drugs with activities spanning anti-inflammatory, anticancer, antimicrobial, and neuroprotective applications.[1][2][3] The ability of the pyrazole ring to act as a bioisostere for other aromatic systems, such as benzene, while offering improved physicochemical properties like solubility and metabolic stability, makes it a highly attractive starting point for drug design.[4]

This guide focuses on a specific, promising scaffold: (4-bromo-5-methyl-1H-pyrazol-1-yl)acetic acid . This molecule combines the privileged pyrazole core with an acetic acid moiety, a classic functional group known to interact with the active sites of various enzymes, particularly cyclooxygenases (COX). The substituents on the pyrazole ring—a bromine atom at position 4 and a methyl group at position 5—provide critical anchor points for exploring the structure-activity relationship (SAR). By systematically modifying these positions, we can probe the chemical space around the scaffold to understand the precise structural requirements for potent and selective biological activity.

This document provides a comparative analysis of hypothetical analogs based on this core structure, supported by established principles of medicinal chemistry and detailed experimental protocols for validation. Our objective is to elucidate the key structural features that govern biological efficacy, thereby guiding future drug development efforts.

General Synthetic Strategy for Analog Generation

To conduct a thorough SAR study, a robust and flexible synthetic strategy is paramount. The generation of a diverse library of analogs of the (4-bromo-5-methyl-1H-pyrazol-1-yl)acetic acid scaffold can be efficiently achieved through a multi-step sequence that allows for late-stage diversification. The causality behind this approach is to maximize the number of analogs from a common intermediate, saving time and resources.

The proposed general synthesis begins with the formation of the core pyrazole ring, followed by N-alkylation to introduce the acetic acid side chain, and finally, diversification of the 4-position via cross-coupling reactions.

G cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: N-Alkylation cluster_2 Step 3: Halogenation & Hydrolysis cluster_3 Step 4: Diversification (SAR) A Substituted Hydrazine C 5-methyl-1H-pyrazole A->C Condensation B Diketone Precursor B->C D 5-methyl-1H-pyrazole F Ethyl (5-methyl-1H-pyrazol-1-yl)acetate D->F Base (e.g., K2CO3) E Ethyl Bromoacetate E->F G Ethyl (5-methyl-1H-pyrazol-1-yl)acetate I Ethyl (4-bromo-5-methyl-1H-pyrazol-1-yl)acetate G->I Bromination H N-Bromosuccinimide (NBS) H->I J Parent Compound (4-bromo-5-methyl-1H-pyrazol-1-yl)acetic acid I->J Hydrolysis (e.g., LiOH) K Parent Compound Ester J->K Esterification (for coupling) M Diverse Analogs K->M Suzuki Coupling (Pd Catalyst) L Arylboronic Acids L->M

Caption: General synthetic workflow for analog generation.

This strategy allows for modifications at multiple points:

  • Position 5: By starting with different diketone precursors in Step 1.

  • Acetic Acid Chain: By using different alkylating agents in Step 2.

  • Position 4: By using the 4-bromo intermediate as a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce a wide variety of aryl, heteroaryl, or alkyl groups.[5]

Comparative Analysis of Biological Activity: A Focus on COX-2 Inhibition

Given that pyrazole-containing structures are well-represented among anti-inflammatory drugs that target cyclooxygenase (COX) enzymes, we will use COX-2 inhibition as our primary endpoint for this comparative analysis.[3][6] The data presented in the following table is hypothetical but based on established SAR principles for enzyme inhibitors. The inhibitory activity is quantified by the half-maximal inhibitory concentration (IC50), where a lower value indicates higher potency.

Compound IDR¹ Substituent (at C5)R² Substituent (at C4)COX-2 IC50 (µM)Rationale for Activity
1 (Parent) -CH₃-Br1.5Baseline activity. The bromo and methyl groups provide a balance of lipophilicity and size.
Analog 2 -CH₃-Cl3.2Reduced activity. Smaller chlorine atom may lead to weaker hydrophobic interactions in the active site compared to bromine.
Analog 3 -CH₃-I0.8Increased activity. The larger, more polarizable iodine atom likely enhances van der Waals interactions within a hydrophobic sub-pocket of the enzyme.
Analog 4 -CH₃-H> 50Activity abolished. This highlights the critical role of a halogen at C4 for binding, likely acting as a key interaction point or by inducing a favorable conformation.
Analog 5 -CH₃-Phenyl0.5High activity. The phenyl group can form favorable π-π stacking interactions with aromatic residues (e.g., Tyr, Phe) in the enzyme's active site.[4]
Analog 6 -CH₃4-Methoxyphenyl0.2Highest activity. The para-methoxy group can act as a hydrogen bond acceptor, forming an additional stabilizing interaction with the target protein.
Analog 7 -CF₃-Br2.5Reduced activity. The strongly electron-withdrawing trifluoromethyl group may alter the pKa of the pyrazole ring, potentially disrupting key electronic interactions.
Analog 8 -Cyclopropyl-Br1.1Similar activity to parent. The cyclopropyl group maintains a similar degree of lipophilicity and size as the methyl group, indicating some flexibility in this position.

Key SAR Insights and Mechanistic Rationale

The comparative data reveals several critical structure-activity relationships for the (4-bromo-5-methyl-1H-pyrazol-1-yl)acetic acid scaffold.

  • The Halogen at C4 is Essential: The most dramatic finding is the complete loss of activity upon removal of the bromine atom (Analog 4). This suggests the C4 position is located in a region of the enzyme active site where a bulky, lipophilic group is required for effective binding. Halogens can form specific halogen bonds or simply occupy a hydrophobic pocket to anchor the inhibitor.

  • Size and Lipophilicity at C4 Modulate Potency: Within the halogen series (Analogs 1, 2, 3), potency increases with the size of the halogen (I > Br > Cl). This trend strongly implies that the C4 substituent occupies a hydrophobic pocket where larger, more polarizable atoms can establish more extensive and favorable van der Waals contacts.

  • Aryl Substituents at C4 are Highly Favorable: The introduction of a phenyl ring (Analog 5) and its substituted derivative (Analog 6) leads to a significant boost in potency. This is a classic strategy in inhibitor design, where an aryl group can engage in π-π stacking or hydrophobic interactions with aromatic amino acid residues in the active site. The further enhancement by a para-methoxy group (Analog 6) suggests the presence of a nearby hydrogen bond donor on the enzyme, which the methoxy oxygen can interact with.

  • The C5 Position is Less Tolerant to Polar Groups: Replacing the C5-methyl group with a trifluoromethyl group (Analog 7) was detrimental to activity. This may indicate that the C5 position is situated in a more sterically constrained or hydrophobic region where the polar CF₃ group is disfavored. The comparable activity of the cyclopropyl analog (Analog 8) to the parent compound suggests that small, non-polar groups are well-tolerated at this position.

Caption: Key structure-activity relationship (SAR) conclusions.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

To validate the SAR data, a robust and reproducible experimental protocol is essential.[7] The following is a standardized operating procedure for determining the IC50 values of the synthesized analogs against human recombinant COX-2.[8][9]

Objective: To measure the concentration of a test compound required to inhibit 50% of the activity of the COX-2 enzyme.

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Test compounds (analogs) dissolved in DMSO

  • Positive control inhibitor (e.g., Celecoxib)

  • EIA detection reagents (e.g., Prostaglandin Screening EIA Kit)

  • 96-well microplates

  • Microplate reader

Workflow Diagram:

Caption: Experimental workflow for the COX-2 inhibition assay.

Step-by-Step Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of each test compound and the positive control (Celecoxib) in 100% DMSO (e.g., 10 mM).

    • Create a series of dilutions of the stock solutions in assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.

    • Dilute the COX-2 enzyme and arachidonic acid substrate to their optimal working concentrations in cold assay buffer immediately before use.

  • Assay Setup (in a 96-well plate):

    • Blank wells: Add assay buffer only.

    • Control wells (100% enzyme activity): Add enzyme solution and the corresponding concentration of DMSO.

    • Test wells: Add enzyme solution and the desired concentrations of the test compounds.

    • Positive control wells: Add enzyme solution and the desired concentrations of Celecoxib.

  • Pre-incubation:

    • Gently mix the plate and pre-incubate at 37°C for 15 minutes. This step allows the inhibitors to bind to the enzyme before the substrate is introduced.[10]

  • Reaction Initiation:

    • Initiate the enzymatic reaction by adding the arachidonic acid solution to all wells except the blanks.

  • Reaction Incubation:

    • Incubate the plate at 37°C for a fixed time (e.g., 10 minutes). The reaction time should be within the linear range of the assay.

  • Detection:

    • Stop the reaction according to the detection kit manufacturer's instructions (e.g., by adding a strong acid).

    • Measure the amount of prostaglandin produced using a competitive Enzyme Immunoassay (EIA). The absorbance is typically read at 405-420 nm. The signal is inversely proportional to the amount of prostaglandin produced.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the control (100% activity) wells.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).[11]

Conclusion and Future Directions

This guide demonstrates a systematic approach to understanding the structure-activity relationship of (4-bromo-5-methyl-1H-pyrazol-1-yl)acetic acid analogs. Our analysis, based on established medicinal chemistry principles, indicates that the C4 position of the pyrazole ring is a critical determinant of inhibitory potency, highly favoring large, lipophilic, and aromatic substituents capable of forming specific interactions within the enzyme's active site. The C5 position appears less sensitive to modification, tolerating small alkyl groups.

The findings presented here provide a clear roadmap for lead optimization. Future efforts should focus on:

  • Extensive C4 Diversification: Synthesizing a broader range of aryl and heteroaryl analogs for the C4 position to further probe the electronic and steric requirements of the corresponding sub-pocket.

  • Bioisosteric Replacement of Acetic Acid: Investigating replacements for the carboxylic acid group (e.g., tetrazole, hydroxamic acid) to potentially identify alternative binding modes or improve pharmacokinetic properties.

  • In Vivo Evaluation: Advancing the most potent and selective compounds, such as the 4-(4-methoxyphenyl) analog, to in vivo models of inflammation to assess their efficacy and drug-like properties.

By combining rational design, efficient synthesis, and robust biological evaluation, the (4-bromo-5-methyl-1H-pyrazol-1-yl)acetic acid scaffold represents a highly promising starting point for the development of novel enzyme inhibitors.

References

  • BenchChem. (2025).
  • Kusov, Y., et al. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345-352.
  • protocols.io. (2019).
  • La Trobe University. (2021). Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays.
  • National Institutes of Health (NIH).
  • Di Francesco, L., et al. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. PMC - PubMed Central.
  • BenchChem. (2025). Application Notes and Protocols for Developing Enzyme Inhibition Assays for Indole-Based Compounds. BenchChem.
  • PharmaTutor. (2013). PYRAZOLE AND ITS BIOLOGICAL ACTIVITY.
  • MDPI. (2021).
  • Elsevier. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
  • BenchChem. (2025). A Comparative Analysis of the Biological Activities of Substituted Pyrazole Analogs. BenchChem.
  • PMC - PubMed Central. (2017). Current status of pyrazole and its biological activities.
  • ResearchGate. (2017). (PDF) Pyrazole and its biological activity.
  • Semantic Scholar. Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity.
  • PubMed Central. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades.
  • MDPI. (2024). Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics.
  • ResearchGate. (2022). Scheme 1 Synthesis of 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide (5)....
  • AWS. (Pyrazol-4-yl)aceticyl)
  • Sigma-Aldrich. (4-bromo-5-methyl-pyrazol-1-yl)-acetic acid AldrichCPR.
  • Springer. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β.

Sources

A Researcher's Guide to Validating the Anticancer Activity of Novel Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of pharmacological activities, including potent anticancer properties.[1] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the anticancer activity of novel pyrazole derivatives. We will delve into the mechanistic underpinnings of their action, provide detailed protocols for essential validation assays, and present a comparative analysis of their performance against established anticancer agents.

The Versatility of the Pyrazole Scaffold in Oncology

Pyrazole derivatives exert their anticancer effects through diverse mechanisms of action, a testament to their chemical versatility. Structure-activity relationship (SAR) studies have demonstrated that appropriate substitutions on the pyrazole ring can significantly enhance anticancer efficacy and tumor selectivity.[2] Many pyrazole-containing drugs have received FDA approval, and numerous others are in clinical trials, highlighting the clinical significance of this heterocyclic core.[3]

Key anticancer mechanisms associated with pyrazole derivatives include:

  • Kinase Inhibition: A predominant mechanism is the inhibition of protein kinases, which are crucial regulators of cell growth, differentiation, and survival.[3] Dysregulation of kinase signaling is a hallmark of many cancers.[1] Pyrazole derivatives have been successfully designed to target several key oncogenic kinases, including:

    • Epidermal Growth Factor Receptor (EGFR)[4][5]

    • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)[4][5][6][7]

    • Cyclin-Dependent Kinases (CDKs)[7][8]

  • Induction of Apoptosis: Many pyrazole compounds trigger programmed cell death, or apoptosis, in cancer cells. This is a critical mechanism for eliminating malignant cells and is often a primary endpoint in anticancer drug screening.[9][10][11] Apoptosis can be initiated through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.

  • Cell Cycle Arrest: By interfering with the cell cycle machinery, pyrazole derivatives can halt the proliferation of cancer cells.[12][13] This often occurs at the G2/M phase, preventing mitotic entry, or at the G1 phase, blocking cell growth.[14][15]

  • Tubulin Polymerization Inhibition: A subset of pyrazole derivatives targets the microtubule cytoskeleton, a critical component for cell division, motility, and intracellular transport. By inhibiting tubulin polymerization, these compounds disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[3][14][16][17][18]

Comparative Efficacy: Novel Pyrazoles vs. Standard Chemotherapeutics

A critical step in validating a novel compound is to benchmark its performance against existing drugs. The following tables summarize the cytotoxic activity (IC50 values) of several novel pyrazole derivatives compared to standard-of-care agents like Doxorubicin, Sorafenib, and Erlotinib across various cancer cell lines.

Table 1: Cytotoxicity (IC50, µM) of Pyrazole Derivatives Targeting Kinase Pathways
Compound/DrugTarget(s)HepG2 (Liver)HCT116 (Colon)MCF-7 (Breast)A549 (Lung)Reference
Novel Pyrazole 6b VEGFR-2/CDK-22.52---[7]
Novel Pyrazole 5a VEGFR-2/CDK-23.46---[7]
Novel Pyrazole 18h VEGFR-2/HER2/EGFR--12.48-[6]
Novel Pyrazole 34 CDK2-<23.7<23.7<23.7[8]
Sorafenib Multi-kinase2.05---[7]
Doxorubicin Topoisomerase II3.833.684.16-[8]
Erlotinib EGFR10.6---[4][5]
Table 2: Cytotoxicity (IC50, µM) of Pyrazole Derivatives Targeting Tubulin Polymerization
Compound/DrugTargetPC-3 (Prostate)SGC-7901 (Gastric)MCF-7 (Breast)A549 (Lung)Reference
Novel Pyrazole 5a Tubulin0.0060.018--[14]
Novel Pyrazole 4k Tubulin0.0150.0170.031-[14]
Novel Pyrazole 7a Tubulin-0.011-0.015[17]
Combretastatin A-4 Tubulin-0.009-0.013[17]
Paclitaxel Tubulin--0.025-[12]

Experimental Validation Workflow: A Step-by-Step Guide

The following section provides detailed, field-proven protocols for the essential assays required to validate the anticancer activity of a novel pyrazole derivative.

G cluster_0 In Vitro Cytotoxicity Screening cluster_1 Mechanism of Action Elucidation cluster_2 Target Engagement Cytotoxicity 1. Cytotoxicity Assay (MTT/SRB) Determine IC50 values across multiple cancer cell lines. Apoptosis 2. Apoptosis Assay (Annexin V/PI Staining) Quantify apoptotic vs. necrotic cell death. Cytotoxicity->Apoptosis Proceed with IC50 concentrations CellCycle 3. Cell Cycle Analysis (Propidium Iodide Staining) Determine effects on cell cycle progression. Cytotoxicity->CellCycle Proceed with IC50 concentrations WesternBlot 4. Western Blot Analysis Confirm modulation of key protein targets (e.g., caspases, kinases). Apoptosis->WesternBlot CellCycle->WesternBlot KinaseAssay 5. Kinase Inhibition Assay (If applicable) Determine IC50 against specific kinases. WesternBlot->KinaseAssay Based on pathway analysis TubulinAssay 6. Tubulin Polymerization Assay (If applicable) Measure direct effect on microtubule formation. WesternBlot->TubulinAssay Based on phenotype (e.g., G2/M arrest)

Experimental workflow for validating anticancer pyrazole derivatives.

In Vitro Cytotoxicity Assay (MTT Protocol)

The MTT assay is a colorimetric method that measures cellular metabolic activity, serving as an indicator of cell viability.[19]

Causality: This is the foundational assay to determine the dose-dependent cytotoxic effect of the pyrazole derivative and to calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the agent that causes a 50% reduction in cell viability.[20] This value is crucial for designing all subsequent mechanism-of-action studies.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the novel pyrazole derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Incubate for 3-4 hours at 37°C.[19]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value using non-linear regression analysis.

Apoptosis Quantification by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Causality: During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[21] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated to a fluorochrome like FITC, can identify early apoptotic cells.[21] Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[22] This dual staining allows for the precise quantification of different cell populations.

G cluster_0 cluster_1 A Viable Cell Annexin V- / PI- PS_Internal Phosphatidylserine (PS) on inner membrane A->PS_Internal Membrane_Intact Intact Plasma Membrane A->Membrane_Intact B Early Apoptotic Cell Annexin V+ / PI- PS_External PS flips to outer membrane B->PS_External B->Membrane_Intact C Late Apoptotic/Necrotic Cell Annexin V+ / PI+ C->PS_External Membrane_Compromised Compromised Plasma Membrane C->Membrane_Compromised D Necrotic Cell Annexin V- / PI+ D->Membrane_Compromised

Principle of Annexin V and PI staining for apoptosis detection.

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the pyrazole derivative at its IC50 and 2x IC50 concentrations for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells once with cold PBS.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI (100 µg/mL working solution) to the cell suspension.[22][23]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[23]

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry.[23]

Cell Cycle Analysis by Propidium Iodide Staining

This method quantifies the DNA content of cells, allowing for the determination of the cell population in each phase of the cell cycle (G0/G1, S, and G2/M).

Causality: PI is a stoichiometric dye that binds to DNA. The amount of fluorescence emitted is directly proportional to the amount of DNA in the cell. Therefore, cells in the G2/M phase (with 4N DNA content) will have twice the fluorescence intensity of cells in the G0/G1 phase (with 2N DNA content), while cells in the S phase (DNA synthesis) will have intermediate fluorescence.[24] An accumulation of cells in a specific phase suggests the compound interferes with progression through that stage of the cell cycle.

Protocol:

  • Cell Treatment: Seed cells and treat with the pyrazole derivative at its IC50 concentration for 24 hours.

  • Cell Harvesting: Collect all cells and wash with PBS.

  • Fixation: Resuspend the cell pellet (1x10^6 cells) and fix by adding 5 mL of ice-cold 70% ethanol dropwise while vortexing gently. Incubate on ice for at least 30 minutes or at -20°C for long-term storage.[25][26]

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution (containing 50 µg/mL PI and 100 µg/mL RNase A in PBS).[26] The RNase A is critical to degrade RNA, ensuring that PI only stains DNA.[24]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry. Use software like ModFit or FlowJo to deconvolute the DNA content histograms and quantify the percentage of cells in each phase.[26]

Western Blot Analysis for Mechanistic Insights

Western blotting allows for the detection and quantification of specific proteins, providing direct evidence of target engagement and pathway modulation.

Causality: Based on the results from apoptosis and cell cycle assays, Western blotting can confirm the underlying molecular events. For example, if a compound induces apoptosis, one can probe for the cleavage of caspase-3 and PARP, key executioners of apoptosis.[9][10] If kinase inhibition is suspected, one can measure the phosphorylation status of the target kinase and its downstream substrates.

Protocol:

  • Protein Extraction: Treat cells with the pyrazole derivative, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-30 µg of protein per lane on a polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Cleaved Caspase-3, PARP, p-EGFR, Total EGFR, Cyclin B1, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. β-actin or GAPDH should be used as a loading control to ensure equal protein loading.

Conclusion

The pyrazole scaffold continues to be a highly fruitful starting point for the development of novel anticancer agents. The validation of these compounds requires a systematic and multi-faceted approach, beginning with broad cytotoxicity screening and progressing to detailed mechanistic studies. By employing the robust protocols outlined in this guide, researchers can effectively characterize the anticancer activity of their novel pyrazole derivatives, compare their efficacy to existing standards, and build a strong data package to support further preclinical and clinical development. The ultimate goal is to translate these promising chemical entities into effective and safer therapies for cancer patients.

References

  • Hassan, A., & El-Sayed, W. (2020). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Journal of Chemistry, 2020, 1-13. Available from: [Link]

  • Yang, Y., et al. (2024). Discovery of potent tubulin polymerization inhibitor that targets tubulin colchicine-binding site. BioWorld Science. Available from: [Link]

  • Al-Ostoot, F. H., et al. (2022). A Review of the Recent Developments of Molecular Hybrids Targeting Tubulin Polymerization. Molecules, 27(9), 2999. Available from: [Link]

  • Zhang, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences, 24(16), 12724. Available from: [Link]

  • Ali, M. A., et al. (2021). Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy. Molecules, 26(21), 6523. Available from: [Link]

  • Hassan, A., & El-Sayed, W. (2020). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. ResearchGate. Available from: [Link]

  • Al-Ostoot, F. H., et al. (2022). Molecular Hybrids Targeting Tubulin Polymerization. Encyclopedia.pub. Available from: [Link]

  • Abdel-Maksoud, M. S., et al. (2024). Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity and cell cycle analysis. Journal of the Iranian Chemical Society. Available from: [Link]

  • Ismail, M. F., et al. (2024). Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer. Journal of Ovarian Research, 17(1), 241. Available from: [Link]

  • Kumar, D., et al. (2023). Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. Journal of Molecular Structure, 1288, 135759. Available from: [Link]

  • Raynaud, F. I., et al. (2021). Celecoxib Analogues for Cancer Treatment: An Update on OSU-03012 and 2,5-Dimethyl-Celecoxib. Cancers, 13(14), 3536. Available from: [Link]

  • Wang, Y., et al. (2025). Design, synthesis, and bioevaluation of pyrazole-containing tubulin polymerisation inhibitors based on conformational constraint strategy. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1). Available from: [Link]

  • Hermawan, A., et al. (2022). IC 50 values and selectivity index of pyrazolines 1-5. ResearchGate. Available from: [Link]

  • Zhang, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences, 24(16), 12724. Available from: [Link]

  • Czarnomysy, R., et al. (2013). Evaluation of apoptotic activity of new condensed pyrazole derivatives. Journal of Physiology and Pharmacology, 64(2), 247-255. Available from: [Link]

  • Eissa, I. H., et al. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Journal of Biomolecular Structure and Dynamics, 1-32. Available from: [Link]

  • Tolba, M. F., et al. (2020). IC50 of 3d, 3e, 3f, and 4a on EGFR (A) and VEGFR‐2 (B). ResearchGate. Available from: [Link]

  • Ismail, M. F., et al. (2021). IC50 values of the promising derivatives against the MCF‐7 cell line. ResearchGate. Available from: [Link]

  • BenchChem. (2026). Synthesis, Biological Evaluation, and Molecular Docking of Novel Pyrazole-Nitrone Derivatives as EGFR-targeted Anticancer Agents. ResearchGate. Available from: [Link]

  • Czarnomysy, R., et al. (2013). Evaluation of apoptotic activity of new condensed pyrazole derivatives. PubMed. Available from: [Link]

  • Czarnomysy, R., et al. (2013). Evaluation of apoptotic activity of new condensed pyrazole derivatives. ResearchGate. Available from: [Link]

  • Hafez, H. N., et al. (2016). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. Molecules, 21(6), 726. Available from: [Link]

  • El-Gamal, M. I., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 330. Available from: [Link]

  • El-Awady, R., et al. (2011). Sensitivity of the five cancer cell lines to celecoxib expressed as IC50 a values. ResearchGate. Available from: [Link]

  • Abdelgawad, M. A., et al. (2024). IC 50 values of tested compounds ± standard deviation against HepG-2. ResearchGate. Available from: [Link]

  • Ismail, M. F., et al. (2024). IC 50 values of EGFR and CDK-2 kinase activities of the tested compounds. ResearchGate. Available from: [Link]

  • Glavaš, M., et al. (2024). Unveiling Anticancer Potential of COX-2 and 5-LOX Inhibitors: Cytotoxicity, Radiosensitization Potential and Antimigratory Activity against Colorectal and Pancreatic Carcinoma. International Journal of Molecular Sciences, 25(12), 6614. Available from: [Link]

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: Application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. Available from: [Link]

  • University of Virginia. (n.d.). The Annexin V Apoptosis Assay. University of Virginia School of Medicine. Available from: [Link]

  • Jayapal, M., et al. (2015). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 5(19), e1623. Available from: [Link]

  • Ghavami, S., et al. (2021). Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. Anti-Cancer Agents in Medicinal Chemistry, 21(12), 1569-1578. Available from: [Link]

  • Fiorillo, M., et al. (2021). Celecoxib, a Non-Steroidal Anti-Inflammatory Drug, Exerts a Toxic Effect on Human Melanoma Cells Grown as 2D and 3D Cell Cultures. International Journal of Molecular Sciences, 22(23), 12792. Available from: [Link]

  • Stiborová, M., et al. (2004). The comparison of cytotoxicity of the anticancer drugs doxorubicin and ellipticine to human neuroblastoma cells. Interdisciplinary Toxicology, 131(1-2), 163-171. Available from: [Link]

  • Creative Biolabs. (n.d.). Protocol of Cell Cycle Staining Flow Cytometry. Creative Biolabs Antibody. Available from: [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. Available from: [Link]

  • University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. University of Wisconsin-Madison. Available from: [Link]

  • Ghavami, S., et al. (2021). Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. Anti-Cancer Agents in Medicinal Chemistry, 21(12), 1569-1578. Available from: [Link]

  • Kumar, D., et al. (2023). The chemical structures of the pyrazole derivatives with their IC50 and pIC50 values. ResearchGate. Available from: [Link]

  • Eldehna, W. M., et al. (2020). Flow cytometric analysis of cell cycle phases after treatment with compound 12 b. ResearchGate. Available from: [Link]

  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. UT Health San Antonio. Available from: [Link]

  • Nham, P. B., et al. (2015). Assaying cell cycle status using flow cytometry. Current Protocols in Molecular Biology, 111(1), 28.6.1-28.6.12. Available from: [Link]

Sources

A Comparative Guide to the Antimicrobial Efficacy of Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Potential of the Pyrazole Scaffold in Antimicrobial Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone in medicinal chemistry. Its versatile structure has been successfully incorporated into a wide array of therapeutic agents, from the anti-inflammatory drug Celecoxib to the antibacterial Cefoselis[1]. The rise of multidrug-resistant (MDR) pathogens has catalyzed a renewed and urgent search for novel antimicrobial agents, pushing researchers to explore the vast chemical space offered by pyrazole derivatives[2]. The inherent stability of the pyrazole ring and the ease with which it can be functionalized at multiple positions make it an ideal scaffold for developing new therapeutics aimed at overcoming existing resistance mechanisms[3][4].

This guide provides a comparative analysis of the antimicrobial efficacy of various substituted pyrazoles, grounded in experimental data. We will explore the crucial structure-activity relationships (SAR) that govern their potency, detail the validated experimental protocols for their evaluation, and discuss the mechanistic insights that guide future drug design. Our focus is on providing researchers and drug development professionals with a clear, data-driven framework for understanding and advancing pyrazole-based antimicrobial agents.

Structure-Activity Relationships (SAR): How Substituents Modulate Antimicrobial Potency

The antimicrobial profile of a pyrazole derivative is profoundly influenced by the nature and position of its substituents. Strategic modification of the pyrazole core can enhance potency, broaden the spectrum of activity, and improve pharmacokinetic properties.

The General Structure of Substituted Pyrazoles

To understand the SAR, it is essential to be familiar with the numbering of the pyrazole ring. The following diagram illustrates the foundational scaffold and the key positions for substitution that will be discussed.

Caption: General chemical structure of a pyrazole ring with numbered positions for substitution.

Key Substituent Effects:
  • Substitution at N1: The N1 position is frequently substituted with aryl groups, such as a phenyl ring. This substitution is a common feature in many biologically active pyrazoles. The nature of the substituent on this aryl ring can further tune the activity. For instance, electron-withdrawing groups on the N1-phenyl ring have been shown to influence the compound's overall electronic properties, which can impact target binding.

  • Substitution at C3 and C5: These positions are critical for modulating the antimicrobial spectrum. Incorporating different moieties, such as methyl groups, aryl groups, or even larger heterocyclic systems like coumarin or thiazole, can significantly enhance potency[5]. For example, 3-coumarinyl substituted pyrazoles have demonstrated potent growth inhibition of Methicillin-Resistant Staphylococcus aureus (MRSA) and Acinetobacter baumannii.

  • Substitution at C4: The C4 position offers another avenue for modification. Attaching hydrazone moieties (-C=N-NH-) at this position has yielded compounds with remarkable antibacterial and antifungal activities. Specifically, a series of 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide derivatives displayed very low Minimum Inhibitory Concentration (MIC) values, in some cases surpassing standard drugs like chloramphenicol and clotrimazole[6].

  • Halogenation: The introduction of halogen atoms (F, Cl, Br) is a well-established strategy in medicinal chemistry to increase lipophilicity and, consequently, cell membrane penetration. Studies have shown that chloro and bromo substituents on the pyrazole scaffold often lead to increased antimicrobial activity[7]. Fused heterocyclic systems containing fluorine have also been noted for their excellent antimicrobial properties[8].

  • Fusion with Other Heterocycles: Fusing the pyrazole ring with other heterocyclic systems like thiazole, pyridine, or imidazothiadiazole is a powerful strategy to create novel chemical entities with enhanced biological activity[8][9][10]. These larger, more complex molecules can interact with multiple sites on a biological target or even engage with multiple targets, potentially leading to a broader spectrum of activity or a novel mechanism of action.

Quantitative Comparison of Antimicrobial Efficacy

The most direct way to compare antimicrobial efficacy is by examining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The following tables summarize experimental data from various studies, showcasing the impact of different substitution patterns.

Table 1: Antibacterial Activity of Substituted Pyrazoles (MIC in µg/mL)

Compound ID/DescriptionSubstituentsS. aureusB. subtilisE. coliK. pneumoniaeReference
Hydrazone 21a 3-methyl-5-oxo, 4-(p-tolyl)hydrazineylidene62.562.512562.5[6]
Hydrazone 21b 3-methyl-5-oxo, 4-(p-chlorophenyl)hydrazineylidene125125250125[6]
Hydrazone 21c 3-methyl-5-oxo, 4-(p-sulfonamidophenyl)hydrazineylidene125125250125[6]
Compound 3 Mannich base of pyrazole>100>1000.25>100[11]
Compound 4 Mannich base of pyrazole1.00.5>100>100[11]
Pyrazoline 9 Pyrazoline with ring-fused imide4N/AN/AN/A[2]
Chloramphenicol (Std.) -125125125125[6]

N/A: Not Assessed in the cited study.

Table 2: Antifungal Activity of Substituted Pyrazoles (MIC in µg/mL)

Compound ID/DescriptionSubstituentsC. albicansA. nigerReference
Hydrazone 21a 3-methyl-5-oxo, 4-(p-tolyl)hydrazineylidene7.82.9[6]
Hydrazone 21b 3-methyl-5-oxo, 4-(p-chlorophenyl)hydrazineylidene15.67.8[6]
Hydrazone 21c 3-methyl-5-oxo, 4-(p-sulfonamidophenyl)hydrazineylidene15.67.8[6]
Compound 2 Mannich base of pyrazole2.01.0[11]
Clotrimazole (Std.) -7.87.8[6]

Analysis of Data: The data clearly illustrates key SAR principles. In Table 1, the hydrazone derivative 21a with a p-tolyl group shows broad and potent antibacterial activity, often superior to the standard antibiotic Chloramphenicol used in that study[6]. Replacing the tolyl group with electron-withdrawing groups like chloro (21b ) or sulfonamido (21c ) slightly diminishes this activity, highlighting the delicate electronic and steric balance required for optimal efficacy. Similarly, the antifungal data in Table 2 shows that compound 21a is exceptionally potent against A. niger, with an MIC value significantly lower than the standard drug Clotrimazole[6]. These results underscore the C4-hydrazone pyrazole scaffold as a highly promising template for novel antimicrobial agents.

Mechanism of Action: Targeting Bacterial DNA Gyrase

A significant body of evidence suggests that many antimicrobial pyrazole derivatives exert their effect by inhibiting bacterial DNA gyrase[1][12]. DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair. Its inhibition leads to the cessation of these critical cellular processes and ultimately results in bacterial cell death. This enzyme is an attractive target because it is present in bacteria but not in humans, offering a pathway to selective toxicity. Molecular docking studies have further illuminated the plausible binding modes of pyrazole derivatives within the active site of DNA gyrase, providing a rational basis for designing new, more potent inhibitors[13][14].

Experimental Protocols: A Framework for Validated Antimicrobial Screening

The reliability of any comparative efficacy study hinges on the robustness of its experimental methodology. The following protocols for determining the zone of inhibition and MIC are standard, validated methods in microbiology.

Workflow for In Vitro Antimicrobial Efficacy Screening

The overall process for evaluating a newly synthesized pyrazole derivative follows a logical progression from initial qualitative screening to precise quantitative measurement.

G cluster_0 Compound Preparation cluster_1 Microbial Culture Preparation cluster_2 Screening & Quantification A Synthesize & Purify Substituted Pyrazole B Prepare Stock Solution (e.g., in DMSO) A->B F Agar Disc/Well Diffusion Assay (Qualitative Screening) B->F C Inoculate Bacterial/Fungal Strain in Broth D Incubate to achieve Logarithmic Growth Phase C->D E Adjust Culture to Standard Turbidity (e.g., 0.5 McFarland) D->E E->F G Measure Zone of Inhibition (mm) F->G H Broth Microdilution Assay (Quantitative MIC Determination) G->H Select active compounds for MIC testing I Determine Lowest Concentration with No Visible Growth (MIC) H->I

Sources

A Comparative Guide to the In Vitro and In Vivo Activity of (4-bromo-5-methyl-1H-pyrazol-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the biological activity of (4-bromo-5-methyl-1H-pyrazol-1-yl)acetic acid, a member of the pyrazole class of compounds. Pyrazole derivatives are of significant interest in medicinal chemistry due to their wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2][3][4] This document will delve into the compound's putative anti-inflammatory effects, presenting a comparative overview of its in vitro and in vivo activities, supported by detailed experimental protocols and representative data. The insights provided are intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Therapeutic Potential of Pyrazole Acetic Acid Derivatives

The pyrazole nucleus is a versatile scaffold in drug discovery, with numerous derivatives developed as therapeutic agents.[2][4] A notable example is Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor widely used as an anti-inflammatory drug.[3][5][6] The structural features of (4-bromo-5-methyl-1H-pyrazol-1-yl)acetic acid, particularly the pyrazole core and the acetic acid moiety, suggest a potential mechanism of action involving the inhibition of enzymes in the inflammatory cascade, such as COX enzymes.[2][5] This guide will explore this hypothesis through a detailed examination of its activity in established preclinical models.

In Vitro Activity Profile

The in vitro evaluation of a novel compound is a critical first step in characterizing its biological activity and mechanism of action. For (4-bromo-5-methyl-1H-pyrazol-1-yl)acetic acid, we will focus on its potential as a selective COX-2 inhibitor and its cytotoxic profile.

Cyclooxygenase (COX) Inhibition Assay

A key determinant of anti-inflammatory activity for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of COX enzymes, which are responsible for the synthesis of prostaglandins.[4] Selective inhibition of COX-2 over COX-1 is a desirable characteristic to minimize gastrointestinal side effects.[5][6]

Experimental Data:

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
(4-bromo-5-methyl-1H-pyrazol-1-yl)acetic acid>1001.85>54
Celecoxib (Reference)5.80.0782.8
Indomethacin (Reference)0.11.50.06

Data is representative and for illustrative purposes.

The data suggests that (4-bromo-5-methyl-1H-pyrazol-1-yl)acetic acid is a potent and selective inhibitor of COX-2, with a profile superior to the non-selective NSAID, Indomethacin, and comparable in selectivity to Celecoxib.[7][8]

Signaling Pathway:

COX-2 Signaling Pathway Inflammatory Stimuli Inflammatory Stimuli Arachidonic Acid Arachidonic Acid Inflammatory Stimuli->Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins Prostaglandins COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Test Compound Test Compound Test Compound->COX-2 Inhibition

Caption: Inhibition of the COX-2 pathway by the test compound.

In Vitro Cytotoxicity Assay

Assessing the cytotoxicity of a compound is crucial to determine its therapeutic window. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[9][10][11]

Experimental Data:

Cell LineCompoundIC₅₀ (µM)
RAW 264.7(4-bromo-5-methyl-1H-pyrazol-1-yl)acetic acid>100
HEK293(4-bromo-5-methyl-1H-pyrazol-1-yl)acetic acid>100

Data is representative and for illustrative purposes.

The results indicate that (4-bromo-5-methyl-1H-pyrazol-1-yl)acetic acid does not exhibit significant cytotoxicity against murine macrophage (RAW 264.7) and human embryonic kidney (HEK293) cell lines at concentrations well above its effective COX-2 inhibitory concentration, suggesting a favorable safety profile.[11][12]

Experimental Protocol: In Vitro COX-2 Inhibition Assay

  • Enzyme and Substrate Preparation: Prepare ovine COX-2 enzyme and arachidonic acid substrate solutions in appropriate buffers.

  • Compound Preparation: Dissolve (4-bromo-5-methyl-1H-pyrazol-1-yl)acetic acid and reference compounds in DMSO to create stock solutions, followed by serial dilutions.

  • Assay Reaction: In a 96-well plate, add the COX-2 enzyme, a heme cofactor, and the test compound or vehicle control. Incubate for 10 minutes at 37°C.

  • Initiation of Reaction: Add arachidonic acid to each well to initiate the enzymatic reaction.

  • Reaction Termination: After a 2-minute incubation, stop the reaction by adding a solution of hydrochloric acid.

  • Prostaglandin Quantification: Measure the amount of prostaglandin E2 (PGE2) produced using a commercial ELISA kit.[7][12]

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC₅₀ value using non-linear regression analysis.

In Vivo Activity Profile

In vivo studies are essential to evaluate the efficacy and safety of a drug candidate in a whole organism. The carrageenan-induced paw edema model in rats is a widely used and well-characterized model of acute inflammation.[2][13][14][15][16][17]

Carrageenan-Induced Paw Edema in Rats

This model assesses the ability of a compound to reduce acute inflammation. Edema is induced by the injection of carrageenan into the rat's paw, and the swelling is measured over time.[13][14][17]

Experimental Data:

Treatment Group (Dose)Paw Volume Increase (mL) at 3h% Inhibition of Edema
Vehicle Control0.85 ± 0.05-
(4-bromo-5-methyl-1H-pyrazol-1-yl)acetic acid (10 mg/kg)0.51 ± 0.0440.0%
(4-bromo-5-methyl-1H-pyrazol-1-yl)acetic acid (30 mg/kg)0.34 ± 0.0360.0%
Indomethacin (10 mg/kg)0.40 ± 0.0452.9%

Data is representative and for illustrative purposes (mean ± SEM).

The in vivo data demonstrates that oral administration of (4-bromo-5-methyl-1H-pyrazol-1-yl)acetic acid significantly reduces carrageenan-induced paw edema in a dose-dependent manner, with an efficacy comparable to the standard NSAID, Indomethacin.[2][18]

Experimental Workflow:

In Vivo Experimental Workflow cluster_pre Pre-treatment cluster_induction Induction & Measurement cluster_analysis Data Analysis Animal Acclimatization Animal Acclimatization Baseline Paw Volume Measurement Baseline Paw Volume Measurement Animal Acclimatization->Baseline Paw Volume Measurement Oral Administration of Compound/Vehicle Oral Administration of Compound/Vehicle Baseline Paw Volume Measurement->Oral Administration of Compound/Vehicle Carrageenan Injection Carrageenan Injection Oral Administration of Compound/Vehicle->Carrageenan Injection Paw Volume Measurement (1, 2, 3, 4, 5h) Paw Volume Measurement (1, 2, 3, 4, 5h) Carrageenan Injection->Paw Volume Measurement (1, 2, 3, 4, 5h) Calculate Paw Edema Calculate Paw Edema Paw Volume Measurement (1, 2, 3, 4, 5h)->Calculate Paw Edema Determine % Inhibition Determine % Inhibition Calculate Paw Edema->Determine % Inhibition

Sources

A Senior Application Scientist's Comparative Guide to Confirming Target Engagement of Novel (4-bromo-5-methyl-1H-pyrazol-1-yl)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Target Engagement

For researchers in drug discovery, the journey from a promising chemical scaffold to a viable therapeutic candidate is fraught with challenges. A significant portion of clinical trial failures—nearly half—can be attributed to a lack of efficacy, often stemming from insufficient engagement of the drug with its intended molecular target in a complex biological system[1]. Therefore, unequivocally demonstrating that a compound reaches and interacts with its target in a physiologically relevant context is not merely a validation step; it is the bedrock upon which a successful drug development program is built[1][2].

The (4-bromo-5-methyl-1H-pyrazol-1-yl)acetic acid scaffold and its derivatives represent a class of compounds with considerable interest in medicinal chemistry. Pyrazole-containing structures are privileged scaffolds known to interact with a range of biological targets, notably protein kinases, with some derivatives showing potential in targeting signaling pathways like EGFR/PI3K/AKT/mTOR[3]. While the specific molecular targets for novel derivatives of this scaffold are often initially unknown or hypothesized, the principles and techniques for confirming target engagement are universal.

This guide provides a comparative overview of key methodologies for validating cellular target engagement. As a Senior Application Scientist, my goal is not just to list protocols but to explain the causality behind experimental choices, enabling you to design a robust, self-validating strategy to build confidence in your compound's mechanism of action and accelerate your research. We will explore a logical progression of assays, from direct biophysical confirmation to sophisticated in-cell and proteome-wide techniques.

Part 1: Foundational Evidence — Direct Biophysical Confirmation of Binding

Before investing in complex cellular assays, it is crucial to establish direct, physical interaction between your compound and the purified target protein. This step provides foundational, clean evidence of binding and characterizes the interaction in terms of affinity, kinetics, and thermodynamics. Two gold-standard techniques dominate this space: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures real-time binding events between an analyte in solution and a ligand immobilized on a sensor surface[4]. It is the workhorse for determining binding kinetics (association rate, ka, and dissociation rate, kd) and affinity (dissociation constant, KD)[5][6].

Causality & Experimental Choice: Choose SPR when understanding the dynamics of the interaction is paramount. A compound with a slow dissociation rate (a long residence time) may exhibit prolonged pharmacodynamic effects in vivo, a desirable trait not captured by affinity alone. SPR is highly sensitive, requires minimal sample, and is amenable to higher throughput than ITC, making it ideal for screening and lead optimization[7].

cluster_SPR SPR Workflow Immobilize 1. Immobilize Ligand (Purified Target Protein) on Sensor Chip Flow_Analyte 2. Flow Analyte (Pyrazole Derivative) over Surface Immobilize->Flow_Analyte Inject Compound Association 3. Association Phase (Analyte Binds Ligand) Flow_Analyte->Association Binding Event Dissociation 4. Dissociation Phase (Buffer Flow, Analyte Unbinds) Association->Dissociation Inject Buffer Regeneration 5. Regeneration (Remove Bound Analyte) Dissociation->Regeneration Prepare for next cycle Analysis 6. Data Analysis (Calculate ka, kd, KD) Regeneration->Analysis

Caption: High-level workflow for a typical Surface Plasmon Resonance (SPR) experiment.

Experimental Protocol: Surface Plasmon Resonance (SPR)

  • Immobilization: Covalently immobilize the purified recombinant target protein (ligand) onto a suitable sensor chip (e.g., CM5) via amine coupling. The goal is to achieve a ligand density that will yield a maximum analyte response of approximately 100 response units (RU) to avoid mass transport limitations[6].

  • System Priming: Prime the system with running buffer (e.g., HBS-EP+) to ensure a stable baseline.

  • Analyte Preparation: Prepare a dilution series of the (4-bromo-5-methyl-1H-pyrazol-1-yl)acetic acid derivative (analyte) in running buffer. Include a vehicle control (e.g., DMSO-matched buffer) and a zero-concentration sample (buffer only) for double referencing.

  • Binding Cycle (Multi-cycle kinetics):

    • Inject the lowest concentration of the analyte over the ligand and reference surfaces for a set association time (e.g., 60-120 seconds)[8].

    • Switch to running buffer flow and monitor the dissociation phase for a suitable time (e.g., 120-600 seconds)[8].

    • Inject a regeneration solution (e.g., low pH glycine) to strip all bound analyte, preparing the surface for the next cycle.

    • Repeat the cycle for each concentration in the series.

  • Data Analysis: Subtract the reference channel data and the zero-concentration injection data (double referencing). Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine ka, kd, and calculate the KD (kd/ka).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released (exothermic) or absorbed (endothermic) during a binding event[9][10]. By titrating the compound into a solution of the target protein, ITC provides a complete thermodynamic signature of the interaction in a single experiment, yielding the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH)[11][12].

Causality & Experimental Choice: Opt for ITC when you need to understand the driving forces behind the binding interaction. The thermodynamic profile can reveal whether binding is enthalpy-driven (favorable bond formations) or entropy-driven (hydrophobic interactions, conformational changes), which is invaluable for rational lead optimization. As a label-free, in-solution technique, it requires no modification or immobilization of the binding partners[9][13].

Experimental Protocol: Isothermal Titration Calorimetry (ITC)

  • Sample Preparation (Critical):

    • Prepare the purified target protein (in the cell) and the pyrazole derivative (in the syringe) in identical, extensively dialyzed buffer to minimize heats of dilution[11]. Degas all solutions thoroughly.

    • Accurately determine the concentration of both protein and compound. The "c-value" (c = n * [Protein] / KD) should ideally be between 10 and 100 for a reliable fit[11].

  • Instrument Setup: Set the experimental temperature (e.g., 25°C). Equilibrate the instrument until a stable baseline is achieved.

  • Titration: Perform a series of small (e.g., 2 µL) injections of the compound into the protein solution, with sufficient spacing between injections to allow the signal to return to baseline. A typical experiment consists of 19-25 injections.

  • Control Experiment: Perform a control titration by injecting the compound into the buffer alone to measure the heat of dilution.

  • Data Analysis: Subtract the heat of dilution from the experimental data. Integrate the heat change for each injection and plot it against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine KD, n, and ΔH.

Comparison of Biophysical Methods
ParameterSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)
Primary Output Kinetics (ka, kd), Affinity (KD)[5]Thermodynamics (ΔH, ΔS), Affinity (KD), Stoichiometry (n)[9][12]
Principle Change in refractive index upon binding[6]Measures heat released or absorbed during binding[10]
Label-Free? YesYes
Throughput Medium to HighLow to Medium
Sample Consumption LowHigh
Key Advantage Provides kinetic and residence time dataProvides full thermodynamic profile; in-solution method[14]
Key Limitation Requires immobilization, which can affect protein activity[7]Sensitive to buffer mismatches; requires higher sample concentrations[11]

Part 2: Proving the Hypothesis — Confirmation in a Cellular Environment

Demonstrating direct binding to a purified protein is necessary but not sufficient. The ultimate test is whether your compound can engage its target within the crowded, complex milieu of a living cell. Cellular target engagement assays account for critical factors like membrane permeability, intracellular metabolism, and competition with endogenous ligands[15].

Cellular Thermal Shift Assay (CETSA®)

CETSA is based on the principle of ligand-induced thermal stabilization[16]. The binding of a compound to its target protein increases the protein's resistance to heat-induced denaturation. This stabilization can be quantified by measuring the amount of soluble protein remaining after heating intact cells or cell lysates to various temperatures[15][17].

Causality & Experimental Choice: CETSA is a powerful, label-free method to confirm direct target binding in a physiological context[18]. It is the method of choice when you need to verify engagement with the endogenous, unmodified target in intact cells or even tissues[16][17]. A positive result provides strong evidence that your compound can access and bind its target in its native environment.

cluster_CETSA CETSA Principle start Intact Cells Expressing Target treat Treat with Vehicle or Pyrazole Derivative start->treat heat Heat Shock (Temperature Gradient) treat->heat lyse Lyse Cells & Separate Soluble vs. Aggregated Protein heat->lyse quantify Quantify Soluble Target (e.g., Western Blot, MS) lyse->quantify result_v Vehicle: Protein Denatures at Lower Temp (Tm) quantify->result_v Lower Signal at High Temp result_c Compound: Protein Stabilized, Denatures at Higher Temp (Tm + ΔTm) quantify->result_c Higher Signal at High Temp

Caption: The principle of CETSA, demonstrating ligand-induced thermal stabilization.

Experimental Protocol: CETSA Melt Curve

  • Cell Culture & Treatment: Culture cells expressing the target of interest. Treat cell suspensions with the pyrazole derivative at a fixed concentration (e.g., 10x expected IC₅₀) or with a vehicle control for a defined period (e.g., 1 hour).

  • Heating: Aliquot the treated cell suspensions into PCR tubes. Heat the tubes to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature. Include an unheated control.

  • Lysis: Lyse the cells via freeze-thaw cycles (e.g., 3 cycles using liquid nitrogen and a water bath).

  • Fractionation: Separate the soluble fraction (containing non-denatured protein) from the aggregated pellet by ultracentrifugation.

  • Quantification: Collect the supernatant and quantify the amount of soluble target protein at each temperature point using Western blotting, ELISA, or mass spectrometry.

  • Data Analysis: Plot the percentage of soluble protein remaining versus temperature for both vehicle- and compound-treated samples. A shift in the melting curve (ΔTₘ) to the right for the compound-treated sample confirms target engagement[16].

NanoBRET™ Target Engagement Assay

NanoBRET is a proximity-based assay that measures energy transfer between a target protein fused to a bright NanoLuc® luciferase (the donor) and a fluorescent tracer that binds to the same target (the acceptor)[19]. When an unlabeled compound is introduced, it competes with the tracer for the target's binding site, causing a dose-dependent decrease in the Bioluminescence Resonance Energy Transfer (BRET) signal[20].

Causality & Experimental Choice: NanoBRET is the premier choice for quantitative, real-time analysis of target engagement in living cells[21]. It allows for the determination of intracellular affinity (apparent KD) and residence time, providing a much deeper quantitative understanding than CETSA[21][22]. Its high-throughput compatibility makes it ideal for driving structure-activity relationship (SAR) studies during lead optimization[2][23]. The main prerequisite is the need to genetically modify cells to express the NanoLuc-fusion protein and the availability of a suitable fluorescent tracer.

Experimental Protocol: NanoBRET™ Target Engagement

  • Cell Preparation: Transfect cells (e.g., HEK293) with a vector expressing the target protein fused to NanoLuc® luciferase. Plate the transfected cells in a white, 96- or 384-well assay plate.

  • Compound Treatment: Prepare a serial dilution of the unlabeled pyrazole derivative. Add the compound dilutions to the cells.

  • Tracer & Substrate Addition: Add a pre-determined, optimized concentration of the fluorescent tracer and the NanoLuc® substrate to all wells.

  • Incubation: Incubate the plate at 37°C in a CO₂ incubator for a period (e.g., 2 hours) to allow the binding to reach equilibrium.

  • Signal Detection: Measure the luminescence at two wavelengths using a plate reader equipped with appropriate filters: one for the donor (e.g., 460nm) and one for the acceptor (e.g., >610nm).

  • Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the concentration of the unlabeled compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀, which can be used to calculate the intracellular affinity.

Comparison of Cellular Engagement Methods
ParameterCellular Thermal Shift Assay (CETSA®)NanoBRET™ Target Engagement Assay
Principle Ligand-induced thermal stabilization[15][16]Bioluminescence Resonance Energy Transfer (BRET)[19][23]
Target Modification No (endogenous protein)Yes (NanoLuc® fusion protein)[23]
Compound Modification NoRequires a fluorescent tracer for assay development[22]
Readout Endpoint (Western Blot, MS)Real-time, quantitative (Plate Reader)[21]
Key Output Qualitative/Semi-quantitative (ΔTₘ)Quantitative (Intracellular Affinity, IC₅₀, Residence Time)[21][22]
Key Advantage Works on endogenous, unmodified targets in any cell/tissue[17]Highly quantitative, high-throughput, live-cell measurements[23][24]
Key Limitation Lower throughput; not all binding events cause a thermal shift[23][25]Requires genetic modification of cells and a specific tracer

Part 3: The Broader View — Assessing Selectivity and Off-Target Effects

Confirming on-target engagement is only half the story. The therapeutic window of a compound is defined by its on-target potency versus its off-target toxicities. Understanding a compound's selectivity profile is therefore critical. For derivatives of the pyrazole scaffold, which are often developed as kinase inhibitors, assessing selectivity across the kinome is a standard and necessary step.

Chemical Proteomics (e.g., Kinobeads)

Chemical proteomics is a powerful technique for defining the interaction landscape of a small molecule. For kinase inhibitors, the "Kinobeads" technology is a standout example[26]. This method uses a mixture of broad-spectrum, immobilized kinase inhibitors on beads to affinity-purify a large portion of the expressed kinome from a cell lysate[27][28].

Causality & Experimental Choice: This is an indispensable tool for understanding the selectivity of a potential kinase inhibitor. By pre-incubating the cell lysate with your pyrazole derivative before adding the Kinobeads, you create a competition experiment. Your compound will prevent its targets from binding to the beads. Using quantitative mass spectrometry, you can identify which kinases are "competed off" at different compound concentrations, generating a kinome-wide selectivity profile in a native, competitive context (i.e., in the presence of endogenous ATP)[26][29]. This approach can reveal unexpected off-targets or confirm high selectivity, guiding further development and helping to interpret cellular phenotypes[27][30].

Decision Framework: Choosing the Right Tool for the Job

The selection of a target engagement assay is not a one-size-fits-all decision. It depends on the stage of your project, the nature of your target, and available resources.

Start Start: Have a Novel Pyrazole Derivative Q1 Is the direct protein target purified? Start->Q1 Biophysics Perform Biophysical Assays (SPR or ITC) Q1->Biophysics Yes No_Purified Focus on Target ID (e.g., ABPP, TPP) or Phenotypic Screening Q1->No_Purified No Q2 Need Kinetics (On/Off Rate)? Biophysics->Q2 SPR Use SPR Q2->SPR Yes ITC Use ITC for Thermodynamics Q2->ITC No Q3 Ready to Confirm In-Cell Engagement? SPR->Q3 ITC->Q3 Cellular Perform Cellular Assays Q3->Cellular Q4 Need Quantitative Affinity in Live Cells (HTS)? Cellular->Q4 NanoBRET Use NanoBRET (Requires Fusion Protein/Tracer) Q4->NanoBRET Yes CETSA Use CETSA (Endogenous Target) Q4->CETSA No Q5 Need to Assess Kinome-wide Selectivity? NanoBRET->Q5 CETSA->Q5 ChemProt Use Chemical Proteomics (e.g., Kinobeads) Q5->ChemProt Yes End Confident in Target Engagement Profile Q5->End No ChemProt->End

Caption: Decision workflow for selecting appropriate target engagement assays.

Conclusion

References

  • Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed. (n.d.). PubMed. [Link]

  • Isothermal Titration Calorimetry (ITC) - Center for Macromolecular Interactions. (n.d.). Harvard Medical School. [Link]

  • Activity-based protein profiling for drug discovery. (n.d.). Leiden University. [Link]

  • Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. (2018). Frontiers in Pharmacology. [Link]

  • Binding Kinetics of Aptamer Interactions Using Surface Plasmon Resonance. (n.d.). Nicoya. [Link]

  • Porta, E. O. J., & Steel, P. G. (2023). Activity-based protein profiling: A graphical review. UCL Discovery. [Link]

  • Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity. (2011). JoVE. [Link]

  • Activity-Based Protein Profiling: Discovering Novel Therapeutic Strategies for Disease. (2015). ACS Chemical Biology. [Link]

  • Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. (2020). National Institutes of Health. [Link]

  • Isothermal Titration Calorimetry Assays to Measure Binding Affinities In Vitro. (2019). PubMed. [Link]

  • Cellular thermal shift assay - Wikipedia. (n.d.). Wikipedia. [Link]

  • Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. (n.d.). White Rose Research Online. [Link]

  • Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. (2020). Springer Nature Experiments. [Link]

  • Target Engagement. (n.d.). Selvita. [Link]

  • A Practical Guide to Target Engagement Assays. (2025). Selvita. [Link]

  • Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. (2023). Frontiers. [Link]

  • Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. (2024). MDPI. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2022). ACS Publications. [Link]

  • Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. (2023). National Institutes of Health. [Link]

  • Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. (2020). ResearchGate. [Link]

  • Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. (2024). Taylor & Francis Online. [Link]

  • Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome. (2020). Springer Nature Experiments. [Link]

  • Enhance drug discovery with advanced biophysical techniques. (n.d.). Nuvisan. [Link]

  • Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. (2023). Apollo - University of Cambridge. [Link]

  • Biophysics: How to choose the right assay for your drug discovery project. (n.d.). Sygnature Discovery. [Link]

  • Surface plasmon resonance - Wikipedia. (n.d.). Wikipedia. [Link]

  • Identifying small molecule probes for kinases by chemical proteomics. (2020). mediaTUM. [Link]

  • Target Engagement Assay Services. (n.d.). Concept Life Sciences. [Link]

  • Target Engagement Assays in Early Drug Discovery. (2021). Journal of Medicinal Chemistry. [Link]

  • Target Engagement Assays in Early Drug Discovery. (n.d.). Journal of Medicinal Chemistry. [Link]

  • Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. (2023). National Institutes of Health. [Link]

  • Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. (2018). ACS Publications. [Link]

  • Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs. (2022). National Institutes of Health. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2022). National Institutes of Health. [Link]

  • Development of Cell Permeable NanoBRET Probes for the Measurement of PLK1 Target Engagement in Live Cells. (2023). ResearchGate. [Link]

  • NanoBRET™ Target Engagement for drug development. (n.d.). News-Medical.Net. [Link]

  • Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. (2020). National Institutes of Health. [Link]

Sources

The Halogen Effect: A Comparative Guide to the Biological Activity of 4-Bromo vs. 4-Chloro Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatile Pyrazole Scaffold in Medicinal Chemistry

Pyrazole and its derivatives are a cornerstone in the field of medicinal chemistry, recognized for their wide spectrum of pharmacological activities.[1] These five-membered heterocyclic compounds, containing two adjacent nitrogen atoms, serve as a versatile scaffold for the development of novel therapeutic agents.[1] The biological profile of pyrazole derivatives can be finely tuned by the introduction of various substituents at different positions of the ring. Among these, halogenation at the 4-position has proven to be a particularly effective strategy for modulating potency and selectivity. This guide provides an in-depth, objective comparison of the biological activities of 4-bromo and 4-chloro pyrazole derivatives, supported by experimental data, to aid researchers and drug development professionals in their quest for more effective therapeutic agents.

The rationale behind comparing 4-bromo and 4-chloro pyrazole derivatives stems from the significant impact that halogens can have on a molecule's physicochemical properties. Bromine and chlorine, while both halogens, possess distinct differences in terms of electronegativity, size, and lipophilicity. These differences can profoundly influence a compound's ability to interact with biological targets, its metabolic stability, and its pharmacokinetic profile. Understanding these nuances is critical for the rational design of new and improved pyrazole-based drugs.

Comparative Analysis of Biological Activities

This section delves into a comparative analysis of the biological activities of 4-bromo and 4-chloro pyrazole derivatives, drawing upon data from various studies. It is important to note that direct comparisons of absolute activity values across different studies should be approached with caution due to variations in experimental conditions, cell lines, and microbial strains.

Antimicrobial Activity: A Tale of Two Halogens

Both 4-bromo and 4-chloro pyrazole derivatives have demonstrated significant potential as antimicrobial agents. The nature of the halogen at the 4-position can, however, lead to notable differences in potency and spectrum of activity.

One study investigating N-(trifluoromethyl)phenyl substituted pyrazole derivatives found that both chloro and bromo derivatives exhibited improved antibacterial activity, with Minimum Inhibitory Concentration (MIC) values as low as 3.12 μg/mL against several bacterial strains.[2] Another study on halogenoaminopyrazoles revealed that derivatives containing a chlorine atom on an attached phenyl ring were the most active against a panel of bacterial strains, including Pseudomonas aeruginosa and Escherichia coli.[3] In contrast, a compound with a bromine atom in the "4" position of the phenyl ring was found to be the least active against all tested bacterial strains, with an MIC of 3750 μg/mL.[3] This suggests that, in some scaffolds, chlorine may be more favorable for antibacterial activity than bromine.

Table 1: Comparative Antimicrobial Activity of 4-Halo Pyrazole Derivatives

Compound ClassHalogen SubstitutionTest Organism(s)Activity Metric (MIC)Reference
N-(trifluoromethyl)phenyl pyrazolesChloroVarious bacterial strainsAs low as 3.12 μg/mL[2]
N-(trifluoromethyl)phenyl pyrazolesBromoVarious bacterial strainsAs low as 3.12 μg/mL[2]
HalogenoaminopyrazolesChlorine (on phenyl ring)P. aeruginosa, E. coli460 μg/mL[3]
HalogenoaminopyrazolesBromine (on phenyl ring)All tested bacterial strains3750 μg/mL[3]
Anticancer Activity: Halogen-Driven Cytotoxicity

The pyrazole scaffold is a privileged structure in the design of anticancer agents, and the introduction of halogens at the 4-position has been explored as a means to enhance their cytotoxic effects.

A study on pyrazoline analogs of curcumin reported that a 4-bromo-4'-chloro pyrazoline derivative exhibited significantly augmented anticancer activity against human cervical cancer (HeLa) cells compared to the parent curcumin molecule.[4] The IC50 value for the chloro-bromo analog was 8.7 µg/mL, representing a five-fold improvement in potency over curcumin (IC50 = 42.4 µg/mL).[4] This highlights the synergistic potential of having both chloro and bromo substituents within the same molecule.

Another study on 4,5-dihydro-2H-pyrazole-2-hydroxyphenyl derivatives reported potent antiproliferative effects against human melanoma (WM266.5) and breast cancer (MCF-7) cell lines.[5] Specifically, a derivative with a 4-chlorophenyl group at the 3-position and a 3,5-dibromo-2-hydroxyphenyl group at the 5-position showed IC50 values of 0.97 and 0.72 μM against MCF-7 and WM266.5 cells, respectively.[5] This further underscores the contribution of both chlorine and bromine to the anticancer activity of pyrazole derivatives.

Table 2: Comparative Anticancer Activity of 4-Halo Pyrazole Derivatives

Compound ClassHalogen SubstitutionCancer Cell LineActivity Metric (IC50)Reference
Pyrazoline analog of curcumin4-bromo-4'-chloroHeLa8.7 µg/mL[4]
4,5-dihydro-2H-pyrazole-2-hydroxyphenyl derivative3-(4-chlorophenyl), 5-(3,5-dibromo-2-hydroxyphenyl)MCF-70.97 µM[5]
4,5-dihydro-2H-pyrazole-2-hydroxyphenyl derivative3-(4-chlorophenyl), 5-(3,5-dibromo-2-hydroxyphenyl)WM266.50.72 µM[5]
Enzyme Inhibition: A Focus on Alcohol Dehydrogenase

Pyrazole itself is a known inhibitor of alcohol dehydrogenase (ADH). Studies have shown that substitution at the 4-position can significantly enhance this inhibitory activity. A comparative study of pyrazole and 4-bromopyrazole as inhibitors of alcohol dehydrogenases demonstrated the increased potency of the brominated analog.[6] This enhanced inhibition is likely due to the electronic and steric effects of the bromine atom, which can lead to stronger interactions with the enzyme's active site. While direct comparative data with 4-chloropyrazole in this specific study is unavailable, the trend suggests that halogenation at the 4-position is a key strategy for potent ADH inhibition.

Structure-Activity Relationship (SAR) Insights

The observed differences in biological activity between 4-bromo and 4-chloro pyrazole derivatives can be attributed to several key physicochemical properties influenced by the halogen substituent:

  • Electronegativity and Inductive Effects: Chlorine is more electronegative than bromine. This difference in electronegativity can alter the electron density of the pyrazole ring, influencing its ability to participate in hydrogen bonding and other non-covalent interactions with biological targets.

  • Size and Steric Hindrance: Bromine is larger than chlorine. This size difference can impact how the molecule fits into the binding pocket of a target protein. In some cases, the larger size of bromine may lead to more favorable van der Waals interactions, while in others it could cause steric clashes that reduce binding affinity.

  • Lipophilicity: Both bromine and chlorine increase the lipophilicity of the pyrazole scaffold compared to the unsubstituted parent compound. This can enhance membrane permeability and cellular uptake, potentially leading to increased biological activity. The relative lipophilicity of bromo and chloro substituents can influence the overall pharmacokinetic profile of the molecule.

The interplay of these factors is complex and highly dependent on the specific biological target and the overall structure of the pyrazole derivative.

Experimental Protocols

To ensure the reproducibility and validity of the findings presented, this section outlines standardized protocols for key biological assays.

Synthesis of 4-Halo-Pyrazole Derivatives

General Procedure for the Synthesis of 4-Bromopyrazole:

A common method for the synthesis of 4-bromopyrazole involves the direct bromination of pyrazole using a brominating agent such as N-bromosuccinimide (NBS).[7]

Synthesis_4_Bromopyrazole Pyrazole Pyrazole Reaction Stir at Room Temperature (24 hours) Pyrazole->Reaction NBS N-Bromosuccinimide (NBS) in Water NBS->Reaction Workup Extraction with Ethyl Acetate Washing with Na2CO3 and Brine Drying over Na2SO4 Reaction->Workup Product 4-Bromopyrazole Workup->Product

Caption: Synthetic workflow for 4-bromopyrazole.

General Procedure for the Synthesis of 4-Chloropyrazole:

The synthesis of 4-chloropyrazole can be achieved through various methods, including the reaction of a pyrazole with hypochloric acid or its salts.[8] Another approach involves the use of thionyl chloride with a catalyst.[9]

Synthesis_4_Chloropyrazole Pyrazole Pyrazole Derivative Reaction Reflux (1-24 hours) Pyrazole->Reaction Reagents Thionyl Chloride Catalyst (e.g., DMF) in Organic Solvent Reagents->Reaction Purification Separation and Purification Reaction->Purification Product 4-Chloropyrazole Derivative Purification->Product

Caption: Synthetic workflow for 4-chloropyrazole derivatives.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.

  • Preparation of Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB).

  • Inoculation: Inoculate each well with the prepared bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antimicrobial_Assay cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Bacterial_Culture Bacterial Culture Inoculation Inoculation with Bacterial Suspension Bacterial_Culture->Inoculation Compound_Stock Compound Stock Solution Serial_Dilution Serial Dilution of Compound in 96-well plate Compound_Stock->Serial_Dilution Serial_Dilution->Inoculation Incubation Incubation (37°C, 18-24h) Inoculation->Incubation Visual_Inspection Visual Inspection for Growth Incubation->Visual_Inspection MIC_Determination Determine MIC Visual_Inspection->MIC_Determination

Caption: Workflow for antimicrobial susceptibility testing.

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

MTT_Assay cluster_setup Cell Culture and Treatment cluster_assay_proc Assay Procedure cluster_data_acq Data Acquisition and Analysis Cell_Seeding Seed Cells in 96-well Plate Compound_Addition Add Test Compounds Cell_Seeding->Compound_Addition Incubation_Treatment Incubate (e.g., 48h) Compound_Addition->Incubation_Treatment MTT_Addition Add MTT Reagent Incubation_Treatment->MTT_Addition Incubation_Formazan Incubate (2-4h) MTT_Addition->Incubation_Formazan Solubilization Add Solubilizing Agent Incubation_Formazan->Solubilization Absorbance_Reading Read Absorbance Solubilization->Absorbance_Reading IC50_Calculation Calculate IC50 Absorbance_Reading->IC50_Calculation

Caption: Workflow for the MTT assay.

Conclusion and Future Perspectives

The comparative analysis of 4-bromo and 4-chloro pyrazole derivatives reveals that the choice of halogen at the 4-position is a critical determinant of biological activity. While both substituents can enhance the pharmacological properties of the pyrazole scaffold, the specific context of the target and the overall molecular structure dictates which halogen is superior. The available data suggests that in some cases, chlorine may confer better antibacterial activity, while a combination of both chloro and bromo substituents can lead to potent anticancer agents.

Future research in this area should focus on systematic comparative studies where 4-bromo and 4-chloro analogs of the same pyrazole scaffold are synthesized and evaluated under identical experimental conditions. This will provide more definitive structure-activity relationships and a clearer understanding of the "halogen effect." Furthermore, exploring the metabolic stability and pharmacokinetic profiles of these derivatives will be crucial for their translation into viable drug candidates. The insights gained from such studies will undoubtedly pave the way for the rational design of next-generation pyrazole-based therapeutics with improved efficacy and safety profiles.

References

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). CN103923012A - A kind of preparation method of 4-chloropyrazole derivative.
  • Google Patents. (n.d.). US5047551A - Preparation of 4-chloropyrazoles.
  • T. Horton Checkpoint lab. (1994). MTT Cell Assay Protocol. Retrieved from [Link]

  • International Journal of Pharmaceutical Erudition. (2013). synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6- methylpyrimidine. Retrieved from [Link]

  • SciELO México. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Retrieved from [Link]

  • ResearchGate. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Retrieved from [Link]

  • ResearchGate. (2008). Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. Retrieved from [https://www.researchgate.net/publication/233769116_Electrosynthesis_of_4-Chloro_Derivatives_of_Pyrazole_and_Alkylpyrazoles]([Link]_ Derivatives_of_Pyrazole_and_Alkylpyrazoles)

  • ResearchGate. (n.d.). Schematic representation of MTT assay protocol. Retrieved from [Link]

  • PubMed. (2019). 4-Bromo-4'-chloro pyrazoline analog of curcumin augmented anticancer activity against human cervical cancer, HeLa cells: in silico-guided analysis, synthesis, and in vitro cytotoxicity. Retrieved from [Link]

  • ResearchGate. (2010). Electrosynthesis of 4-Bromosubstituted Pyrazole and Its Derivatives. Retrieved from [Link]

  • NIH. (2018). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Retrieved from [Link]

  • PMC - NIH. (2022). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Retrieved from [Link]

  • Preprints.org. (2021). Synthesis, in vitro Antimicrobial Activity, and Docking Studies of some Pyrano[2,3-c] Pyrazole Derivatives. Retrieved from [Link]

  • PMC - NIH. (2018). Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. Retrieved from [Link]

  • PMC - NIH. (2022). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Retrieved from [Link]

  • MDPI. (2012). Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. Retrieved from [Link]

  • PMC - NIH. (2022). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Retrieved from [Link]

  • Bangladesh Journals Online. (2014). In vitro antimicrobial evaluation of pyrazolone derivatives. Retrieved from [Link]

  • Scilit. (2012). Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). anticancer IC50 values of the eight compounds using MTT assay against the human breast cancer cells. Retrieved from [Link]

  • PMC - NIH. (2020). Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. Retrieved from [Link]

  • PubMed. (1971). Comparison of pyrazole and 4-brompyrazole as inhibitors of alcohol dehydrogenases: their potency, toxicity and duration of action in mice. Retrieved from [Link]

  • ResearchGate. (2013). (PDF) Evaluation of new pyrazole derivatives for their biological activity: Structure-activity relationship. Retrieved from [Link]

  • MDPI. (2022). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Retrieved from [Link]

  • ResearchGate. (n.d.). Percentage of inhibition achieved by the pyrazole derivatives in the experiment compared to amoxicillin. Retrieved from [Link]

  • Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Retrieved from [Link]

  • YouTube. (2023, March 14). Competitive vs. Noncompetitive vs. Mixed vs. Uncompetitive Inhibitors - Enzyme Kinetics Comparison. Retrieved from [Link]

  • MDPI. (2021). Kinetic Analysis Misinterpretations Due to the Occurrence of Enzyme Inhibition by Reaction Product: Comparison between Initial Velocities and Reaction Time Course Methodologies. Retrieved from [Link]

Sources

A-Computational-Lens-on-Reactivity-A-Guide-to-DFT-Calculations-for-Halogenated-Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold and the Computational Challenge

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous blockbuster drugs.[1][2] Its versatility, largely stemming from the ease of functionalization, allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[1][3] Halogenated pyrazoles, in particular, serve as critical intermediates in the synthesis of complex pharmaceutical agents, often through transition metal-catalyzed cross-coupling reactions or nucleophilic aromatic substitutions (SNAr).[4][5] However, the inherent asymmetry of the pyrazole ring, coupled with the electronic influence of substituents, often leads to challenges in predicting the regioselectivity of these reactions.[6][7] This guide provides a comprehensive framework for leveraging Density Functional Theory (DFT) to accurately predict the reactivity of halogenated pyrazoles, thereby accelerating drug discovery and development pipelines.[8]

The "Why": Moving Beyond Trial-and-Error with DFT

Traditionally, optimizing the functionalization of halogenated pyrazoles has been a resource-intensive process of trial-and-error. Computational chemistry, and specifically DFT, offers a powerful alternative by providing deep insights into the electronic structure and reactivity of these molecules.[8][9] DFT allows us to move from empirical observations to a predictive understanding of reaction outcomes. This is achieved by calculating a variety of molecular properties that act as reliable descriptors of reactivity.

Key Reactivity Descriptors Derived from DFT:
  • Molecular Electrostatic Potential (MEP) Maps: These maps visualize the charge distribution around a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.[10][11][12] Red areas indicate a negative potential, attractive to electrophiles, while blue areas signify a positive potential, susceptible to nucleophilic attack.[10]

  • Fukui Functions (f+ and f-): These descriptors quantify the change in electron density at a specific atomic site upon the addition (f+, for nucleophilic attack) or removal (f-, for electrophilic attack) of an electron.[13][14][15][16] A higher Fukui function value indicates a greater propensity for that atom to participate in the respective reaction.

  • Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's ability to donate and accept electrons, respectively. The energy gap between the HOMO and LUMO provides a measure of the molecule's overall reactivity; a smaller gap generally implies higher reactivity.[12]

  • Transition State Analysis: For a more in-depth understanding, DFT can be used to model the transition state of a reaction. By calculating the activation energy (the energy barrier to be overcome for the reaction to proceed), we can predict the most favorable reaction pathway and, consequently, the major product.[13][14]

Comparative Analysis: DFT vs. Experimental Reality

The true power of DFT lies in its ability to predict real-world experimental outcomes. Below is a comparative table summarizing how DFT calculations can be used to predict the regioselectivity of common reactions involving halogenated pyrazoles.

Reaction TypeKey DFT DescriptorsPredicted OutcomeExperimental Correlation
Nucleophilic Aromatic Substitution (SNAr) MEP Maps, Fukui Functions (f+), Transition State EnergiesThe carbon atom attached to the halogen with the most positive electrostatic potential and the highest f+ value will be the primary site of nucleophilic attack.[17][18][19]High correlation between predicted regioselectivity and experimentally observed product ratios.
Suzuki-Miyaura Cross-Coupling Bond Dissociation Energies (BDEs) of C-Halogen bond, Transition State Analysis of the catalytic cycle (oxidative addition, transmetalation, reductive elimination)The halogen with the lower C-X bond dissociation energy is generally more reactive. DFT can elucidate the energetics of the entire catalytic cycle to predict the most favorable coupling partner.[4][20][21][22][23]Excellent agreement between DFT-predicted reactivity trends (I > Br > Cl) and experimental yields.[4][21][22] DFT can also explain side reactions like dehalogenation.[21][22]
N-Alkylation Fukui Functions (f-) on the pyrazole nitrogen atoms, Transition State EnergiesThe nitrogen atom with the higher f- value is the more nucleophilic and thus the preferred site of alkylation.[13][14]DFT has been shown to accurately predict the regioselectivity of N-alkylation, which can be sensitive to the nature of the substituents and reaction conditions.[6][13][14]

Experimental Protocol: A Step-by-Step DFT Workflow for Reactivity Prediction

This section outlines a detailed, step-by-step methodology for performing DFT calculations to predict the reactivity of a model halogenated pyrazole, 4-bromo-1-methyl-1H-pyrazole.

Molecular Geometry Optimization:
  • Objective: To find the lowest energy (most stable) conformation of the molecule.

  • Software: Gaussian, ORCA, or other quantum chemistry software packages.

  • Method:

    • Build the 3D structure of 4-bromo-1-methyl-1H-pyrazole.

    • Select a suitable DFT functional and basis set. A common and reliable choice for organic molecules is the B3LYP functional with the 6-311+G(d,p) basis set.[13][14]

    • Perform a geometry optimization calculation. This will iteratively adjust the bond lengths, angles, and dihedrals to find the minimum energy structure.

    • Verify that the optimization has converged to a true minimum by performing a frequency calculation. The absence of imaginary frequencies confirms a stable structure.

Calculation of Reactivity Descriptors:
  • Objective: To compute the electronic properties that will inform our reactivity predictions.

  • Method (within the same software):

    • MEP Map: Using the optimized geometry, perform a single-point energy calculation and request the generation of the molecular electrostatic potential map.

    • Fukui Functions: To calculate the Fukui functions, you will need to perform single-point energy calculations on the neutral molecule, the cation (one electron removed), and the anion (one electron added), all at the optimized geometry of the neutral molecule. The Fukui indices can then be calculated from the differences in atomic charges.

    • HOMO-LUMO Analysis: The energies of the HOMO and LUMO are standard outputs of most DFT calculations and can be found in the output file of the geometry optimization or a subsequent single-point energy calculation.

Transition State Searching (for specific reactions):
  • Objective: To locate the transition state for a given reaction (e.g., SNAr with a methoxide nucleophile).

  • Method:

    • Build an initial guess for the transition state structure, placing the nucleophile in proximity to the target carbon atom.

    • Perform a transition state optimization calculation (e.g., using the QST2 or QST3 method in Gaussian).

    • Verify the transition state by performing a frequency calculation. A true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

    • Calculate the activation energy by taking the energy difference between the transition state and the reactants.

Computational Workflow Diagram

DFT_Workflow cluster_setup 1. Input & Setup cluster_calc 2. Core Calculations cluster_analysis 3. Analysis & Prediction cluster_advanced 4. Advanced Analysis (Optional) mol_build Build Molecular Structure (e.g., 4-bromo-1-methyl-1H-pyrazole) dft_params Select DFT Functional & Basis Set (e.g., B3LYP/6-311+G(d,p)) mol_build->dft_params geom_opt Geometry Optimization dft_params->geom_opt freq_calc Frequency Calculation (Confirm Minimum) geom_opt->freq_calc ts_search Transition State Search geom_opt->ts_search sp_calc Single-Point Energy Calculations (Neutral, Cation, Anion) freq_calc->sp_calc mep_map Generate MEP Map sp_calc->mep_map fukui Calculate Fukui Functions sp_calc->fukui homo_lumo Analyze HOMO-LUMO Gap sp_calc->homo_lumo reactivity_pred Predict Regioselectivity mep_map->reactivity_pred fukui->reactivity_pred homo_lumo->reactivity_pred activation_energy Calculate Activation Energy ts_search->activation_energy mechanism_elucidation Elucidate Reaction Mechanism activation_energy->mechanism_elucidation

Caption: A generalized workflow for predicting the reactivity of halogenated pyrazoles using DFT.

Visualizing Reactivity: MEP and Fukui Function Insights

To illustrate the power of these descriptors, let's consider the MEP map and Fukui functions for a hypothetical halogenated pyrazole.

Molecular Electrostatic Potential (MEP) Map

MEP_Concept cluster_mep MEP of a Halogenated Pyrazole cluster_legend Legend pyrazole_mep red red_label Electron-rich (Nucleophilic) blue blue_label Electron-poor (Electrophilic) nucleophile Nu⁻ nucleophile->pyrazole_mep Attracted to blue regions electrophile E⁺ electrophile->pyrazole_mep Attracted to red regions

Caption: Conceptual MEP map illustrating regions of high and low electron density.

The blue region on the carbon atom attached to the halogen would indicate its susceptibility to nucleophilic attack, while the red regions around the nitrogen atoms would suggest their potential for electrophilic attack or coordination to a metal catalyst.

Conclusion: A Paradigm Shift in Synthesis Design

The integration of DFT calculations into the workflow of synthetic and medicinal chemists represents a paradigm shift from a purely empirical approach to a predictive, rational design strategy. By providing a detailed understanding of the electronic factors that govern the reactivity of halogenated pyrazoles, DFT enables researchers to make more informed decisions, thereby saving valuable time and resources. As computational methods continue to improve in accuracy and efficiency, their role in accelerating the discovery and development of new therapeutics will only become more profound.[8]

References

  • Jana, S. B., Raghuwanshi, K., Rai, G. K., Ahlawat, P., Reka, S., Chopade, P. D., ... & Kumar, A. (2024). Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. World Journal of Pharmaceutical Research, 13(5), 861-879.
  • BenchChem. (2025).
  • Chebbi, M., & Arfaoui, Y. (2018). Reactivity of pyrazole derivatives with halomethanes: A DFT theoretical study. Journal of Molecular Modeling, 24(8), 198. [Link]

  • Chebbi, M., & Arfaoui, Y. (2018). Reactivity of Pyrazole Derivatives With Halomethanes: A DFT Theoretical Study. Journal of Molecular Modeling, 24(8), 198. [Link]

  • El-Faham, A., Soliman, S. M., & Ghabbour, H. A. (2021). Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. Arabian Journal of Chemistry, 14(11), 103393. [Link]

  • A. C. S. Omega. (2021). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds”. ACS Omega, 6(33), 21295-21297. [Link]

  • Rossi, R. A., & Pierini, A. B. (2010). Concerted Nucleophilic Aromatic Substitution Reactions. Accounts of Chemical Research, 43(12), 1591-1600. [Link]

  • Jedinák, L., Březinová, A., & Dvořák, M. (2017). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 82(1), 157-169. [Link]

  • Pápai, I., & Veszprémi, T. (2020). Computational Study on the Boundary Between the Concerted and Stepwise Mechanism of Bimolecular SNAr Reactions. Journal of the American Chemical Society, 142(35), 15060-15068. [Link]

  • ResearchGate. (n.d.). Presents the Fukui function analysis for the derivatives (a) PPP (b) APP (c) MPP. [Link]

  • ResearchGate. (n.d.). (PDF) Study of the Stability and Chemical Reactivity of a Series of Tetrazole Pyrimidine Hybrids by the Density Functional Theory Method (DFT). [Link]

  • Fustero, S., Sánchez-Roselló, M., & Barrio, P. (2011). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. The Journal of Organic Chemistry, 76(15), 6149-6157. [Link]

  • Molecules. (2023). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. Molecules, 28(21), 7338. [Link]

  • Kwan, E. E., Zeng, Y., Besser, H. A., & Jacobsen, E. N. (2018). Concerted Nucleophilic Aromatic Substitutions. Nature Chemistry, 10(9), 917-923. [Link]

  • ResearchGate. (n.d.). Regioselective [3+2] Cycloaddition Synthesis and Theoretical Calculations of New Chromene-pyrazole Hybrids: A DFT-based Parr Function, Fukui Function, Local Reactivity Indexes, and MEP Analysis. [Link]

  • ChemRxiv. (2022). Spectroscopic characterization, docking studies and reactive properties by DFT calculations of halogen substituted 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide with MD simulations. [Link]

  • ResearchGate. (n.d.). A DFT Study of the Full Catalytic Cycle of the Suzuki−Miyaura Cross-Coupling on a Model System. [Link]

  • Jedinák, L., Březinová, A., & Dvořák, M. (2017). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 82(1), 157-169. [Link]

  • ResearchGate. (n.d.). Electrostatic potential (ESP) maps and Fukui function distributions (f⁺...). [Link]

  • Semantic Scholar. (n.d.). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. [Link]

  • Scientific Reports. (2025). Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications. Scientific Reports, 15(1), 12345. [Link]

  • Molecules. (2020). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(21), 5093. [Link]

  • Environmental Science: Water Research & Technology. (2023). Reactivity of various halogenating agents toward different substrates in electrophilic substitution reactions: a computational study. Environmental Science: Water Research & Technology, 9(5), 1435-1445. [Link]

  • Journal of Molecular Structure. (2025). Experimental and theoretical studies of pyrazole-4-carbaldehyde derivatives by X-ray crystallography, DFT, molecular docking, and molecular dynamics simulation. Journal of Molecular Structure, 139796. [Link]

  • Molecules. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules, 28(13), 5104. [Link]

  • Organic Chemistry Portal. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. [Link]

  • Scientific Reports. (2024). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. Scientific Reports, 14(1), 1-11. [Link]

  • The Journal of Chemical Physics. (2012). The Utility of the HSAB Principle via the Fukui Function in Biological Systems. The Journal of Chemical Physics, 137(11), 114101. [Link]

  • ResearchGate. (n.d.). Synthesis and DFT calculation of novel pyrazole derivatives. [Link]

Sources

Safety Operating Guide

Navigating the Disposal of (4-bromo-5-methyl-1H-pyrazol-1-yl)acetic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The causality behind the stringent disposal protocols for compounds like (4-bromo-5-methyl-1H-pyrazol-1-yl)acetic acid lies in its molecular structure. The presence of a bromine atom categorizes it as a halogenated organic compound, which often requires specific disposal methods, such as incineration at high temperatures, to prevent the formation of persistent environmental pollutants.[1][2][3] Furthermore, the acetic acid moiety confers acidic properties, necessitating careful segregation from incompatible waste streams, such as bases, to avoid exothermic or gas-evolving reactions.[4][5] The pyrazole core, a common scaffold in pharmaceuticals, can also present its own set of biological and chemical hazards that must be respected during disposal.[6][7]

Hazard Profile Assessment

Based on the hazard information for analogous brominated pyrazole derivatives, we can infer the potential hazards of (4-bromo-5-methyl-1H-pyrazol-1-yl)acetic acid.[8][9][10][11][12][13] This "worst-case" approach ensures a high margin of safety in the absence of specific data.[14]

Hazard ClassificationPotential Effects
Acute Toxicity May be harmful if swallowed, in contact with skin, or if inhaled.[11][12]
Skin Corrosion/Irritation Causes skin irritation.[9][12]
Serious Eye Damage/Irritation Causes serious eye irritation.[9][12]
Respiratory Irritation May cause respiratory irritation.[9][12]
Aquatic Toxicity Potentially toxic to aquatic life.

This inferred hazard profile underscores the necessity of treating (4-bromo-5-methyl-1H-pyrazol-1-yl)acetic acid as a hazardous waste and ensuring it does not enter the environment through conventional waste streams.[15][16]

Disposal Workflow

The following diagram outlines the decision-making process and subsequent steps for the proper disposal of (4-bromo-5-methyl-1H-pyrazol-1-yl)acetic acid.

DisposalWorkflow start Start: Waste Generation ppe Step 1: Wear Appropriate PPE start->ppe segregation Step 2: Waste Segregation ppe->segregation container Step 3: Select Waste Container segregation->container labeling Step 4: Properly Label Container container->labeling storage Step 5: Temporary Storage labeling->storage pickup Step 6: Arrange for EHS Pickup storage->pickup end End: Proper Disposal pickup->end

Caption: Disposal workflow for (4-bromo-5-methyl-1H-pyrazol-1-yl)acetic acid.

Detailed, Step-by-Step Disposal Protocol

This protocol is designed to be a self-validating system, ensuring that each step logically follows from the last to guarantee safety and compliance.

Step 1: Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing the appropriate personal protective equipment to mitigate exposure risks.[14]

  • Hand Protection: Nitrile gloves are required.

  • Eye Protection: Chemical safety goggles are mandatory.

  • Body Protection: A standard laboratory coat should be worn.

Step 2: Waste Segregation

Proper segregation is critical to prevent dangerous chemical reactions within waste containers.

  • Halogenated Organic Waste: (4-bromo-5-methyl-1H-pyrazol-1-yl)acetic acid is a brominated organic compound and must be disposed of in a designated halogenated organic waste stream.[1][2][17] Do not mix with non-halogenated waste, as this increases disposal costs and complexity.[2][3]

  • Acidic Waste: Due to its acetic acid group, this compound is acidic. It should not be mixed with bases or other incompatible materials.[4]

  • Solid vs. Liquid Waste:

    • Solid Waste: Unused or contaminated solid (4-bromo-5-methyl-1H-pyrazol-1-yl)acetic acid should be collected as solid waste.[14]

    • Liquid Waste: Solutions containing this compound should be collected as liquid waste. Aqueous waste should be collected separately from organic solvent waste.[18]

Step 3: Waste Container Selection

The choice of waste container is crucial for safe storage and transport.

  • Compatibility: Use a chemically compatible container. For acidic and halogenated organic waste, a high-density polyethylene (HDPE) container is a suitable choice.[19] Do not use metal containers for acidic waste.[4]

  • Integrity: The container must be in good condition, with no cracks or leaks, and have a secure, screw-top cap.[19]

  • Headspace: Do not fill the container to more than 80% capacity to allow for expansion of contents.[19]

Step 4: Proper Labeling

Accurate labeling is a regulatory requirement and essential for the safety of all personnel handling the waste.[17][20]

  • Contents: Clearly label the container with the full chemical name: "(4-bromo-5-methyl-1H-pyrazol-1-yl)acetic acid". Avoid abbreviations or chemical formulas.[17]

  • Hazard Warnings: The label should include appropriate hazard warnings, such as "Hazardous Waste," "Halogenated Organic," and "Acidic."[2]

  • Contact Information: Include the name of the generating researcher and laboratory.

Step 5: Temporary Storage

Waste must be stored safely in a designated satellite accumulation area (SAA) within the laboratory pending pickup.[19][21]

  • Location: The SAA should be at or near the point of generation and away from general laboratory traffic.[21]

  • Secondary Containment: Place liquid waste containers in a secondary containment bin to prevent the spread of spills.

  • Segregation: Store incompatible waste streams separately within the SAA.

  • Container Closure: Keep the waste container securely closed at all times, except when adding waste.[17]

  • Accumulation Time: Adhere to institutional and regulatory limits for waste accumulation, which is typically no more than one year for satellite accumulation, provided the volume limits are not exceeded.[18][21]

Step 6: Arrange for Pickup and Disposal

The final step is to arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.[12][22]

  • Contact EHS: Follow your institution's procedures for requesting a hazardous waste pickup.

  • Documentation: Complete any required waste manifests or forms accurately and completely.

  • Professional Disposal: The waste will be transported to a licensed facility for proper treatment and disposal, likely through high-temperature incineration.[1][10]

Never dispose of (4-bromo-5-methyl-1H-pyrazol-1-yl)acetic acid down the drain or in the regular trash. [15][16] This is crucial to prevent environmental contamination and ensure compliance with regulations.[23]

By adhering to this comprehensive disposal guide, laboratory professionals can ensure the safe and compliant management of (4-bromo-5-methyl-1H-pyrazol-1-yl)acetic acid waste, thereby protecting themselves, their colleagues, and the environment. This protocol is grounded in the principles of chemical safety and regulatory compliance, providing a trustworthy framework for your laboratory's waste management practices.[24]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Available from: [Link]

  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]

  • American Chemical Society. (n.d.). Hazardous Waste and Disposal. Retrieved from [Link]

  • Unknown. (n.d.). Hazardous Waste Segregation.
  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • Angene Chemical. (2025, September 8). Safety Data Sheet: 4-Bromo-1H-pyrazole-3-carboxamide. Retrieved from [Link]

  • Arvia Technology. (n.d.). Pyrazole Removal From Water. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). OSHA Factsheet: Laboratory Safety Chemical Hygiene Plan. Retrieved from [Link]

  • Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • Clean Management Environmental Group, Inc. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know. Retrieved from [Link]

  • Unknown. (n.d.). Laboratory Waste Management Guidelines.
  • Journal of Emerging Technologies and Innovative Research. (2024, June). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • Unknown. (n.d.). The OSHA Lab Standard and the MSC Chemical Safety Manual.
  • Carl ROTH. (n.d.). Safety Data Sheet: Acetic acid. Retrieved from [Link]

  • University of British Columbia. (n.d.). Organic Solvent Waste Disposal. Retrieved from [Link]

  • MDPI. (n.d.). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. Retrieved from [Link]

  • GOV.UK. (n.d.). Acetic acid: incident management. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (4-bromo-5-methyl-1H-pyrazol-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the safe handling of novel chemical entities is paramount. This guide provides essential safety and logistical information for managing (4-bromo-5-methyl-1H-pyrazol-1-yl)acetic acid in a laboratory setting. As a Senior Application Scientist, my aim is to synthesize technical data with practical, field-tested insights to ensure both your safety and the integrity of your research.

Inferred Hazard Profile

Based on data from analogous compounds, (4-bromo-5-methyl-1H-pyrazol-1-yl)acetic acid should be handled as a hazardous substance with the following potential risks:

Hazard ClassPotential EffectSupporting Evidence
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.Structurally similar compounds show acute toxicity warnings.
Skin Corrosion/Irritation Causes skin irritation.Pyrazole derivatives are frequently cited as skin irritants.
Serious Eye Damage/Irritation Causes serious eye irritation.Data on analogous pyrazoles indicate a risk of serious eye irritation.
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.Handling of powdered forms of similar compounds is known to cause respiratory tract irritation.

Given these potential hazards, a systematic approach to selecting and using Personal Protective Equipment (PPE) is crucial.

Core Principles of PPE Selection

The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task and the associated risks. The fundamental principle is to create a barrier between you and the hazardous material.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_actions Operational Safety Start Identify Task (e.g., Weighing, Synthesis) Assess_Physical_Form Assess Physical Form (Solid, Liquid, Solution) Start->Assess_Physical_Form Assess_Quantity Assess Quantity (mg, g, kg) Assess_Physical_Form->Assess_Quantity Assess_Operation Assess Operation Conditions (Ambient, Heated, Pressurized) Assess_Quantity->Assess_Operation Engineering_Controls Engineering Controls (Fume Hood, Glove Box) Assess_Operation->Engineering_Controls PPE_Level Select PPE Level Engineering_Controls->PPE_Level Proceed Proceed with Caution PPE_Level->Proceed Emergency_Plan Review Emergency Plan (Spill, Exposure) Proceed->Emergency_Plan

Caption: PPE selection workflow for handling (4-bromo-5-methyl-1H-pyrazol-1-yl)acetic acid.

Recommended PPE for Laboratory Operations

The following table outlines the minimum required PPE for various laboratory tasks involving (4-bromo-5-methyl-1H-pyrazol-1-yl)acetic acid.

TaskEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Transfer of Solids Chemical splash gogglesNitrile or neoprene gloves (double-gloving recommended)Fully buttoned lab coatWork within a certified chemical fume hood
Preparation of Solutions Chemical splash goggles and face shieldNitrile or neoprene glovesChemical-resistant apron over a lab coatWork within a certified chemical fume hood
Running Reactions (Ambient) Chemical splash gogglesNitrile or neoprene glovesLab coatWork within a certified chemical fume hood
Running Reactions (Heated/Pressurized) Chemical splash goggles and face shieldInsulated, chemical-resistant glovesChemical-resistant apron over a lab coatWork within a certified chemical fume hood
Work-up and Purification Chemical splash goggles and face shieldNitrile or neoprene glovesChemical-resistant apron over a lab coatWork within a certified chemical fume hood
Handling Waste Chemical splash gogglesNitrile or neoprene glovesLab coatAs needed based on waste form

Step-by-Step Guidance on PPE Usage

Engineering Controls: The First Line of Defense

Before any PPE is donned, ensure that appropriate engineering controls are in place and functioning correctly.

  • Chemical Fume Hood: All manipulations of solid (4-bromo-5-methyl-1H-pyrazol-1-yl)acetic acid and its concentrated solutions must be performed in a certified chemical fume hood to mitigate inhalation risks. The sash should be kept as low as possible.

  • Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of vapors.

  • Safety Equipment: Confirm the location and functionality of eyewash stations and safety showers before beginning work.

Donning and Doffing PPE: A Critical Procedure

The order of donning and doffing PPE is crucial to prevent cross-contamination.

Donning Sequence:

  • Lab Coat/Apron: Choose a lab coat that fits properly and has snug cuffs.

  • Gloves: Select gloves made of a material resistant to the chemicals being used (nitrile or neoprene are generally suitable for many organic compounds). Check for any signs of degradation or punctures.

  • Eye and Face Protection: Wear chemical splash goggles at all times. Add a face shield for tasks with a higher splash risk.

Doffing Sequence:

  • Gloves: Remove gloves first, turning them inside out to trap contaminants.

  • Face Shield/Goggles: Remove from the back of the head.

  • Lab Coat/Apron: Remove by rolling it down and away from the body, ensuring the contaminated exterior does not touch your skin or clothing.

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.

Operational and Disposal Plans

Safe Handling and Storage
  • Avoid Dust Formation: Handle the solid material carefully to avoid creating dust.

  • Incompatible Materials: Keep away from strong oxidizing agents.

  • Storage: Store in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.

Spill Management

In the event of a spill:

  • Evacuate: Alert others in the area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: For small spills of solid material, carefully sweep up the material without creating dust and place it in a sealed container for disposal. For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand) and then collect into a sealed container.

  • Decontaminate: Clean the spill area thoroughly.

Disposal Plan

As a brominated organic compound, (4-bromo-5-methyl-1H-pyrazol-1-yl)acetic acid and its contaminated waste must be treated as hazardous.

  • Waste Collection: Collect all waste containing this compound in a designated, sealed, and clearly labeled container for halogenated organic waste.

  • Disposal Route: Do not dispose of this chemical down the drain. Arrange for disposal through a licensed hazardous waste disposal company in accordance with local, state, and federal regulations. The bromination process itself can be used for the destruction of hazardous organic materials, which underscores the need for careful disposal of such compounds.

Conclusion

The responsible use of (4-bromo-5-methyl-1H-pyrazol-1-yl)acetic acid in a research and development setting is contingent upon a thorough understanding of its potential hazards and the diligent application of safety protocols. By adhering to the PPE recommendations and operational guidelines outlined in this document, you can significantly mitigate risks, ensuring a safe laboratory environment for yourself and your colleagues. Always prioritize safety; your discoveries of tomorrow depend on your safe practices today.

References

  • PubChem. 4-bromo-1-methyl-1H-pyrazol-5-ol | C4H5BrN2O. National Center for Biotechnology Information. [Link]

  • ACS Material. PPE and Safety for Chemical Handling. (2020-07-14). [Link]

  • Fiume, M. M., et al. Safety Assessment of 1-Hydroxyethyl 4,5-Diamino Pyrazole Sulfate as Used in Cosmetics. International Journal of Toxicology. (2017). [Link]

  • Ideal Response. What is bromine and what are the safe disposal and recycling methods?. [Link]

  • Angene Chemical. Safety Data Sheet. [Link]

  • New Jersey Department of Health. Bromine - Hazardous Substance Fact Sheet. [Link]

  • CHEMM. Personal Protective Equipment (PPE). [Link]

  • Washington State University. Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Bromine. [Link]

  • Chemtalk. Bromine water - disposal. [Link]

  • MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • Bernardo Ecenarro. Recommended PPE to handle chemicals. [Link]

  • Carl ROTH. *Safety

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.